molecular formula C19H38O11 B609303 m-PEG8-CH2COOH CAS No. 102013-72-9

m-PEG8-CH2COOH

Cat. No.: B609303
CAS No.: 102013-72-9
M. Wt: 442.5 g/mol
InChI Key: AOKQPSPNBHUGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG9-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19(20)21/h2-18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKQPSPNBHUGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694785
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102013-72-9
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol-8-carboxymethyl acid (m-PEG8-CH2COOH), a discrete polyethylene (B3416737) glycol (dPEG®) linker. This bifunctional molecule is of significant interest to researchers, scientists, and drug development professionals for its applications in bioconjugation, proteomics, and drug delivery. The defined length of the PEG chain allows for precise control over linker spacing, while the terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methoxy-polyethylene glycol-8-alcohol (m-PEG8-OH). The first step involves the introduction of a protected carboxylic acid moiety, followed by a deprotection step to yield the final product. A common and efficient method is the Williamson ether synthesis to form a tert-butyl protected intermediate, which is then deprotected under acidic conditions.

Step 1: Synthesis of m-PEG8-CH2COOtBu (tert-butyl 2-(m-PEG8-oxy)acetate)

The hydroxyl group of m-PEG8-OH is first deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a bromide ion from tert-butyl bromoacetate (B1195939) in an SN2 reaction to form the tert-butyl protected ether.[1]

Step 2: Deprotection of m-PEG8-CH2COOtBu to yield this compound

The tert-butyl ester protecting group is subsequently removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose, as it efficiently cleaves the tert-butyl group, yielding the desired carboxylic acid and volatile byproducts that are easily removed.

Experimental Protocols

Materials
  • m-PEG8-OH

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • tert-butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Protocol for Synthesis of m-PEG8-CH2COOtBu
  • Formation of the Alkoxide : In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG8-OH (1.0 equivalent) in anhydrous THF.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.[1]

  • Alkylation Reaction : Cool the resulting alkoxide solution back to 0 °C.[1]

  • Slowly add tert-butyl bromoacetate (1.2 equivalents) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up : Quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG8-CH2COOtBu.

Protocol for Deprotection of m-PEG8-CH2COOtBu
  • Dissolve the crude m-PEG8-CH2COOtBu in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (a typical concentration is 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA.

  • The crude this compound can then be purified.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of this compound.

Preparative RP-HPLC Protocol
  • System : Preparative HPLC system with a UV detector and fraction collector.

  • Column : A preparative C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm) is a suitable choice.[2]

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

  • Procedure :

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B. The gradient should be optimized to ensure good separation of the desired product from impurities.

    • Collect fractions corresponding to the product peak.

    • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

    • Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the purified this compound.

Data Presentation

ParameterSynthesis of m-PEG8-CH2COOtBuDeprotection of m-PEG8-CH2COOtBuPurification (RP-HPLC)
Reactants m-PEG8-OH, NaH, t-butyl bromoacetatem-PEG8-CH2COOtBu, TFACrude this compound
Solvent Anhydrous THFDichloromethane (DCM)Water/Acetonitrile
Reaction Time Overnight1-4 hours-
Typical Yield >80%>90%>95% recovery
Purity before step >98% (for m-PEG8-OH)CrudeCrude
Purity after step CrudeCrude>95%

Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the final product. The spectra should show characteristic peaks for the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, and the carboxymethyl group.[3]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.[4]

  • High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC is used to determine the purity of the final product.[3]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis m-PEG8-OH m-PEG8-OH Alkoxide Alkoxide m-PEG8-OH->Alkoxide  NaH, THF m-PEG8-CH2COOtBu m-PEG8-CH2COOtBu Alkoxide->m-PEG8-CH2COOtBu  tert-butyl bromoacetate m-PEG8-CH2COOH_crude Crude this compound m-PEG8-CH2COOtBu->m-PEG8-CH2COOH_crude  TFA, DCM Purification Preparative RP-HPLC m-PEG8-CH2COOH_crude->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis NMR, MS, HPLC Pure_Product->Analysis Purification_Logic Crude_Product Crude this compound Dissolve Dissolve in Mobile Phase A Crude_Product->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Gradient Elution (Water/ACN + TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Purity (HPLC/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > 95% Lyophilize Lyophilize Pool->Lyophilize Final_Product Pure this compound (>95%) Lyophilize->Final_Product

References

An In-depth Technical Guide to m-PEG8-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-polyethylene glycol-acetic acid with eight ethylene (B1197577) glycol units (m-PEG8-CH2COOH) is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its defined chain length, hydrophilicity, and terminal carboxylic acid functionality make it a versatile tool for modifying proteins, peptides, and other molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and characterization, and its pivotal role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate its practical application in research and development.

Introduction

Polyethylene glycol (PEG) has long been a cornerstone in drug delivery and bioconjugation, primarily due to its ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules, while reducing their immunogenicity. This compound belongs to the class of discrete PEGs, which possess a precisely defined number of ethylene glycol units, offering superior homogeneity and reproducibility compared to traditional polydisperse PEGs.

The structure of this compound consists of a methoxy-terminated octaethylene glycol chain and a terminal carboxylic acid group. The methoxy (B1213986) cap renders the linker monofunctional, preventing unwanted crosslinking reactions. The hydrophilic PEG spacer improves the aqueous solubility of conjugated molecules, a critical factor for many therapeutic applications. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, typically through the formation of a stable amide bond.

This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this linker in their work.

Physicochemical and Analytical Properties

The well-defined structure of this compound allows for consistent and predictable physicochemical properties. A summary of its key characteristics is presented in the table below.

Data Presentation: Summary of Physicochemical and Analytical Data
PropertyValueReference
Chemical Formula C19H38O11
Molecular Weight 442.50 g/mol
CAS Number 102013-72-9
Appearance Colorless to light yellow liquid
Purity >95%
Solubility Soluble in water and most organic solvents
Storage Store at -20°C for long-term stability
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O
InChIKey AOKQPSPNBHUGLR-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of methoxy-PEG8-alcohol with a protected bromoacetic acid, followed by deprotection. High purity is often achieved through column chromatography.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from commercially available m-PEG8-OH.

  • Materials:

    • Methoxy-PEG8-alcohol (m-PEG8-OH)

    • Sodium hydride (NaH)

    • tert-Butyl bromoacetate (B1195939)

    • Anhydrous Tetrahydrofuran (THF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve m-PEG8-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Slowly add tert-butyl bromoacetate (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG8-CH2COOtBu.

    • Purify the crude product by silica gel column chromatography.

    • For deprotection, dissolve the purified m-PEG8-CH2COOtBu in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

3.2. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show a characteristic singlet for the methoxy group protons at approximately 3.38 ppm. The repeating ethylene glycol protons will appear as a complex multiplet in the range of 3.60-3.75 ppm. The methylene (B1212753) protons adjacent to the carboxylic acid will be observed as a singlet around 4.15 ppm. The carboxylic acid proton is often broad and may be observed between 10-12 ppm, or it may exchange and not be readily visible.

    • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display a peak for the methoxy carbon at approximately 59.0 ppm. The carbons of the ethylene glycol units will resonate in the region of 69.0-72.0 ppm. The methylene carbon adjacent to the carboxylic acid will appear around 68.0 ppm, and the carbonyl carbon of the carboxylic acid will be observed at approximately 172.0 ppm.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity is typically assessed by reverse-phase HPLC (RP-HPLC) using a C18 column. Due to the lack of a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid. The purity should be greater than 95%.

Applications in Drug Development

This compound is a key building block in the construction of complex therapeutic modalities, most notably PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PEG8 linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->POI Marks Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: PROTAC-mediated protein degradation pathway.

This protocol outlines a general strategy for the synthesis of a PROTAC using this compound.

  • Procedure:

    • Activation of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • First Coupling Reaction: To the activated linker solution, add an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) (1.1 equivalents). Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS. Purify the E3 ligase-linker intermediate by preparative HPLC.

    • Activation of the Intermediate: Dissolve the purified E3 ligase-PEG8-CH2COOH intermediate (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 15-30 minutes.

    • Second Coupling Reaction: Add an amine-functionalized POI ligand (1.1 equivalents) to the reaction mixture. Stir at room temperature for 4-12 hours.

    • Purification: Purify the final PROTAC product by preparative HPLC.

    • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow start Start step1 Activate this compound (HATU, DIPEA in DMF) start->step1 step2 Couple to Amine-functionalized E3 Ligase Ligand step1->step2 step3 Purify E3 Ligase-Linker Intermediate (HPLC) step2->step3 step4 Activate Carboxylic Acid of E3 Ligase-Linker Intermediate step3->step4 step5 Couple to Amine-functionalized POI Ligand step4->step5 step6 Purify Final PROTAC (HPLC) step5->step6 step7 Characterize Final PROTAC (LC-MS, NMR) step6->step7 end End step7->end

Caption: General workflow for PROTAC synthesis.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. This compound can be used as a hydrophilic, non-cleavable linker in ADC construction. The PEG component enhances the solubility and stability of the ADC, while the carboxylic acid allows for conjugation to primary amines on the antibody, such as lysine (B10760008) residues.

This protocol describes a general method for conjugating a drug to an antibody using this compound.

  • Procedure:

    • Activation of this compound: Dissolve this compound (10-20 fold molar excess over the antibody) in anhydrous DMSO to a high concentration. In a separate tube, prepare a solution of EDC (1.5 equivalents to the PEG linker) and Sulfo-NHS (2.0 equivalents to the PEG linker) in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add the EDC/Sulfo-NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to generate the NHS ester.

    • Antibody Preparation: Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL.

    • Conjugation: Add the activated this compound solution to the antibody solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

    • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

    • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.

ADC_Conjugation_Workflow start Start step1 Activate this compound (EDC, Sulfo-NHS) start->step1 step3 Conjugate Activated Linker to Antibody step1->step3 step2 Prepare Antibody (Buffer Exchange) step2->step3 step4 Quench Reaction (e.g., Tris buffer) step3->step4 step5 Purify ADC (Size-Exclusion Chromatography) step4->step5 step6 Characterize ADC (DAR, Purity) step5->step6 end End step6->end

Caption: General workflow for ADC synthesis.

Conclusion

This compound is a highly valuable and versatile tool in the field of bioconjugation and drug development. Its discrete nature provides a level of homogeneity and reproducibility that is crucial for the development of complex therapeutics. The hydrophilic PEG8 spacer enhances the physicochemical properties of conjugated molecules, while the terminal carboxylic acid allows for straightforward and efficient conjugation to biomolecules. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to leverage the full potential of this compound in their efforts to develop the next generation of targeted therapies.

An In-depth Technical Guide to m-PEG8-CH2COOH (CAS: 102013-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-CH2COOH, with the CAS number 102013-72-9, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that is monodispersed and features eight ethylene (B1197577) glycol units. This heterobifunctional linker is characterized by a methoxy (B1213986) group at one terminus and a carboxylic acid group at the other. The defined chain length of the PEG spacer is crucial for applications requiring precise control over molecular architecture, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of conjugated molecules, reduces non-specific protein binding, and can prolong circulation half-life by minimizing renal clearance.[1] The terminal carboxylic acid provides a versatile handle for covalent conjugation to primary amines on biomolecules like proteins, peptides, or nanoparticles, typically through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical properties, applications, and experimental protocols associated with this compound.

Physicochemical and Analytical Properties

The quality and purity of this compound are critical for reproducible results in research and development. The following tables summarize its key properties and typical analytical data.

Table 2.1: General Properties
PropertyValueReference(s)
CAS Number 102013-72-9[2][3][4][5][6][7]
Molecular Formula C19H38O11[3][6]
Molecular Weight 442.50 g/mol [3][4][6]
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[3]
Synonyms mPEG8-acetic acid, 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosanoic acid[3]
Appearance Colorless to light yellow liquid or oil[3][4]
Density 1.122 g/cm³[3][4]
Purity ≥95%[3][6]
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]
Table 2.2: Analytical Data Summary
Analytical MethodExpected ResultsReference(s)
¹H NMR (CDCl₃)δ 3.38 (s, 3H, OCH₃), 3.55–3.70 (m, 32H, PEG backbone), 4.15 (s, 2H, CH₂COOH)[2]
¹³C NMR δ 59.1 (OCH₃), 70.1–72.5 (PEG carbons), 172.3 (COOH)[2]
Mass Spectrometry (ESI-MS)m/z 443.2 [M+H]⁺[2]
Solubility Soluble in DMSO (200 mg/mL), water, and most organic solvents.[4]

Key Applications and Experimental Protocols

This compound is a versatile tool primarily used for bioconjugation, nanoparticle surface modification, and as a linker in the synthesis of complex therapeutic molecules.

Bioconjugation to Amine-Containing Molecules

The most common application of this compound is its conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) via amide bond formation. This is typically achieved using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS.

This two-step protocol minimizes protein cross-linking by activating the PEG linker first before adding it to the protein solution.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC Hydrochloride

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to the PEG solution.[8][9]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive sulfo-NHS ester.[8]

  • Conjugation to Protein:

    • Immediately add the activated PEG-linker solution to the protein solution in Coupling Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at pH 7.2-8.0.[10]

    • The molar ratio of linker to protein should be optimized but can be started at a 5- to 20-fold molar excess.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted sulfo-NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove unreacted PEG linker and byproducts by purifying the conjugate using SEC, dialysis, or tangential flow filtration.[6]

G Workflow for EDC/NHS Protein Bioconjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify peg This compound in Activation Buffer (pH 6.0) reagents Add EDC and Sulfo-NHS peg->reagents 15-30 min RT activated_peg Activated PEG-Sulfo-NHS Ester reagents->activated_peg mix Mix activated_peg->mix protein Protein in Coupling Buffer (pH 7.2-7.5) protein->mix conjugated_protein PEGylated Protein mix->conjugated_protein 2-4 hours RT quench Add Quenching Buffer (e.g., Tris) conjugated_protein->quench purify Purify via SEC or Dialysis quench->purify final_product Purified Conjugate purify->final_product

Workflow for EDC/NHS Protein Bioconjugation.
PROTAC Synthesis

This compound is an ideal linker for PROTAC development, providing the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This protocol describes the synthesis of a PROTAC by first coupling this compound to an E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative)

  • Amine-functionalized POI Ligand

  • Peptide coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Amide Coupling (Linker to E3 Ligase Ligand):

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[11]

    • Add the amine-functionalized E3 ligase ligand (1.1 eq.) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.[11]

    • Upon completion, purify the E3 Ligase-PEG8-COOH intermediate by preparative HPLC.

  • Second Amide Coupling (Intermediate to POI Ligand):

    • Dissolve the purified E3 Ligase-PEG8-COOH intermediate (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-30 minutes to activate the terminal carboxyl group.[11]

    • Add the amine-functionalized POI ligand (1.1 eq.) to the reaction.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.[11]

  • Final Purification:

    • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

G PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PolyUb Poly-ubiquitinated POI PROTAC PROTAC (with m-PEG8 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub catalyzes Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades to

PROTAC-Mediated Protein Degradation Pathway.
Nanoparticle Surface Functionalization

PEGylation of nanoparticles is a standard technique to improve their stability, biocompatibility, and pharmacokinetic profile for applications in drug delivery and diagnostics.[12]

This protocol details the attachment of this compound to nanoparticles (NPs) that have been pre-functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles (e.g., AuNPs, IONPs)

  • This compound

  • Activation Buffer: 0.1 M MES, pH 6.0

  • EDC and sulfo-NHS

  • Quenching Solution: 50 mM Tris-HCl or Glycine

  • Purification system (e.g., centrifugal filter units, magnetic separator)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of approximately 1 mg/mL.

  • Linker Activation: In a separate tube, dissolve this compound in Activation Buffer. Add a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS. Incubate for 15-30 minutes at room temperature.[13]

  • Conjugation: Add the activated PEG-linker solution to the nanoparticle dispersion. A starting molar ratio of 1000-5000 PEG molecules per nanoparticle is recommended for optimization.[13]

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction and incubate for 15-30 minutes to deactivate unreacted sulfo-NHS esters.[2]

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer (e.g., PBS). Use centrifugal filter units or a magnetic separator to facilitate washing and remove excess reagents. Perform at least three wash cycles.[2]

  • Characterization: Characterize the purified PEGylated nanoparticles using techniques like Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential to assess surface charge changes.

Analytical Characterization Protocols

Proper analytical characterization is essential to confirm the identity of this compound and the success of conjugation reactions.

NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Sequence: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 5 seconds

  • Acquisition Time: 4 seconds[4]

HPLC-MS Analysis of Conjugates

Objective: To assess the purity of a PEGylated product (e.g., a peptide conjugate) and confirm its molecular weight.

HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 214 nm

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Mass Range: 100 - 3000 m/z

Conclusion

This compound (CAS: 102013-72-9) is a high-purity, monodisperse PEG linker that offers researchers and drug developers precise control over the design of complex bioconjugates. Its well-defined structure, combined with the hydrophilic properties of the PEG chain and the reactive versatility of the terminal carboxylic acid, makes it an invaluable tool in the fields of targeted drug delivery, PROTAC development, and nanomedicine. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in advanced biomedical research.

References

An In-depth Technical Guide to m-PEG8-CH2COOH: A Versatile Linker in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol(8)-acetic acid (m-PEG8-CH2COOH) is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has become an important tool in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities. Its defined structure, featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal carboxylic acid, provides a unique combination of hydrophilicity, flexibility, and reactive functionality. This guide offers a comprehensive overview of the key properties of this compound, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

The primary utility of this compound lies in its role as a versatile linker. The hydrophilic PEG spacer enhances the aqueous solubility and stability of conjugated molecules, can reduce immunogenicity, and prolongs circulation half-life by increasing the hydrodynamic radius. The terminal carboxylic acid provides a convenient handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and nanoparticles, through the formation of stable amide bonds. A significant application of this linker is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Core Properties of this compound

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Weight 442.5 g/mol
Molecular Formula C19H38O11
CAS Number 102013-72-9
Appearance Colorless to light yellow liquid
Purity >96%
Solubility Soluble in DMSO, DMF, DCM, and other polar organic solvents
Storage Recommended storage at -20°C for long-term stability

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes where this compound is a critical component.

PROTAC-Mediated Protein Degradation Pathway.Generalized Experimental Workflow for PROTAC Synthesis and Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes a general method for synthesizing a PROTAC molecule using this compound as the linker to connect an amine-functionalized E3 ligase ligand and an amine-functionalized POI ligand.[3][4]

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • Amine-functionalized POI ligand (e.g., a JQ1 derivative)

  • Peptide coupling reagent (e.g., HATU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Reagents for purification (e.g., HPLC solvents) and characterization (e.g., LC-MS and NMR solvents)

Procedure:

Step A: Coupling of this compound to the E3 Ligase Ligand

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the E3 ligase-linker intermediate by preparative HPLC.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step B: Coupling of the POI Ligand to the E3 Ligase-Linker Intermediate

  • Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized POI ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the final PROTAC molecule to confirm its identity and purity using HRMS and NMR spectroscopy.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with surface amine functionalities using EDC/NHS chemistry to form stable amide bonds.[5]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., centrifugal filter units)

Procedure:

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound, EDC, and NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (PEG linker:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles should be optimized, with a 1000:1 molar excess being a common starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents. Perform at least three wash cycles.

  • Characterization:

    • Characterize the surface-modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure changes in hydrodynamic diameter and zeta potential, confirming successful PEGylation.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and drug development professionals. Its well-defined structure and dual functionality enable a wide range of applications, from enhancing the pharmacokinetic properties of therapeutic molecules to serving as a critical component in the construction of complex drug delivery systems and novel therapeutic modalities like PROTACs. The protocols and information provided in this guide offer a solid foundation for the effective utilization of this compound in advancing research and development efforts.

References

In-Depth Technical Guide: Solubility of m-PEG8-CH2COOH in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of methoxy(polyethylene glycol)8-acetic acid (m-PEG8-CH2COOH), a heterobifunctional PEG linker widely utilized by researchers, scientists, and drug development professionals. This document details the compound's solubility profile in dimethyl sulfoxide (B87167) (DMSO) and water, outlines experimental protocols for solubility determination, and illustrates its primary application in the context of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Solubility

This compound is a monodisperse polyethylene (B3416737) glycol derivative featuring a terminal methoxy (B1213986) group and a carboxylic acid functional group, separated by an eight-unit ethylene (B1197577) glycol chain. This structure confers an amphiphilic character. The hydrophilic PEG chain, with its repeating ether oxygens, readily forms hydrogen bonds with polar solvents like water, significantly enhancing aqueous solubility.[1][2] The terminal carboxylic acid group can also participate in hydrogen bonding. This inherent hydrophilicity makes it a valuable tool in bioconjugation and drug delivery, where aqueous solubility of components is often a critical requirement.[3][]

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for this compound is not always available in peer-reviewed literature, a combination of supplier-provided data and the known properties of similar PEG derivatives provides a strong solubility profile. The following table summarizes the available quantitative and qualitative solubility information for this compound in DMSO and water.

SolventTypeReported SolubilityNotesCitations
DMSO Polar Aprotic200 mg/mL (451.98 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can negatively impact solubility; using newly opened solvent is recommended.[5]
Water Polar ProticSolubleThe hydrophilic PEG spacer is credited with enhancing solubility in aqueous media.[1][]
DCM ChlorinatedSolubleListed as soluble.[1][6]
DMF Polar AproticSolubleListed as soluble.[1][6]

Experimental Protocol: Thermodynamic Solubility Determination via Saturation Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask (SSF) method.[7][8] This protocol provides a reliable means to quantify the solubility of this compound in a given solvent system at a specific temperature.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., DMSO, Water)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Validated analytical instrumentation (e.g., HPLC, UPLC)

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations should be prepared in the solvent of interest. These standards are essential for generating a calibration curve for quantification.[7]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is achieved.[7][8]

  • Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7][8]

  • Phase Separation: After the equilibration period, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[7]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the supernatant through a syringe filter to remove any remaining solid microparticles. This step is critical to avoid artificially inflated solubility measurements.[7]

  • Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine its concentration.[7][8]

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This final value represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.[8]

Visualization of Application and Workflow

This compound is frequently employed as a flexible, hydrophilic linker in the synthesis of PROTACs.[3][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The PEG linker physically separates the target protein-binding ligand from the E3 ligase-binding ligand, and its length and flexibility are critical for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation, where a PEG linker like this compound plays a central role.

PROTAC_Workflow cluster_0 PROTAC-Mediated Protein Degradation TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Binds PROTAC PROTAC (with m-PEG8-linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Initiates UbProtein Ubiquitinated Target Protein Ubiquitination->UbProtein Tags Protein Proteasome 26S Proteasome UbProtein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Fragments Peptide Fragments Degradation->Fragments Results in

Caption: Workflow of PROTAC-mediated protein degradation using a PEG linker.

The following diagram illustrates the experimental workflow for determining solubility using the Saturation Shake-Flask method.

Solubility_Workflow Start Start: Excess this compound + Solvent Equilibration Equilibration (24-48h at constant T°) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation) Equilibration->PhaseSeparation Filtration Supernatant Collection & Filtration (0.22 µm) PhaseSeparation->Filtration Quantification Dilution & Quantification (e.g., HPLC) Filtration->Quantification Calculation Calculate Solubility (Concentration x Dilution Factor) Quantification->Calculation End End: Thermodynamic Solubility Value Calculation->End

Caption: Experimental workflow for the Saturation Shake-Flask solubility assay.

References

Stability of m-PEG8-CH2COOH in Different Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of linker molecules is paramount for ensuring the efficacy, safety, and reproducibility of bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the stability of methoxy-polyethylene glycol (8)-acetic acid (m-PEG8-CH2COOH), a commonly utilized hydrophilic linker. The focus will be on its degradation pathways in various buffer systems and the experimental protocols to evaluate its stability.

Overview of this compound Stability

The this compound molecule consists of a stable methoxy-capped polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units and a terminal carboxylic acid group. The primary points of potential degradation are the ether linkages in the PEG backbone.[1] The terminal carboxylic acid is a stable functional group under most conditions relevant to bioconjugation.

The main degradation pathway for the PEG backbone is auto-oxidation, a process that can be catalyzed by heat, light, and the presence of transition metal ions.[2] This oxidative degradation can lead to chain scission, resulting in the formation of impurities such as aldehydes (e.g., formaldehyde (B43269) and acetaldehyde) and other carboxylic acids.[2] Hydrolysis of the ether bonds of the PEG backbone is generally not a concern under neutral and moderately acidic or basic conditions, though extreme pH should be avoided.[1]

Factors Influencing Stability

Several factors can influence the stability of this compound in solution. These are summarized in the table below.

FactorInfluence on StabilityRationale
pH The ether linkages of the PEG backbone are generally stable at neutral and moderately acidic or basic pH. Extreme pH conditions should be avoided.[1] The terminal carboxylic acid group is stable across a wide pH range.While the ether bonds are chemically robust, very strong acidic or basic conditions can promote hydrolysis over extended periods.
Temperature Increased temperature accelerates the rate of oxidative degradation.[2]Higher temperatures provide the activation energy needed for oxidative reactions to occur. For long-term storage, -20°C is recommended.[3][4]
Light Exposure to light, particularly UV light, can promote the formation of reactive oxygen species, leading to oxidative degradation of the PEG chain.[2]Light provides the energy to initiate photo-oxidative degradation pathways.
Transition Metal Ions The presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the auto-oxidation of the PEG backbone.[2]Metal ions can participate in redox cycling, which generates reactive oxygen species that attack the ether linkages.
Oxygen The presence of molecular oxygen is a prerequisite for oxidative degradation.[5]Oxygen is a key reactant in the auto-oxidation process of the PEG chain.
Buffer Components While most common biological buffers are compatible, buffers containing components that can generate free radicals should be used with caution. The carboxylic acid terminus is generally unreactive with common buffer components.Buffer components themselves are unlikely to directly degrade the PEG chain, but impurities or the potential to participate in redox reactions could be a factor.

Expected Stability in Common Buffers

Buffer SystemExpected pH RangeExpected StabilityConsiderations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4HighA commonly used buffer for bioconjugation that is generally considered compatible and non-reactive.[6]
MES (2-(N-morpholino)ethanesulfonic acid) 5.5 - 6.7HighOften used for the activation of carboxylic acids with EDC/NHS chemistry; it is not expected to affect the stability of the PEG linker itself.[6]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2HighA common non-coordinating buffer used in biological applications.
Tris (tris(hydroxymethyl)aminomethane) 7.5 - 9.0HighWhile the primary amine in Tris buffer can interfere with conjugation reactions involving the carboxylic acid group (if activated), it is not expected to degrade the PEG backbone.[7]
Citrate Buffer 3.0 - 6.2Moderate to HighThe low pH may slightly increase the risk of hydrolysis over very long periods, but the PEG ether bonds are generally stable in moderately acidic conditions.[1]
Borate Buffer 8.0 - 10.0Moderate to HighSlightly basic conditions are generally well-tolerated by the PEG backbone.[1]

Experimental Protocols

To obtain quantitative stability data for this compound in a specific buffer, a forced degradation study is recommended. This involves subjecting the molecule to harsh conditions to intentionally induce degradation and identify potential degradation products and pathways.[2]

Protocol: Forced Degradation Study of this compound

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Buffers of interest (e.g., PBS pH 7.4, Citrate pH 5.0, Tris pH 8.5)

  • HPLC-MS system with a suitable C18 column[8][9]

  • pH meter

  • Temperature-controlled incubator or water bath

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • For each condition to be tested (acid hydrolysis, base hydrolysis, oxidation, and each buffer of interest), transfer an aliquot of the stock solution into a clean vial and dilute with the respective stress agent or buffer to a final concentration of 0.5 mg/mL.

3. Incubation Conditions:

  • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.[2]

  • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.[2]

  • Oxidative Degradation: Incubate the solution in 3% H₂O₂ at room temperature, protected from light.[5]

  • Buffer Stability: Incubate the solutions in the respective buffers at 40°C.

  • Control: Keep a solution of this compound in high-purity water at 4°C.

4. Time Points:

  • Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • For the acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, before analysis.

5. Analysis:

  • Analyze the samples by HPLC-MS to separate and identify the parent this compound from any degradation products.[8][9]

  • Mobile Phase Example: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be used.[5]

  • Monitor the disappearance of the peak corresponding to this compound and the appearance of new peaks.

  • The mass spectrometer can be used to determine the molecular weights of any degradation products, aiding in their identification.[9]

6. Data Interpretation:

  • Plot the percentage of intact this compound remaining against time for each condition.

  • Determine the degradation rate or half-life in each buffer system.

Visualizations

Degradation Pathways

cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Oxidizing Agents (O2, Metal Ions, H2O2) A->B Oxidative Degradation C Extreme pH / High Temp A->C Hydrolysis (Forced) D Chain Scission Products (e.g., Aldehydes, smaller PEGs) B->D E Hydrolysis Products (Unlikely under normal conditions) C->E

Caption: Potential degradation pathways for this compound under stress conditions.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation under Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL This compound Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Buffer Incubation (e.g., PBS, 40°C) A->E F Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) B->F C->F D->F E->F G Neutralize Acid/Base Samples F->G H Analyze by HPLC-MS G->H I Plot % Remaining vs. Time Determine Degradation Rate H->I

Caption: Experimental workflow for a forced degradation study of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for m-PEG8-CH2COOH, a methoxy-terminated, eight-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This versatile reagent is a cornerstone in modern bioconjugation, enabling the covalent attachment of a hydrophilic PEG spacer to proteins, peptides, antibodies, and other biomolecules. This process, known as PEGylation, is a critical strategy for enhancing the therapeutic properties of biologics by improving their solubility, stability, and pharmacokinetic profiles.

Core Mechanism of Action: Amide Bond Formation via Carbodiimide Chemistry

The primary role of this compound in bioconjugation is to form a stable amide bond with primary amine groups on a target biomolecule, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a polypeptide chain.[1] The terminal carboxylic acid of the PEG linker is not inherently reactive towards amines and requires chemical activation. This is most commonly achieved through a two-step process utilizing a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1]

The activation and conjugation process unfolds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This initial activation step is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1]

  • Formation of a Semi-Stable NHS Ester: Due to the rapid hydrolysis of the O-acylisourea intermediate in aqueous solutions, NHS is introduced to react with this intermediate. This reaction forms a more stable, amine-reactive NHS ester, which helps to mitigate the hydrolysis and improve the overall efficiency of the conjugation.[1]

  • Nucleophilic Attack and Amide Bond Formation: The amine-reactive NHS ester readily reacts with a primary amine on the target biomolecule through nucleophilic acyl substitution. This reaction, which is most efficient at a pH of 7.2-8.5, results in the formation of a stable amide bond, covalently linking the m-PEG8 moiety to the biomolecule and releasing N-hydroxysuccinimide as a byproduct.[1]

Bioconjugation_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) PEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea PEG_NHS m-PEG8-CH2-CO-NHS (amine-reactive ester) O_acylisourea->PEG_NHS + NHS NHS NHS->PEG_NHS Conjugate m-PEG8-Biomolecule (stable amide bond) PEG_NHS->Conjugate + Biomolecule Biomolecule-NH2 Biomolecule->Conjugate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagent Solutions (this compound, EDC, NHS, Buffers) B Activate this compound (with EDC/NHS in Activation Buffer) A->B C Conjugate to Protein (in Coupling Buffer) B->C D Quench Reaction (with Tris or Glycine) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize Conjugate (SDS-PAGE, Mass Spec) E->F

References

A Comprehensive Guide to the Nomenclature and Properties of m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise communication is paramount. This document provides a detailed overview of the alternative names, chemical identifiers, and key properties of the widely used polyethylene (B3416737) glycol (PEG) derivative, m-PEG8-CH2COOH. This compound, a monodisperse PEG linker, is integral in various biomedical applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[][2]

Alternative Names and Chemical Identifiers

The compound this compound is known by several synonyms and systematic names across different suppliers and databases. Understanding these variations is crucial for accurate literature searches and material sourcing.

Nomenclature Type Name
Common Abbreviation This compound
Synonyms mPEG8-acetic acid[]
m-PEG8-COOH
Methoxy (B1213986) PEG Acetic Acid[3]
3,6,9,12,15,18,21,24,27-Nonaoxaoctacosanoicacid[]
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid[4]
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[]

Key Chemical Properties

A summary of the essential chemical data for this compound is provided below for easy reference.

Property Value
CAS Number 102013-72-9[][4][5]
Molecular Formula C19H38O11[][5]
Molecular Weight 442.50 g/mol [][2]
Purity >95% or >96% (supplier dependent)[][5]
Appearance Colorless or Light Yellowish Liquid[]
InChI Key AOKQPSPNBHUGLR-UHFFFAOYSA-N[][4]

Chemical Structure and Functional Groups

The structure of this compound consists of a chain of eight repeating ethylene (B1197577) glycol units, capped at one end with a methoxy group (-OCH3) and terminating in a carboxylic acid group (-COOH). This bifunctional nature is key to its utility.

To illustrate the basic components of this molecule, the following logical diagram is provided.

G cluster_0 This compound Structure Methoxy Methoxy Group (-OCH3) PEG8 PEG Chain (8 ethylene glycol units) Methoxy->PEG8 ether linkage Carboxylic_Acid Carboxylic Acid Group (-CH2COOH) PEG8->Carboxylic_Acid ether linkage

Caption: Functional components of this compound.

Applications in Research and Development

The terminal carboxylic acid of this compound allows for covalent conjugation to other molecules, typically through reactions with primary amines to form stable amide bonds.[4][6] The methoxy-capped PEG chain imparts increased hydrophilicity and can improve the pharmacokinetic properties of conjugated molecules.[]

A primary application of this compound is as a linker in the synthesis of PROTACs.[][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[2] The PEG8 linker provides the necessary spatial separation and flexibility between the two ligands of the PROTAC.

The workflow for utilizing a PEG linker like this compound in bioconjugation is generally as follows:

G cluster_1 Bioconjugation Workflow A Activate Carboxylic Acid (e.g., with EDC/NHS) B React with Amine-containing Molecule A->B C Formation of Amide Bond B->C D Purification of Conjugate C->D

Caption: General workflow for amine conjugation.

Due to the proprietary nature of specific experimental protocols in drug development, detailed methodologies are not publicly available. Researchers should refer to the manufacturer's instructions and the relevant scientific literature for specific reaction conditions and purification techniques.

References

m-PEG8-CH2COOH Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the structure, properties, and applications of the m-PEG8-CH2COOH linker in bioconjugation and pharmaceutical research.

Introduction

The this compound linker, chemically known as 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid, is a monodisperse polyethylene (B3416737) glycol (dPEG®) derivative that serves as a critical component in modern bioconjugation. Its defined structure, which includes a methoxy-terminated eight-unit polyethylene glycol chain and a terminal carboxylic acid functional group, offers a unique combination of hydrophilicity, precise length, and chemical versatility. This technical guide provides a comprehensive examination of the this compound linker, detailing its physicochemical characteristics, applications in drug development, and relevant experimental procedures.

Physicochemical Properties

The discrete nature of the this compound linker ensures batch-to-batch consistency and the production of homogeneous bioconjugates. The key quantitative properties of this linker are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C19H38O11
Molecular Weight 442.50 g/mol
Exact Mass 442.2414 g/mol
CAS Number 102013-72-9
Spacer Arm Length ~29.8 Å[1][2][3]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in DMSO, DMF, DCM, and Water[1]
Storage Conditions -20°C for long-term storage[4]

Key Applications in Drug Development

The this compound linker is a valuable tool in the synthesis of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5][6] The incorporation of the PEG8 spacer has been shown to:

  • Enhance Solubility: The hydrophilic nature of the polyethylene glycol chain improves the solubility of hydrophobic drug payloads, which can prevent aggregation.[2]

  • Improve Stability: The linker can contribute to the overall stability of the bioconjugate.

  • Reduce Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the immune system.[2]

  • Provide Optimal Spacing: The defined length of the linker ensures adequate separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of each component.[2]

Experimental Protocols

Protein Conjugation via EDC/NHS Chemistry

This protocol details a common method for the covalent attachment of the this compound linker to primary amines, such as the lysine (B10760008) residues on a protein, using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine a 5- to 20-fold molar excess of this compound with the Activation Buffer.

    • To this mixture, add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to facilitate the formation of the NHS ester.[7]

  • Conjugation to the Protein:

    • The protein of interest should be at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS at pH 7.4.

    • Add the freshly activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching the Reaction:

    • To terminate the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification of the Conjugate:

    • The final conjugate can be purified from unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Protein Conjugation reagent_prep 1. Reagent Preparation - this compound stock - Fresh EDC/NHS solution activation 2. Activation of Linker - Add EDC/NHS to linker - Incubate 15-30 min @ RT reagent_prep->activation conjugation 3. Conjugation - Mix activated linker and protein - Incubate 1-2h @ RT or overnight @ 4°C activation->conjugation protein_prep Protein Preparation - 2-10 mg/mL in - amine-free buffer protein_prep->conjugation quenching 4. Quenching - Add Tris or Glycine - Incubate 15-30 min @ RT conjugation->quenching purification 5. Purification - Desalting column quenching->purification analysis 6. Analysis - SDS-PAGE - Mass Spectrometry purification->analysis

Caption: A typical experimental workflow for the conjugation of this compound to a protein.

Visualization of a Relevant Signaling Pathway: CD19-Targeted ADC

The this compound is often a component of more elaborate linker systems in ADCs. A notable example is the ADC Zynlonta®, which incorporates a PEG8-based linker.[4][8] Zynlonta® targets the CD19 protein, which is highly expressed on the surface of B-cells, and is approved for the treatment of certain B-cell lymphomas.[8][9] Upon binding to CD19, the ADC is internalized, and the cytotoxic payload is released, ultimately leading to apoptosis of the cancer cell.[1][10] The signaling cascade initiated by CD19 is intricately linked with that of the B-cell receptor (BCR).

CD19_signaling Simplified CD19 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding CD19 CD19 PI3K PI3K CD19->PI3K Recruits & Activates Vav Vav CD19->Vav Recruits Lyn->CD19 Phosphorylates BTK BTK Lyn->BTK Akt Akt PI3K->Akt Activates PLCg2 PLCγ2 Vav->PLCg2 Proliferation Cell Proliferation & Survival Akt->Proliferation BTK->PLCg2 Differentiation B-Cell Differentiation PLCg2->Differentiation

References

The Role of the PEG8 Spacer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is at the forefront of therapeutic innovation.[1] Advanced modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) rely on the precise connection of their constituent parts to achieve therapeutic efficacy.[1][2] The linker, or spacer, that joins these components is a critical determinant of the conjugate's stability, solubility, pharmacokinetics (PK), and overall performance.[3][4] Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) has become a foundational technology, and the discrete PEG8 spacer, in particular, offers a unique balance of properties for these advanced applications.[1][2]

A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it consists of precisely eight repeating ethylene (B1197577) oxide units.[1][2][3] This uniformity in length and molecular weight is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles, a key advantage over traditional polydisperse PEGs.[1][2][3] This guide will provide an in-depth exploration of the core functions of the PEG8 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into a bioconjugate design imparts several key advantages that address common challenges in drug development.[2]

  • Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to poor solubility and a tendency to aggregate in aqueous environments.[5][6] The hydrophilic nature of the PEG8 spacer acts as a solubilizing agent, improving the overall solubility of the conjugate and preventing aggregation.[2][5][6] This is critical for maintaining the stability, manufacturability, and administrability of the bioconjugate.[3][6]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of a therapeutic.[2][3] The PEG8 spacer increases the hydrodynamic size of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[2][3][5] This extended exposure can lead to improved therapeutic efficacy.[2] Studies have shown that for ADCs, clearance rates decrease with increasing PEG length, with benefits often plateauing around eight PEG units.[5][7][8]

  • Reduced Immunogenicity: The flexible and hydrophilic PEG8 chain can create a "stealth" effect by forming a hydration shell around the bioconjugate.[2][9] This can mask potentially immunogenic epitopes on the molecule, reducing the risk of an undesired immune response.[2][5][9]

  • Optimized Spatial Separation: The defined length of the PEG8 spacer (approximately 29.8 Å) provides an optimal distance between the conjugated molecules.[1][9] This separation is critical to minimize steric hindrance, ensuring that each component of the conjugate can perform its function without interference.[1][2][9] For example, in an ADC, it ensures the antibody can bind effectively to its target antigen without interference from the drug payload.[1]

  • Controlled Drug-to-Antibody Ratio (DAR): In ADC development, achieving a uniform DAR is critical for safety and efficacy.[1][3] The use of monodisperse PEG8 linkers facilitates controlled conjugation, leading to a more homogenous final product.[1][3] Hydrophilic PEG linkers can also enable higher DARs by mitigating the aggregation issues associated with hydrophobic payloads.[3]

Data Presentation: Quantitative Properties and Performance

The decision to use a PEG8 spacer is driven by quantifiable improvements in the physicochemical and pharmacological properties of a bioconjugate.

Table 1: Physicochemical Properties of a Representative PEG8 Spacer Backbone

PropertyValueSource(s)
Chemical FormulaC₁₆H₃₄O₉[1][3][9]
Molecular Weight~370.4 g/mol [1][3][9]
Spacer Arm Length~29.8 Å[1][9]
Number of PEG Units8[1][2][3]
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.[3][9]

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance (mL/day/kg)Exposure (AUC)Key FindingSource(s)
PEG2~4.5--[10]
PEG4~4.0--[10]
PEG8 ~4.0 Increases Clearance slows and exposure increases, with benefits plateauing at 8 PEG units. [7][8][10]
PEG12~3.8--[10]
Data is illustrative and synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8.[8][10]

Table 3: Impact of PEG Spacer Length on PROTAC-Mediated Protein Degradation

PROTAC Linker (Number of PEG Units)DC₅₀ (nM) in Ramos CellsDₘₐₓ (%)Key FindingSource(s)
2>1000<20Shorter linkers are often suboptimal.[11]
4250~60-[11]
650>90-[11]
8 10 >95 A PEG8 linker can serve as a successful starting point for optimization. [1][11]
Data is illustrative and demonstrates the trend of linker optimization in PROTAC design.[11]

Key Applications and Associated Signaling Pathways

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen.[1][4] The PEG8 spacer is a critical component of the linker technology in many ADCs, including the approved ADC, Zynlonta® (loncastuximab tesirine), where it helps to balance the hydrophobicity of the payload and contributes to the overall stability and PK profile.[1]

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with PEG8 Linker Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG8 spacer.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[1][12] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is critical for enabling the formation of a stable and productive ternary complex.[11][12] PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design, providing the necessary length and flexibility for efficient protein degradation.[1][7]

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PolyUb Poly-ubiquitination PROTAC PROTAC (with PEG8 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ub-tagging Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of targeted protein degradation by a PROTAC with a PEG8 spacer.

Experimental Protocols

The successful implementation of a PEG8 spacer in bioconjugation relies on well-defined experimental protocols.

Protocol: ADC Synthesis via Maleimide-Thiol Conjugation

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody. First, the NHS ester of a heterobifunctional linker (e.g., Maleimide-PEG8-NHS ester) reacts with an amine-containing drug. Second, the maleimide (B117702) group of the drug-linker intermediate reacts with reduced thiol groups on the antibody.

Materials:

  • Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG8-NHS ester linker

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Size-Exclusion Chromatography (SEC) column

Methodology:

  • Antibody Reduction:

    • Prepare the mAb solution at 5-10 mg/mL in PBS.

    • Add a 10-50 fold molar excess of TCEP to the mAb solution.

    • Incubate for 30-60 minutes at room temperature to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the antibody into fresh, degassed PBS.[13]

  • Drug-Linker Preparation:

    • Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the Maleimide-PEG8-Drug conjugate.

  • Conjugation:

    • Immediately add the Maleimide-PEG8-Drug solution (typically at a 10- to 20-fold molar excess over the antibody) to the reduced antibody solution.[10][13]

    • Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature, protected from light.[9][10]

  • Quenching:

    • Add an excess of a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups.[9]

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).[9]

ADC_Synthesis_Workflow mAb Antibody (mAb) TCEP Add TCEP (Reduction) mAb->TCEP Reduced_mAb Reduced mAb (Thiol groups exposed) TCEP->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Drug Maleimide-PEG8-Drug (Prepared separately) Linker_Drug->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify (SEC) Quench->Purify ADC Final ADC Purify->ADC

Caption: Generalized workflow for the synthesis of an ADC using a PEG8 linker.

Protocol: Protein Biotinylation using an NHS-Ester PEG8 Linker

This protocol describes the biotinylation of a protein targeting primary amines (e.g., the N-terminus and the lysine (B10760008) side chains) using an N-hydroxysuccinimide (NHS) ester of PEG8-biotin.

Materials:

  • Protein of interest

  • NHS-PEG8-Biotin

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure any buffer containing primary amines like Tris has been removed via dialysis or buffer exchange.

  • Biotinylation Reagent Preparation:

    • Allow the vial of NHS-PEG8-Biotin to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS-PEG8-Biotin in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-PEG8-Biotin to the protein solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester reagent. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, non-reacted biotinylation reagent and the hydrolyzed reagent by size-exclusion chromatography (desalting column) or dialysis.

Conclusion

The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation.[2][4] Its well-defined, monodisperse structure, combined with its inherent hydrophilicity and flexibility, provides a unique balance of properties that can significantly enhance the therapeutic potential of complex biologics.[2][4] By improving solubility, extending pharmacokinetic half-life, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs.[2] The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG8 spacer in their work.

References

An In-depth Technical Guide to the Reactivity of m-PEG8-CH2COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a cornerstone strategy in drug development and biotechnology for enhancing the therapeutic properties of proteins, peptides, and small molecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance solubility, reduce immunogenicity, and provide protection from proteolytic degradation.[1][2]

m-PEG8-CH2COOH is a discrete (monodisperse) PEG linker featuring a methoxy-capped eight-unit polyethylene glycol chain and a terminal carboxylic acid. This heterobifunctional structure allows for the specific and efficient conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming a highly stable amide bond.[3][4] This guide provides a comprehensive overview of the core principles governing the reactivity of this compound with primary amines, detailed experimental protocols, and quantitative data to aid researchers in optimizing their conjugation strategies.

Core Reactivity Principles: Amide Bond Formation

The primary application of this compound revolves around the covalent conjugation of its terminal carboxylic acid group with primary amines. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. The most common and effective method for this activation is through carbodiimide (B86325) chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][4][5][6]

The conjugation process is a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[2][6][7]

  • Formation of a Stable NHS Ester and Amine Coupling: To improve coupling efficiency and minimize hydrolysis of the unstable intermediate, NHS or sulfo-NHS is added. This reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.[2][6][7]

The amide bond formed is exceptionally stable under physiological conditions (pH ~7.4, 37°C), with a half-life that can span hundreds of years in the absence of specific enzymes, ensuring the integrity of the conjugate.[5][8]

Factors Influencing Conjugation Efficiency

Several critical parameters must be controlled to ensure high-yield and specific conjugation of this compound to primary amines.

  • pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][9] The subsequent reaction of the NHS ester with the primary amine requires the amine to be in its deprotonated, nucleophilic state, which is favored at a neutral to slightly basic pH (7.0-8.5).[9][10]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the target molecule and the PEG linker, respectively.[3][9] For the activation step, a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is recommended.[2][3] For the coupling step, phosphate-buffered saline (PBS) or HEPES are suitable choices.[3]

  • Reagent Molarity and Ratios: A molar excess of EDC and NHS/sulfo-NHS over this compound is typically used to drive the activation reaction. The molar ratio of the activated PEG linker to the protein will influence the degree of PEGylation and should be optimized for each specific application.[4]

  • Temperature and Reaction Time: The activation step is generally rapid (15-30 minutes) at room temperature.[4] The subsequent coupling reaction can be performed for 1-2 hours at room temperature or overnight at 4°C to better control the reaction and minimize hydrolysis of the NHS ester.[4][10]

  • Reagent Stability: EDC and NHS are sensitive to moisture and can hydrolyze, losing their activity. It is essential to use fresh reagents and store them under desiccated conditions.[9]

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by the molar ratios of the reactants, pH, and temperature. The following tables provide recommended starting conditions that should be optimized for each specific application.

Table 1: Recommended Molar Ratios of Reactants for Protein Conjugation

ReactantMolar Ratio (relative to this compound)Notes
This compound1The limiting reagent.
EDC1.5 - 10A molar excess is required to drive the reaction. Higher excess may be needed for dilute solutions.[11] A typical starting molar ratio is 2:1 (EDC:PEG).[6]
NHS / sulfo-NHS1.2 - 10Generally used in a similar or slightly higher molar ratio to EDC to efficiently form the NHS ester.[11]
ProteinVariableThe ratio is typically based on the desired degree of PEGylation. A starting point is a 5- to 20-fold molar excess of the PEG linker to the protein.[4]

Table 2: Recommended Reaction Conditions for Aqueous Two-Step Protein Conjugation

ParameterActivation StepCoupling Step
Solvent MES Buffer or similar non-amine, non-carboxylate buffer[2]Phosphate Buffer or PBS[2]
pH 4.5 - 6.0[6][9]7.2 - 8.0[2]
Temperature Room Temperature[4]Room Temperature or 4°C[4]
Duration 15 - 30 minutes[4]1 - 2 hours to Overnight[4]

Table 3: Stability of the Formed Amide Bond

ConditionpHTemperatureStabilityNotes
Physiological7.0 - 7.437°CHighly StableDesigned for maximum stability in vivo. The half-life is typically measured in years for simple amides.[5]
Mildly Acidic5.0 - 6.525-37°CHighly StableGenerally resistant to hydrolysis.[5]
Strongly Acidic< 2.0> 60°CSusceptible to HydrolysisAcid-catalyzed hydrolysis can occur under harsh, non-physiological conditions.[5]
Strongly Basic> 10.0> 60°CSusceptible to HydrolysisBase-catalyzed hydrolysis is possible but also requires harsh, non-physiological conditions.[5]
In Plasma/Blood~7.437°CGenerally StableThe amide bond is resistant to chemical hydrolysis. Susceptibility to plasma proteases depends on the protein and conjugation site. PEGylation often provides steric hindrance, increasing resistance.[5]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a primary amine-containing molecule, such as a protein. A two-step procedure is generally preferred to minimize unwanted crosslinking of the protein.[4]

Protocol 1: Aqueous Two-Step Conjugation of this compound to a Protein

This protocol is suitable for water-soluble molecules like most proteins and peptides.[2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, MES)[4]

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[4]

  • N-hydroxysulfosuccinimide (sulfo-NHS)[4]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2][4]

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0[2]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5-8.0 or 1 M Glycine[2][4]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)[4]

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.[2]

    • Prepare a stock solution of the protein of interest in Coupling Buffer at a concentration of 1-10 mg/mL.[4]

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.[4]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of sulfo-NHS relative to the this compound.[4]

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[4]

  • Conjugation to the Protein:

    • Immediately add the activated m-PEG8-NHS ester solution to the protein solution.[2] The molar ratio of the PEG linker to the protein should be optimized, with a starting point of a 5- to 20-fold molar excess of the PEG linker.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[4]

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, byproducts, and quenching reagent by purifying the reaction mixture. Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger PEGylated protein from smaller, unreacted components.[4] Alternatively, dialysis or tangential flow filtration can be used.[4]

  • Characterization of the Conjugate:

    • Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.

Protocol 2: Organic Solvent-Based Conjugation for Small Molecules

This protocol is suitable for amine-containing small molecules that are soluble in organic solvents.[2]

Materials:

  • Amine-containing small molecule

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))[7]

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base[2][7]

  • Purification system (e.g., flash chromatography, HPLC)[7]

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2-2.0 equivalents) and EDC (1.2-2.0 equivalents).[7]

    • Stir the reaction at room temperature for 30-60 minutes.

  • Conjugation to the Primary Amine:

    • In a separate flask, dissolve the amine-containing small molecule (1 equivalent) in the same anhydrous organic solvent.

    • Add the solution of the activated PEG-NHS ester to the small molecule solution.

    • Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture to act as a proton scavenger.[2][7]

    • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[2]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the pure m-PEG8-conjugated small molecule.[7]

  • Characterization:

    • Confirm the structure and purity of the final conjugate using techniques such as NMR and mass spectrometry.[7]

Visualizations

The following diagrams illustrate the key processes described in this guide.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) m-PEG8-COOH m-PEG8-COOH O-Acylisourea O-Acylisourea Intermediate (unstable) m-PEG8-COOH->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea NHS NHS m-PEG8-NHS m-PEG8-NHS Ester (amine-reactive) NHS->m-PEG8-NHS O-Acylisourea->m-PEG8-NHS + NHS Conjugate m-PEG8-Protein Conjugate (Stable Amide Bond) m-PEG8-NHS->Conjugate Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate

Caption: EDC/NHS reaction pathway for this compound conjugation.

G prep_reagents Prepare Reagents (Protein, PEG, Buffers, EDC, sulfo-NHS) activation Activate this compound with EDC and sulfo-NHS (pH 4.5-6.0, 15-30 min, RT) prep_reagents->activation conjugation Add Activated PEG to Protein (pH 7.2-8.0, 1-2h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (e.g., with Tris or Glycine, 15-30 min, RT) conjugation->quenching purification Purify PEGylated Protein (e.g., SEC, Dialysis) quenching->purification characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->characterization

Caption: General experimental workflow for protein PEGylation.

References

Technical Guide: Storage and Handling of m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for m-PEG8-CH2COOH. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Introduction

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a carboxylic acid functional group. The eight ethylene (B1197577) glycol units confer hydrophilicity, making it a valuable linker in bioconjugation, drug delivery systems, and the development of therapeutics like PROTACs. The terminal carboxylic acid allows for covalent attachment to primary amine groups through the formation of a stable amide bond, typically requiring activation with reagents such as EDC or HATU. Given its reactive nature and hygroscopic tendencies, proper storage and handling are paramount to prevent degradation and ensure its performance.

Recommended Storage Conditions

The stability of this compound is highly dependent on temperature, moisture, and light exposure. The following table summarizes the recommended storage conditions for the compound in its pure form and as a stock solution.

ConditionPure FormStock Solution in Anhydrous Solvent (e.g., DMSO)
Long-Term Storage Temperature -20°C-80°C
Short-Term Storage Temperature 4°C-20°C
Shelf Life (Long-Term) Up to 3 years at -20°C[1]Up to 6 months at -80°C[1]
Shelf Life (Short-Term) Up to 2 years at 4°C[1]Up to 1 month at -20°C[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) for optimal stability.Aliquot to minimize freeze-thaw cycles.
Light Protect from light; store in a dark or amber vial.[2]Store in a light-protected vial.
Moisture Store in a tightly sealed container, preferably with a desiccant.[2]Use newly opened, anhydrous solvent.[1]

Experimental Protocols

General Handling Protocol
  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For optimal stability, handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).

  • Solution Preparation: Prepare stock solutions immediately before use. Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] The compound is also soluble in water and dichloromethane.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot stock solutions into single-use vials before storing at -20°C or -80°C.[1][2]

Representative Stability Assessment Protocol

This protocol outlines a general method for assessing the stability of this compound under defined storage conditions. It is based on standard stability testing principles.

Objective: To determine the degradation of this compound over time at various temperature and humidity conditions.

Methodology:

  • Sample Preparation:

    • Accurately weigh samples of this compound into multiple vials appropriate for the planned storage conditions.

    • Prepare a separate set of samples as solutions in a qualified anhydrous solvent (e.g., DMSO) at a known concentration.

    • Seal all vials tightly. For solid samples, consider flushing with an inert gas before sealing.

  • Storage Conditions:

    • Place the samples in stability chambers set to the desired conditions. Based on ICH guidelines, these could include:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Recommended: -20°C (as per supplier data)

  • Time Points:

    • Establish a schedule for pulling samples for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method:

    • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)), is required. The method must be able to separate the intact this compound from potential degradants.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a suitable additive like formic acid is often effective for reversed-phase chromatography of PEG compounds.

    • Column: A C18 or similar reversed-phase column is typically used.

  • Data Analysis:

    • At each time point, analyze the pulled sample.

    • Calculate the purity of this compound, typically by the area percent method.

    • Identify and quantify any degradation products that appear.

    • Plot the purity of this compound against time for each storage condition to determine the degradation rate and estimate the shelf life.

Visualizations

Storage_Handling_Workflow Figure 1: Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_solid Solid Form (-20°C Long-Term) (4°C Short-Term) equilibrate Equilibrate to Room Temp storage_solid->equilibrate storage_solution Stock Solution (-80°C Long-Term) (-20°C Short-Term) use Use in Experiment storage_solution->use open_vial Open in Inert Atmosphere equilibrate->open_vial prepare_solution Prepare Solution (Anhydrous Solvent) open_vial->prepare_solution aliquot Aliquot for Single Use prepare_solution->aliquot aliquot->storage_solution Store Aliquots aliquot->use Immediate Use receive Receive Compound receive->storage_solid Store as Solid

Caption: Recommended Storage and Handling Workflow for this compound.

Stability_Testing_Workflow Figure 2: General Stability Testing Workflow cluster_storage Storage Conditions start Sample Preparation (Solid & Solution) long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated recommended Recommended (e.g., -20°C) start->recommended pull Pull Samples at Defined Time Points long_term->pull accelerated->pull recommended->pull analyze Analyze Samples (Stability-Indicating HPLC) pull->analyze data Data Analysis (Purity vs. Time) analyze->data end Determine Shelf Life & Degradation Pathway data->end

Caption: General Experimental Workflow for Stability Assessment.

References

m-PEG8-CH2COOH safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of m-PEG8-CH2COOH

This technical guide provides comprehensive safety information for this compound (methoxy(polyethylene glycol) acetic acid), a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics research. The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling and application of this reagent.

Chemical and Physical Properties

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methoxy (B1213986) group and a carboxylic acid group, separated by an 8-unit PEG spacer. This structure imparts aqueous solubility and allows for the covalent attachment to amine-containing molecules.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 1093647-41-6[1][2][3]
Molecular Formula C18H36O10[2][4]
Molecular Weight 412.48 g/mol [4]
Appearance Varies (often a colorless to white solid or viscous oil)General knowledge
Purity ≥95%[1][5]
Solubility Soluble in water, DMSO, DCM, DMF[2]

Hazard Identification and Safety Precautions

A Safety Data Sheet (SDS) for a similar, though not identical, PEG compound suggests that it is not classified as a hazardous substance or mixture. For related compounds like Mal-PEG8-acid, the GHS classification indicates potential for skin and eye irritation, as well as respiratory tract irritation.[7] Given this, it is prudent to assume that this compound may present similar mild hazards.

Table 2: GHS Hazard Information (Inferred from related compounds)

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosols are generated.

Handling and Storage

Proper handling and storage are essential to maintain the chemical integrity of this compound and to ensure the safety of laboratory personnel.

Table 3: Handling and Storage Guidelines

GuidelineRecommendationReference
Storage Temperature -20°C[2][8]
Storage Conditions Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.[9]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[7][10]
Incompatible Materials Strong oxidizing agents, acids, and bases.[10][11]

Experimental Protocols and Workflows

The carboxylic acid moiety of this compound is typically reacted with primary amines on biomolecules (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. This reaction is usually facilitated by activating agents such as carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar coupling reagent.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the PEGylation of a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve this compound in appropriate buffer D Activate this compound with EDC and NHS A->D B Prepare protein solution in reaction buffer (e.g., PBS pH 7.4) E Add activated PEG to protein solution B->E C Prepare activating agents (e.g., EDC, NHS) C->D D->E F Incubate reaction mixture (e.g., room temp, 1-2 hours) E->F G Quench reaction (e.g., with hydroxylamine) F->G H Purify PEGylated protein (e.g., SEC, IEX) G->H I Characterize conjugate (e.g., SDS-PAGE, Mass Spec) H->I

Caption: Workflow for protein PEGylation with this compound.

Risk Assessment and Mitigation Workflow

A systematic risk assessment should be conducted prior to handling this compound.

G cluster_assessment Risk Assessment cluster_implementation Implementation cluster_review Review A Identify Hazards (Review SDS, literature) B Evaluate Risks (Exposure potential, severity) A->B C Determine Control Measures (PPE, ventilation) B->C D Implement Controls C->D E Perform Experiment D->E F Monitor Effectiveness E->F G Review and Update Risk Assessment F->G G->A Periodic Review

Caption: Risk assessment workflow for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures. A safety data sheet for a related compound provides the following general advice.

Table 4: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[7] Avoid exposure to strong oxidizing agents, excessive heat, and moisture to prevent degradation. Hazardous decomposition products may include carbon monoxide and carbon dioxide upon combustion.[10]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies specific to this compound are limited. However, the broader class of polyethylene glycols is known for its low toxicity and biocompatibility.[6][12] Long-chain PEGs are generally poorly absorbed by the body and are excreted intact. While PEGs are considered safe, there have been reports of cellular vacuolation in animal studies with high doses of PEGylated compounds, and the potential for the development of anti-PEG antibodies exists.[6][12] The environmental impact of this compound is not well-documented, but it is expected to be readily soluble in water. Spills should be prevented from entering drains and waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using and follow all institutional and governmental safety guidelines.

References

The Theoretical Framework and Practical Applications of m-PEG8-CH2COOH in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-polyethylene glycol(8)-acetic acid (m-PEG8-CH2COOH) has emerged as a pivotal tool in biomedical research and drug development. This heterobifunctional linker, characterized by a methoxy-terminated eight-unit polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid, offers a unique combination of hydrophilicity, biocompatibility, and defined length. These attributes make it an ideal component for enhancing the therapeutic potential of biomolecules and nanoparticles. This technical guide provides an in-depth exploration of the theoretical applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. Its primary applications lie in the fields of bioconjugation, nanoparticle functionalization, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Principles and Advantages of this compound

The utility of this compound in research is derived from the synergistic properties of its methoxy-PEG chain and its terminal carboxylic acid functional group.

  • Enhanced Hydrophilicity and Solubility : The PEG8 chain is highly hydrophilic, which significantly increases the aqueous solubility of conjugated molecules, a critical advantage when working with hydrophobic drugs or proteins prone to aggregation.[1][2]

  • Improved Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, PEGylation with this compound can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic exposure.[3][4]

  • Reduced Immunogenicity : The PEG chain can act as a "stealth" agent, masking epitopes on the surface of therapeutic proteins or nanoparticles and thereby reducing their recognition by the immune system.[2][3]

  • Defined Spacer Length : As a discrete PEG linker, this compound provides a precise and consistent spacer arm of a known length. This is crucial for applications where the distance between two conjugated entities needs to be optimized, such as in the formation of a stable ternary complex in PROTACs.[3]

  • Versatile Conjugation Chemistry : The terminal carboxylic acid group provides a versatile handle for conjugation. It can be activated to react with primary amines on proteins (e.g., lysine (B10760008) residues) or other molecules to form stable amide bonds.[5]

Key Applications in Research and Development

Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone of modern biopharmaceutical development. This compound is an excellent reagent for the targeted PEGylation of proteins, peptides, and small molecules.

The primary advantage of using this compound for PEGylation is the ability to improve the therapeutic properties of the conjugated molecule. For instance, the attachment of the PEG8 chain can enhance the stability of proteins against enzymatic degradation.[2]

Nanoparticle Functionalization

The surface modification of nanoparticles is essential for their application in drug delivery and diagnostics.[6] Functionalization with this compound creates a hydrophilic and biocompatible corona on the nanoparticle surface.[7] This PEG layer reduces non-specific protein adsorption (opsonization), prevents aggregation, and prolongs the circulation time of the nanoparticles in vivo.[6] The terminal carboxylic acid can be used to attach the PEG linker to amine-functionalized nanoparticles or can be further functionalized with targeting ligands for site-specific delivery.[8]

PROTACs and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10]

The linker is a critical component of a PROTAC's design, and PEG linkers are the most commonly used type.[11] The this compound can serve as a building block for PROTAC synthesis. The defined length and flexibility of the PEG8 chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[9][12] Furthermore, the hydrophilicity of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of PEG8 linkers in various applications. It is important to note that specific values can vary depending on the experimental context.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource(s)
This compound
Molecular FormulaC19H38O11[13]
Molecular Weight442.5 g/mol [13]
Purity>96%[13]
IUPAC Name2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-oic acid
Fmoc-NH-PEG8-CH2COOH
Molecular FormulaC33H47NO12[5]
Molecular Weight649.7 g/mol [5][14]
Boc-NH-PEG8-CH2CH2COOH
Molecular FormulaC24H47NO12[15]
Molecular Weight541.63 g/mol [15]

Table 2: Impact of PEG8 Linker on Nanoparticle Properties

ParameterBare Nanoparticles (Amine-Functionalized)After PEG8 FunctionalizationSource(s)
Hydrodynamic Diameter (nm)100 ± 5115 ± 7[16]
Zeta Potential (mV)+25 ± 3-15 ± 4[16]
Polydispersity Index (PDI)< 0.2< 0.25[16]

Table 3: Influence of PEG Linker Length on ADC and PROTAC Properties

PropertyShorter PEG Chain (e.g., PEG4/5)Longer PEG Chain (e.g., PEG8/12)Rationale & RemarksSource(s)
In Vitro CytotoxicityGenerally higherMay be slightly lowerLonger PEG chains can create steric hindrance, potentially impeding interaction with the target cell or payload release.[17]
Plasma Half-LifeShorterLongerThe increased hydrodynamic radius reduces renal clearance.[17]
HydrophilicityModerateHighA longer PEG chain contributes more to the overall water solubility of the conjugate.[17]
ImmunogenicityPotentially higherGenerally lowerThe "stealth" property of PEG is more pronounced with longer chains.[17]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common research applications. Optimization may be required for specific experimental systems.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., Protein)

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry to form a stable amide bond with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (protein, peptide, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 2-10 mg/mL for a protein).

  • Activation of this compound:

    • In a separate tube, dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the PEG linker over the amine-containing molecule is a recommended starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG linker and byproducts.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles

This protocol details the attachment of this compound to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBS or deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1 mg/mL.

  • Activation of this compound: Prepare an activated m-PEG8-NHS ester solution as described in Protocol 1, step 2.

  • Conjugation:

    • Add the activated m-PEG8-NHS ester solution to the nanoparticle dispersion. The optimal molar ratio of linker to nanoparticles should be determined empirically.

    • Incubate the mixture for 2-4 hours at room temperature with continuous mixing.

  • Washing and Purification:

    • Centrifuge the reaction mixture to pellet the nanoparticles.

    • Remove the supernatant.

    • Resuspend the nanoparticles in the Washing Buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure the complete removal of unreacted reagents.[18]

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and processes involving this compound and related PEG linkers.

PROTAC_Mechanism cluster_cell Cell TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Binds Proteasome Proteasome TargetProtein->Proteasome Recognition PROTAC PROTAC (with PEG8 Linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruits TernaryComplex->Ubiquitination Facilitates Ub Ubiquitin Ub->Ubiquitination Ubiquitination->TargetProtein Poly-ubiquitin chain Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Bioconjugation_Workflow start Start step1 Prepare this compound and Amine-Molecule start->step1 step2 Activate Carboxylic Acid (EDC, NHS) step1->step2 step3 Conjugation Reaction (forms Amide Bond) step2->step3 step4 Quench Reaction (e.g., Tris or Glycine) step3->step4 step5 Purify Conjugate (SEC or Dialysis) step4->step5 step6 Characterize Product (SDS-PAGE, MS) step5->step6 end End Product: PEGylated Molecule step6->end PEGylation_Benefits center This compound Conjugation benefit1 Increased Solubility center->benefit1 benefit2 Enhanced Stability center->benefit2 benefit3 Longer Circulation Half-Life center->benefit3 benefit4 Reduced Immunogenicity center->benefit4 benefit5 Improved Pharmacokinetics center->benefit5

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation with m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a pivotal bioconjugation technique for enhancing the therapeutic properties of proteins. The covalent attachment of PEG chains can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulatory half-life, enhances solubility, reduces immunogenicity, and provides protection from proteolytic degradation.[1][2][3]

This document provides a detailed protocol for the covalent conjugation of proteins with m-PEG8-CH2COOH, a monodisperse methoxy-terminated polyethylene glycol linker with a terminal carboxylic acid. The conjugation chemistry leverages the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction to form a stable amide bond between the carboxylic acid of the PEG linker and primary amines (e.g., lysine (B10760008) residues, N-terminus) on the target protein.[4][5] This two-step method is favored as it enhances coupling efficiency and minimizes undesirable side reactions like protein-protein crosslinking.[4][6]

Principle of Reaction

The bioconjugation process involves two key steps:

  • Activation of this compound: EDC activates the terminal carboxyl group of the PEG linker, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. To improve stability and efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the intermediate into a more stable, amine-reactive NHS ester.[4][6][7][8] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[8][9]

  • Conjugation to Protein: The amine-reactive NHS-activated PEG linker is then introduced to the protein solution. Primary amine groups on the protein surface (primarily the ε-amines of lysine residues and the N-terminal α-amine) perform a nucleophilic attack on the NHS ester, forming a stable covalent amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[5][6][9]

Experimental Protocols

This protocol outlines the two-step procedure for conjugating this compound to a target protein.

Part 1: Activation of this compound

This initial step prepares the amine-reactive PEG linker.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5][9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is prone to hydrolysis.[4][6]

  • In a microcentrifuge tube, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before diluting with Activation Buffer.

  • Add EDC and NHS to the this compound solution. A common starting molar ratio is 1:1.5:1.2 (PEG linker:EDC:NHS).[5]

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[4][5][6]

Part 2: Bioconjugation to Protein

Materials:

  • Target protein in an amine-free buffer (e.g., PBS)

  • Activated m-PEG8-NHS ester solution (from Part 1)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5][9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]

  • Purification system (e.g., Size-Exclusion Chromatography column, dialysis cassettes)

Procedure:

  • Ensure the protein of interest is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange into the Coupling Buffer using dialysis or a desalting column.

  • The protein concentration should typically be in the range of 1-10 mg/mL.[5]

  • Add the freshly prepared activated m-PEG8-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will influence the degree of PEGylation and must be optimized for each specific application. A starting point is a 5- to 20-fold molar excess of the PEG linker.[5]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4][5] Lower temperatures can be beneficial for sensitive proteins.

  • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[4][5]

  • Incubate for an additional 15-30 minutes at room temperature.[4]

Part 3: Purification of the PEGylated Protein

Purification is a critical step to remove unreacted PEG linker, reaction byproducts (EDC/NHS), and any unreacted protein.

Recommended Methods:

  • Size-Exclusion Chromatography (SEC): This is one of the most effective methods for purifying PEGylated proteins.[][11] The increase in hydrodynamic radius of the protein after PEGylation allows for efficient separation from the smaller, unreacted PEG molecules and native protein.[][12]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the net surface charge of a protein by masking positively charged amine groups. This change in charge can be exploited to separate PEGylated species (mono-, di-, etc.) from the un-PEGylated protein.[1][][11] Cation exchange chromatography is often employed for this purpose.[1][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can serve as a supplementary tool to IEX for achieving high purity, especially for proteins that are difficult to resolve by other methods.[][12]

Part 4: Characterization of the Conjugate

The purified PEGylated protein should be characterized to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight, allowing for the determination of the number of PEG chains attached per protein molecule.

  • HPLC Analysis: SEC-HPLC can be used to assess purity and aggregation, while RP-HPLC can sometimes separate positional isomers.[]

Data Presentation

The optimal conditions for protein conjugation can vary. The following table summarizes typical quantitative parameters that serve as a starting point for optimization.

ParameterRecommended RangeRationale
Activation
Activation Buffer0.1 M MES, pH 5.0 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.[5][9]
Molar Ratio (PEG:EDC:NHS)1 : 1.5 : 1.2A slight excess of EDC and NHS ensures efficient activation.[5]
Activation Time15 - 30 minutes at RTSufficient time for NHS ester formation.[4][5][6]
Conjugation
Protein Concentration1 - 10 mg/mLHigher concentrations can improve kinetics but may risk aggregation.[5]
Coupling BufferPBS, pH 7.2 - 8.0Optimal pH for the reaction of NHS esters with primary amines.[5][9]
Molar Excess (PEG:Protein)5x - 20xInfluences the degree of PEGylation; requires empirical optimization.[5]
Conjugation Time1-2 hrs at RT or Overnight at 4°CLonger times at lower temperatures can benefit sensitive proteins.[4][5]
Quenching
Quenching Agent Conc.20 - 50 mM (e.g., Tris, Glycine)Sufficient to stop the reaction by consuming unreacted NHS esters.[4][5]
Quenching Time15 - 30 minutes at RTEnsures complete deactivation of remaining reactive esters.[4]

Visualizations

cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) PEG_COOH This compound Reactive_Intermediate O-Acylisourea Intermediate PEG_COOH->Reactive_Intermediate + EDC EDC EDC->Reactive_Intermediate PEG_NHS Amine-Reactive PEG-NHS Ester Reactive_Intermediate->PEG_NHS + NHS NHS / Sulfo-NHS NHS->PEG_NHS PEGylated_Protein PEGylated Protein PEG_NHS->PEGylated_Protein Protein_NH2 Protein-NH2 Protein_NH2->PEGylated_Protein + Released_NHS NHS PEGylated_Protein->Released_NHS releases

Caption: Chemical reaction mechanism for this compound conjugation via EDC/NHS chemistry.

A 1. Prepare Reagents (Protein, PEG, EDC, NHS, Buffers) B 2. Activate m-PEG8-COOH with EDC and NHS in Activation Buffer (15-30 min, RT) A->B C 3. Add Activated PEG-NHS to Protein in Coupling Buffer B->C D 4. Conjugation Reaction (1-2h RT or Overnight 4°C) C->D E 5. Quench Reaction (e.g., Tris, Glycine) D->E F 6. Purify Conjugate (SEC, IEX, or HIC) E->F G 7. Characterize Product (SDS-PAGE, MS, HPLC) F->G H Final PEGylated Protein G->H

Caption: Experimental workflow for protein PEGylation with this compound.

start Start Purification check_size Significant Size Difference between PEG-Protein and Contaminants? start->check_size sec Use Size-Exclusion Chromatography (SEC) check_size->sec  Yes check_charge Charge Difference between PEG-Protein and Unmodified Protein? check_size->check_charge  No end Purified Product sec->end iex Use Ion-Exchange Chromatography (IEX) check_charge->iex  Yes hic Consider Hydrophobic Interaction Chromatography (HIC) or other methods check_charge->hic  No iex->end hic->end

Caption: Decision tree for selecting a purification strategy for PEGylated proteins.

References

Application Notes and Protocols for m-PEG8-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. The m-PEG8-CH2COOH is a discrete polyethylene (B3416737) glycol (PEG) linker that offers a balance of hydrophilicity and a defined spacer length, making it an attractive choice for ADC development.

The incorporation of a PEG spacer, such as the eight-unit chain in this compound, can impart several beneficial properties to an ADC. These include increased hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads, and improved pharmacokinetic properties, potentially leading to a longer circulation half-life and increased tumor accumulation.[1][2] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Core Principles of Reactivity and Application

The this compound linker is a heterobifunctional molecule featuring a terminal carboxylic acid and a methoxy-capped PEG chain. The carboxylic acid group allows for covalent attachment to the antibody, typically through the primary amines of lysine (B10760008) residues, via amide bond formation. This is commonly achieved through activation with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The methoxy (B1213986) group at the other end of the PEG chain provides stability and prevents cross-reactivity.

The defined length of the PEG8 chain ensures the production of a more homogeneous ADC product, a critical quality attribute in drug development.[3] The hydrophilic nature of the PEG spacer can create a "hydration shell" around the payload, which may shield it from premature degradation and clearance, thereby enhancing its therapeutic window.[4]

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using PEG8 linkers. It is important to note that these values can vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylated
No PEG~151.0x
PEG2~101.5x lower
PEG4~72.1x lower
PEG8 ~5 3.0x lower
PEG12~53.0x lower
PEG24~53.0x lower
Data adapted from a study on a non-binding IgG conjugated to MMAE with a DAR of 8, demonstrating that clearance decreases with increasing PEG length, stabilizing at PEG8.[2]

Table 2: Representative in vitro Cytotoxicity of a PEGylated ADC

Cell LineTarget ExpressionIC50 (ng/mL)
SK-BR-3HER2-high35
BT-474HER2-high45
MDA-MB-468EGFR-high50
MCF7HER2-low> 10,000
Illustrative data showing the target-specific cytotoxicity of an ADC. Actual IC50 values are highly dependent on the antibody, payload, and target antigen density.[5][6]

Table 3: Physicochemical Properties of an ADC with a PEG8 Linker

ParameterRepresentative ValueAnalytical Method
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC, LC-MS
% Monomer>95%Size Exclusion Chromatography (SEC)
% Aggregation<5%Size Exclusion Chromatography (SEC)
These values represent typical targets for a well-characterized ADC and are influenced by the conjugation process.[1][7]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation to Antibody cluster_purification Purification & Characterization Linker This compound ActivatedLinker m-PEG8-NHS Ester Linker->ActivatedLinker Activation (MES Buffer, pH 6.0) Activators EDC / Sulfo-NHS Activators->ActivatedLinker Antibody Monoclonal Antibody (Lysine Residues) ActivatedLinker->Antibody CrudeADC Crude ADC Mixture Antibody->CrudeADC Conjugation (PBS, pH 7.4-8.0) Purification Size Exclusion Chromatography (SEC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Characterization DAR Analysis (HIC, LC-MS) Purity (SEC) Potency (in vitro assay) PurifiedADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (m-PEG8-linker) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Proteolytic Cleavage) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the activation of the terminal carboxylic acid of the this compound linker to form a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add EDC and Sulfo-NHS stock solutions to the PEG linker solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of Sulfo-NHS over the this compound.[3]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The resulting activated linker (m-PEG8-NHS ester) should be used immediately for conjugation.

Protocol 2: Conjugation of Activated m-PEG8-Linker to Antibody

This protocol details the reaction between the activated m-PEG8-NHS ester and the primary amines (lysine residues) of the monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Activated m-PEG8-Linker solution (from Protocol 1)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the freshly prepared activated m-PEG8-Linker solution to the antibody solution. The molar ratio of the linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 5- to 20-fold molar excess).

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring or rocking. Alternatively, the reaction can be performed overnight at 4°C.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC to remove unreacted linker and other impurities, followed by key characterization steps.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

  • UV-Vis Spectrophotometer

Procedure:

  • Purification by SEC:

    • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

    • Load the crude ADC reaction mixture onto the column.

    • Elute the ADC with the Purification Buffer. Collect fractions corresponding to the monomeric ADC peak.

    • Pool the fractions containing the purified ADC and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • HIC-HPLC: Analyze the purified ADC on a HIC column. The number of conjugated drugs affects the hydrophobicity, allowing for the separation of species with different DARs. Calculate the average DAR by integrating the peak areas.[1]

      • LC-MS: For a more precise determination, analyze the intact or reduced ADC by LC-MS to measure the mass of the different species and calculate the DAR.[]

    • Purity and Aggregation Analysis:

      • Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-96 hours, depending on the payload's mechanism of action.[9]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[10]

Conclusion

The this compound linker is a valuable tool in the development of antibody-drug conjugates. Its defined length and hydrophilic nature can contribute to the generation of more homogeneous ADCs with improved physicochemical and pharmacokinetic properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs. Careful optimization of conjugation conditions and thorough characterization are paramount to achieving a safe and efficacious therapeutic.

References

Application Notes and Protocols: A Step-by-Step Guide to m-PEG8-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other molecules.[1] The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulatory half-life, and reducing its immunogenicity.[1][2]

This document provides a detailed, step-by-step guide for the conjugation of methoxy-PEG8-carboxylic acid (m-PEG8-CH2COOH), a monodisperse PEG linker with a terminal carboxylic acid. This linker allows for the covalent modification of molecules containing primary amine groups through the formation of a stable amide bond.[3] The conjugation process is typically achieved by activating the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4][5] This two-step reaction minimizes unwanted crosslinking of the target molecule.[5]

These application notes will cover the necessary materials, detailed experimental protocols for both aqueous and organic-based reactions, methods for purification, and techniques for characterizing the final PEGylated conjugate.

Reaction Mechanism

The conjugation of this compound to a primary amine-containing molecule (R-NH2) is a two-step process. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS (or sulfo-NHS) to form a more stable NHS ester. The amine-reactive NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[4]

Reaction_Mechanism mPEG This compound Intermediate1 O-Acylisourea Intermediate (unstable) mPEG->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 m-PEG8-CH2-CO-NHS (amine-reactive NHS ester) Intermediate1->Intermediate2 + Byproduct1 Isourea byproduct Intermediate1->Byproduct1 NHS NHS / sulfo-NHS NHS->Intermediate2 Product m-PEG8-CH2-CO-NH-R (PEGylated Molecule) Intermediate2->Product + (pH 7.2-8.0) Amine R-NH2 (Protein, Peptide, etc.) Amine->Product Byproduct2 NHS / sulfo-NHS Product->Byproduct2 +

Caption: Chemical reaction pathway for EDC/NHS-mediated this compound conjugation.

Materials and Reagents

  • This compound

  • Molecule of interest with primary amine group(s) (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffers like HEPES or borate)[6][7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic protocol and stock solutions)[5][7]

  • Purification system: Size-Exclusion Chromatography (SEC) column, dialysis cassettes, or Tangential Flow Filtration (TFF) system[5][8]

  • Analytical instruments (e.g., SDS-PAGE apparatus, HPLC system, Mass Spectrometer)

Note: EDC and NHS/sulfo-NHS are moisture-sensitive and should be equilibrated to room temperature before opening. Prepare solutions immediately before use.[5]

Experimental Workflow Overview

Experimental_Workflow prep 1. Prepare Reagents - Dissolve Protein in Coupling Buffer - Prepare fresh EDC/NHS in Activation Buffer - Dissolve m-PEG8-Acid in DMSO/Activation Buffer activate 2. Activate this compound - Mix m-PEG8-Acid, EDC, and NHS - Incubate for 15-30 min at RT prep->activate conjugate 3. Conjugation Reaction - Add activated PEG to protein solution - Incubate for 1-2h at RT or overnight at 4°C activate->conjugate quench 4. Quench Reaction - Add Tris or Glycine buffer - Incubate for 30 min at RT conjugate->quench purify 5. Purify Conjugate - SEC, Dialysis, or TFF to remove  excess reagents quench->purify characterize 6. Characterize Product - SDS-PAGE - Mass Spectrometry - HPLC purify->characterize

Caption: General experimental workflow for protein PEGylation.

Experimental Protocols

Protocol 1: Aqueous Two-Step Conjugation

This method is ideal for conjugating this compound to proteins and other biomolecules in an aqueous environment.[9]

  • Reagent Preparation:

    • Prepare the protein of interest in an amine-free buffer such as PBS, pH 7.2-7.5, at a concentration of 1-10 mg/mL.[5]

    • Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).[9]

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add the freshly prepared sulfo-NHS solution to the this compound solution, followed by the EDC solution. A common starting molar ratio is 1:1.2:1.5 (PEG linker:sulfo-NHS:EDC).[5]

    • Incubate the reaction for 15-30 minutes at room temperature to generate the sulfo-NHS-activated PEG linker.[5]

  • Conjugation to the Protein:

    • Add the activated m-PEG8-sulfo-NHS ester solution to the protein solution.

    • The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A starting point is a 5- to 20-fold molar excess of the PEG linker over the protein.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10]

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted sulfo-NHS esters.[5][10]

  • Purification:

    • Purify the PEGylated protein from excess reagents and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or TFF.[8][10]

Protocol 2: Organic Solvent-Based Activation

This method is suitable when the amine-containing molecule is soluble in organic solvents or when anhydrous conditions are preferred.[9]

  • Preparation:

    • Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[9]

    • Dissolve the this compound in an anhydrous organic solvent such as DMF or DMSO.[9]

  • Activation of this compound:

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the PEG-COOH solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[9] The reaction can be monitored by TLC or LC-MS.

  • Conjugation:

    • In a separate flask, dissolve the amine-containing molecule (1.0 - 1.5 equivalents) in a suitable anhydrous solvent.[9]

    • Add the solution containing the activated PEG-NHS ester to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Purification:

    • The purification method will depend on the nature of the final product. Common techniques include flash column chromatography, preparative HPLC, or precipitation.

Data Presentation

Quantitative data from conjugation experiments should be clearly summarized. The tables below provide examples of typical reaction parameters and characterization results.

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterAqueous ProtocolOrganic ProtocolReference
Solvent 0.1 M MES, pH 6.0 (Activation) PBS, pH 7.2-7.5 (Coupling)Anhydrous DMF or DMSO[5]
Molar Ratio (PEG:EDC:NHS) 1 : 1.5 : 1.2 (starting point)1 : 1.5 : 1.2 (starting point)[5]
Molar Excess (PEG:Protein) 5- to 20-fold1:1 to 1:1.5 (Molecule:PEG)[5]
Reaction Time (Activation) 15-30 minutes30 minutes - 4 hours[5]
Reaction Time (Conjugation) 1-2 hours at RT or overnight at 4°C2-4 hours at RT or overnight[5]
Quenching Agent 50-100 mM Tris or GlycineNot typically required[10]

Table 2: Example Characterization Data for a PEGylated Protein

Analysis TechniqueUnmodified ProteinPEGylated ProteinInformation Obtained
SDS-PAGE Sharp band at ~25 kDaDiffuse band at ~35-45 kDaIncrease in apparent molecular weight, distribution of PEGylated species[2][11]
Size-Exclusion HPLC Retention Time: 15.2 minRetention Time: 12.5 minIncreased hydrodynamic radius, separation of conjugate from free protein[12]
MALDI-TOF MS Peak at 25,010 DaSeries of peaks starting at ~25,422 DaConfirmation of covalent attachment, degree of PEGylation[2]
Purity (by RP-HPLC) >98%>95%Assessment of final product purity

Characterization of PEGylated Conjugates

Accurate measurement of the conjugation efficiency is critical to ensure the consistency and efficacy of the final product.[2][11]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will appear as a new, higher molecular weight band or smear compared to the unmodified protein.[11]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. The PEGylated conjugate will elute earlier than the unmodified protein. SEC can be used for both purification and analysis.[12][13]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the purity of the final conjugate.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise mass information, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of PEGylation (the number of PEG molecules attached per protein).[2]

  • UV-Vis Spectroscopy: Can be used to determine the protein concentration, often by measuring absorbance at 280 nm.[12]

References

Application Notes and Protocols for m-PEG8-CH2COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-CH2COOH is a heterobifunctional linker composed of a monodisperse eight-unit polyethylene (B3416737) glycol (PEG) chain, terminated with a methoxy (B1213986) group at one end and a carboxylic acid at the other. This discrete PEG linker is an invaluable tool in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.[1] The PEG8 spacer imparts hydrophilicity to the conjugate, which can enhance aqueous solubility, improve stability, and reduce immunogenicity.[][3] The defined length of the PEG chain allows for precise control over the spatial separation between the targeting moiety and the therapeutic payload, which is crucial for maintaining biological activity.[4][5] The terminal carboxylic acid provides a versatile handle for covalent conjugation to primary amines on proteins, peptides, or amine-functionalized nanoparticles through the formation of stable amide bonds.[6]

These application notes provide detailed protocols for the use of this compound in the development of targeted drug delivery systems, along with illustrative quantitative data and visualizations to guide experimental design.

Data Presentation

The following tables summarize typical quantitative data obtained during the functionalization of nanoparticles with PEG linkers and the characterization of antibody-drug conjugates. This data is illustrative and the optimal parameters should be determined empirically for each specific application.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles100 ± 2.5< 0.15-25 ± 3
This compound Functionalized115 ± 3.0< 0.15-15 ± 2
Drug-Loaded PEGylated Nanoparticles130 ± 4.2< 0.20-12 ± 2.5

Table 2: Drug Loading and Release Characteristics of PEGylated Nanoparticles

ParameterIllustrative Value
Drug Loading Content (%)5 - 10
Encapsulation Efficiency (%)70 - 90
In Vitro Drug Release at 24h (pH 7.4)15 - 25%
In Vitro Drug Release at 24h (pH 5.5)40 - 60%

Table 3: Pharmacokinetic Parameters of a PEG8-Containing Antibody-Drug Conjugate (ADC) in a Preclinical Model

LinkerClearance (mL/day/kg)Half-Life (t½) (days)
Non-PEGylated~15~5
PEG8~5~10
PEG12~5~10

Data suggests that the pharmacokinetic benefits of PEGylation may plateau around a PEG8 length for some ADCs.[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Functionalized Nanoparticle

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine functionalities using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., centrifugal filters, size-exclusion chromatography, or dialysis cassettes)

Procedure:

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly to ensure a homogeneous dispersion.

  • Activation of this compound:

    • Equilibrate EDC, NHS (or sulfo-NHS), and this compound to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC and NHS (relative to this compound) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the nanoparticle dispersion. A 20- to 50-fold molar excess of the PEG linker to the estimated surface amine groups is a common starting point.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% to maintain nanoparticle stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in Coupling Buffer or by using size-exclusion chromatography or dialysis to remove unreacted reagents.

  • Characterization of Conjugates:

    • Determine the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge changes.

    • Quantify the amount of conjugated PEG using techniques like quantitative NMR or HPLC.[8][9]

Protocol 2: In Vitro Drug Release Study

This protocol outlines a general method for assessing the release of a therapeutic agent from PEGylated nanoparticles.

Materials:

  • Drug-loaded, this compound functionalized nanoparticles

  • Release Buffer: PBS at pH 7.4 (simulating physiological conditions) and an acidic buffer (e.g., acetate (B1210297) buffer, pH 5.5, simulating the endosomal/lysosomal environment)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded nanoparticles in a known volume of Release Buffer.

  • Release Assay:

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the dialysis bag in a larger volume of the corresponding Release Buffer (e.g., 1 mL of sample in 20 mL of buffer).

    • Incubate at 37°C with gentle agitation.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification:

    • Analyze the collected aliquots to determine the concentration of the released drug using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time.

    • The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10]

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification & Characterization mPEG_COOH This compound activated_PEG Activated m-PEG8-NHS Ester mPEG_COOH->activated_PEG 15-30 min, RT pH 6.0 EDC_NHS EDC / NHS EDC_NHS->activated_PEG PEGylated_NP PEGylated Nanoparticles activated_PEG->PEGylated_NP 2-4h, RT pH 7.4 nanoparticles Amine-Functionalized Nanoparticles nanoparticles->PEGylated_NP purification Purification (Centrifugation/ Dialysis) PEGylated_NP->purification characterization Characterization (DLS, Zeta, NMR) purification->characterization

Caption: Workflow for the conjugation of this compound to amine-functionalized nanoparticles.

adc_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) with PEG8 Linker Receptor Target Antigen ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome Lysosome Lysosome (Low pH, Enzymes) Apoptosis Cell Death (Apoptosis) Receptor->Endosome 2. Internalization Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a targeted Antibody-Drug Conjugate (ADC).

protac_mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PROTAC PROTAC (with PEG8 Linker) PROTAC->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ub Ubiquitin Ub->PolyUbPOI Ubiquitination Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

References

Surface Modification of Nanoparticles with m-PEG8-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using methoxy-PEG8-acetic acid (m-PEG8-CH2COOH). This specific, short-chain PEG linker offers a precise and controlled method to impart "stealth" characteristics to nanoparticles, thereby improving their systemic circulation, stability, and drug delivery capabilities.

The this compound molecule features a terminal methoxy (B1213986) group, which minimizes non-specific binding, and a carboxylic acid group for covalent attachment to nanoparticles, typically those with primary amine groups on their surface. The eight-unit PEG chain provides a hydrophilic shield that reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS). This prolonged circulation time enhances the probability of the nanoparticles reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. Key applications for nanoparticles modified with this compound include targeted drug delivery, bio-imaging, and diagnostics.[1][2]

Data Presentation

The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with a short-chain methoxy-PEG-acid linker. The exact values can vary depending on the core nanoparticle material, its initial size, and the specific reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

ParameterBare Nanoparticles (Amine-Functionalized)After this compound Functionalization
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) +32.8 ± 2.1+15.1 ± 1.8

Table 2: Recommended Molar Ratios for Two-Step EDC/NHS Conjugation

Reaction StepReagentRecommended Molar Excess (relative to preceding reactant)
Activation EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)5-fold excess over this compound
NHS (N-hydroxysuccinimide)2-fold excess over this compound
Conjugation Activated this compound20- to 50-fold molar excess to estimated surface amine groups

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with this compound using carbodiimide (B86325) chemistry.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate EDC, NHS, and this compound to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • In a clean reaction tube, add the desired amount of this compound stock solution.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • Activated this compound solution (from Protocol 1)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a concentration of 1 mg/mL.

  • Add the activated this compound solution to the nanoparticle dispersion. A 20- to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a common starting point for optimization.

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.

  • Purify the PEGylated nanoparticles using a suitable method such as centrifugation, dialysis, or size-exclusion chromatography to remove unreacted PEG linker and byproducts.

  • Wash the purified nanoparticles multiple times with the Washing Buffer.

  • Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and characterization.

Visualizations

Experimental Workflow

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification cluster_characterization Characterization A1 This compound A3 Activation (15-30 min, RT) A1->A3 A2 EDC & NHS A2->A3 B2 Activated PEG A3->B2 B1 Amine-Functionalized Nanoparticles B3 Conjugation (2-4 hours, RT) B1->B3 B2->B3 C1 Quenching B3->C1 C2 Washing & Separation (Centrifugation/Dialysis) C1->C2 D1 DLS (Size & PDI) C2->D1 D2 Zeta Potential C2->D2 D3 FTIR/NMR C2->D3 G cluster_cell Cancer Cell cluster_nucleus cluster_apoptosis Apoptotic Signaling NP Dox-Loaded PEGylated Nanoparticle Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome Dox_Release Doxorubicin (B1662922) Release Endosome->Dox_Release Nucleus Nucleus Dox_Release->Nucleus DNA DNA Intercalation Nucleus->DNA TopoII Topoisomerase II Inhibition Nucleus->TopoII DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for m-PEG8-CH2COOH in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) reagent utilized for the covalent modification of peptides and proteins.[1] This monodisperse linker, featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal carboxylic acid, offers precise control over the modification process, resulting in homogenous products.[1] The covalent attachment of PEG chains, known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[2] Key benefits include improved solubility, prolonged plasma half-life, and reduced immunogenicity.[2] Additionally, this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the body's cellular machinery to selectively degrade disease-causing proteins.

Key Applications

  • Improving Pharmacokinetic Properties: PEGylation with this compound increases the hydrodynamic radius of peptides, which can reduce renal clearance and shield them from enzymatic degradation, thereby extending their circulation half-life.[3]

  • Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic peptides, which is advantageous for both synthesis and biological applications.

  • Reducing Immunogenicity: The PEG moiety can mask antigenic epitopes on the peptide, potentially reducing its immunogenic response.

  • PROTAC Synthesis: In PROTACs, the this compound linker acts as a spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating targeted protein degradation. The length of the linker is a critical parameter for optimizing the efficacy of the PROTAC.[4]

Data Presentation

Impact of PEG Linker Length on Peptide Pharmacokinetics

The length of the PEG linker can significantly influence the pharmacokinetic properties of a peptide. Shorter PEG chains, such as PEG8, can provide a balance between improved properties and retained biological activity.

ParameterPeptideLinkerEffectReference
In Vitro Binding Affinity (IC50) Bombesin Antagonist (RM26)natGa-NOTA-PEG2-RM263.1 ± 0.2 nM[5]
natGa-NOTA-PEG3-RM263.9 ± 0.3 nM[5]
natGa-NOTA-PEG4-RM265.4 ± 0.4 nM[5]
natGa-NOTA-PEG6-RM265.8 ± 0.3 nM[5]
Biodistribution (Tumor Uptake) 68Ga-NOTA-PEG3-RM26PC-3 Xenografts4.6 ± 0.6 %ID/g at 2h p.i.[5]
BT-474 Xenografts2.8 ± 0.4 %ID/g at 2h p.i.[5]
Biodistribution (Tumor/Blood Ratio) 68Ga-NOTA-PEG3-RM26PC-3 Xenografts44 ± 12 at 2h p.i.[5]
BT-474 Xenografts42 ± 5 at 2h p.i.[5]
Impact of Linker Length on PROTAC Activity

The length of the linker in a PROTAC is crucial for its ability to induce protein degradation.

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) 9>1000~20[6]
12~100~70[6]
16~100~80[6]
19>1000~30[6]
21>1000~20[6]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Modification with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a peptide with a free primary amine (e.g., N-terminus or lysine (B10760008) side chain) in an aqueous environment. This method utilizes a two-step, one-pot reaction to form a stable amide bond.[7]

Materials:

  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: 1X PBS, pH 7.4[8]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[8]

  • Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a stock solution of the peptide in Coupling Buffer at a concentration of 1-10 mg/mL.[10]

    • Prepare a stock solution of this compound in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.[7]

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with EDC and NHS/sulfo-NHS. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).[9]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[9] The activation reaction is most efficient at a pH between 4.5 and 7.2.[11]

  • Conjugation to the Peptide:

    • Immediately add the activated this compound solution to the peptide solution.[10]

    • A 10- to 50-fold molar excess of the activated PEG linker over the peptide is recommended to drive the reaction to completion.[9]

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using the Coupling Buffer.[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Purify the PEGylated peptide from excess reagents and byproducts using an appropriate chromatography method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[12]

Protocol 2: On-Resin Peptide Modification with this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound onto the N-terminus of a peptide chain while it is still attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes. After swelling, drain the DMF.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.

    • Add DIPEA (3 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately add the activated linker solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Cleavage and Deprotection:

    • Wash the final PEGylated peptide-resin with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude PEGylated peptide by RP-HPLC.

Visualizations

G cluster_activation Activation Phase (pH 4.5-6.0) cluster_conjugation Conjugation Phase (pH 7.2-8.0) cluster_purification Purification mPEG_COOH This compound Activated_PEG m-PEG8-CH2-CO-NHS (Amine-Reactive Ester) mPEG_COOH->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG PEG_Peptide PEGylated Peptide Activated_PEG->PEG_Peptide Coupling Peptide Peptide-NH2 Peptide->PEG_Peptide Purification RP-HPLC or SEC PEG_Peptide->Purification

Caption: Workflow for Solution-Phase Peptide PEGylation.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_peg_coupling On-Resin PEGylation cluster_final Cleavage & Purification Start Start with Amino Acid-Resin Elongation Peptide Chain Elongation Start->Elongation Deprotection N-terminal Fmoc Deprotection Elongation->Deprotection Free_Amine Peptide-Resin with free NH2 Deprotection->Free_Amine Coupling Couple Activated PEG to Resin Free_Amine->Coupling PEG_Activation Activate this compound (HBTU/HOBt/DIPEA) PEG_Activation->Coupling Cleavage Cleave from Resin (TFA) Coupling->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Final_Product Pure PEGylated Peptide Purification->Final_Product

Caption: Experimental Workflow for On-Resin Peptide PEGylation.

PROTAC_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (m-PEG8-Linker) PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin (Ub) Ub_E2 Ub-E2 Ub->Ub_E2 E2 E2 Ub-conjugating enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptide Fragments Proteasome->Degradation Degradation

Caption: PROTAC Hijacking of the Ubiquitin-Proteasome Pathway.

References

Application Notes and Protocols: EDC/NHS Activation of m-PEG8-CH2COOH for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely employed strategy in drug development to improve pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to an increased circulating half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a robust and versatile method for coupling carboxyl-containing molecules, like m-PEG8-CH2COOH, to primary amines on target molecules, forming a stable amide bond.[1][3] This "zero-length" crosslinker chemistry is highly efficient and a fundamental technique in bioconjugation.[1][4]

This document provides detailed application notes and protocols for the successful activation of this compound and its subsequent conjugation to amine-containing molecules using EDC/NHS chemistry.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that facilitates the formation of a stable amide bond between a carboxyl group and a primary amine under mild conditions.[3][4]

  • Activation of the Carboxyl Group: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][3][5]

  • Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[1][4] This semi-stable intermediate is less susceptible to hydrolysis, which increases the overall efficiency of the conjugation.[4] The NHS ester then readily reacts with a primary amine on the target molecule (e.g., the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein) to form a stable amide bond, releasing NHS. This coupling step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1]

Visualization of the Reaction Pathway

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) mPEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) mPEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Conjugate m-PEG8-CH2-CO-NH-R (Stable Amide Bond) NHS_ester->Conjugate + Amine R-NH2 (Amine-containing molecule) Amine->Conjugate Released_NHS NHS Conjugate->Released_NHS +

Caption: Chemical reaction pathway for EDC/NHS activation of this compound and subsequent amine coupling.

Quantitative Data Summary

Successful conjugation is dependent on carefully controlling reaction parameters. The following tables provide typical ranges and starting points for optimization.

Table 1: Recommended Molar Ratios for Activation and Coupling

Reagent ComponentMolar Ratio (relative to this compound)Purpose
EDC 1.5 to 10-fold molar excessEnsures efficient activation of the carboxylic acid.[3][6]
NHS (or Sulfo-NHS) 1.5 to 5-fold molar excessStabilizes the activated intermediate, improving coupling efficiency.[3][6]
Amine-containing molecule Varies (often 1:1 or slight excess relative to activated PEG)Dependent on the specific application and desired degree of labeling.

Table 2: Key Reaction Parameters for Aqueous Coupling

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.2 - 8.5Optimal pH for EDC activation and subsequent amine reaction, respectively.[1][5]
Buffer MES (0.1 M), AcetatePBS, Borate, Bicarbonate/CarbonateUse non-amine, non-carboxylate buffers to avoid side reactions.[6][7]
Temperature Room Temperature (20-25°C)4°C to Room TemperatureActivation is typically rapid at room temperature. Coupling can be performed at lower temperatures to maintain the stability of sensitive biomolecules.[3][5]
Incubation Time 15 - 30 minutes1 - 4 hours to overnightSufficient time for activation and subsequent conjugation.[1][5]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (for non-aqueous protocols or stock solutions)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Aqueous Two-Step Coupling (for Proteins and other Biologics)

This protocol is designed for the conjugation of this compound to an amine-containing protein in an aqueous environment.

Workflow Visualization:

Aqueous_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation 1. Activation Add EDC/NHS to PEG solution Incubate 15-30 min at RT prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation prep_protein Prepare protein in Coupling Buffer coupling 2. Coupling Add activated PEG to protein Incubate 2h at RT or overnight at 4°C prep_protein->coupling activation->coupling quenching 3. Quenching Add Quenching Buffer Incubate 15-30 min coupling->quenching purification 4. Purification (e.g., SEC, Dialysis) quenching->purification characterization 5. Characterization (e.g., SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for the aqueous two-step EDC/NHS coupling of this compound to a protein.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[6]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[5]

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing protein in Coupling Buffer. If the protein is in a different buffer, perform a buffer exchange.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. Refer to Table 1 for recommended molar ratios.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

  • Coupling Reaction:

    • Immediately add the activated this compound mixture to the protein solution.[5]

    • The final pH of the reaction mixture should be between 7.2 and 8.5.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification of the PEGylated Conjugate:

    • Remove unreacted PEG, EDC, NHS, and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1] The choice of method depends on the size of the protein and the conjugate.[1]

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein.[1]

    • Mass Spectrometry (MS): For a more detailed characterization, MS can determine the accurate average molecular weight and the degree of PEGylation.[2][8]

Protocol 2: Organic Solvent Method

This protocol is suitable for small molecules or substrates that are not soluble in aqueous solutions.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in an anhydrous organic solvent like DMF or DCM.[7]

    • Add EDC (e.g., 2 equivalents) and NHS (e.g., 2 equivalents) to the solution.[7]

  • Activation:

    • Stir the mixture at room temperature for 30 minutes.[7]

  • Coupling:

    • Add the amine-containing molecule (e.g., 1.5 equivalents) to the solution. If needed, a non-nucleophilic base like DIPEA can be added.[7]

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).[7][9]

  • Purification:

    • The final product can be isolated using standard organic synthesis workup and purification techniques such as column chromatography.[9]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS (hydrolyzed).2. Suboptimal pH for activation or coupling.3. Presence of primary amines in buffers (e.g., Tris, Glycine).4. Hydrolysis of NHS-ester intermediate.1. Use fresh, high-quality reagents; allow vials to warm to room temperature before opening.[10]2. Verify the pH of your Activation and Coupling buffers.[10]3. Use amine-free buffers such as MES and PBS for the respective steps.[10]4. Proceed to the coupling step immediately after activation.[10]
Precipitation During Reaction 1. High concentration of EDC.2. Protein aggregation due to pH changes or reagent addition.1. If using a large excess of EDC, try reducing the concentration.[6]2. Ensure your protein is soluble and stable in the chosen buffers; a buffer exchange might be necessary.[6]
Product Heterogeneity Multiple reactive amine sites on the protein (e.g., multiple lysine residues).This is an inherent feature of EDC/NHS chemistry with proteins. For a more homogenous product, consider site-specific conjugation methods.[1][11]

By carefully controlling the reaction parameters outlined in these application notes and protocols, researchers can achieve efficient and reproducible conjugation of this compound to amine-containing molecules, facilitating the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Reductive Amination using m-PEG8-Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve pharmacokinetics and pharmacodynamics by increasing solubility, extending circulating half-life, reducing immunogenicity, and enhancing stability. The m-PEG8-aldehyde is a monofunctional PEG derivative with a terminal aldehyde group that allows for the site-specific conjugation to primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, through reductive amination.

This two-step, one-pot reaction involves the formation of a Schiff base between the PEG-aldehyde and the amine, which is then reduced to a stable secondary amine linkage by a mild reducing agent. The discrete length of the eight PEG units (m-PEG8) ensures homogeneity of the final conjugate, a critical aspect for therapeutic applications.

These application notes provide a detailed protocol for the reductive amination of amine-containing molecules with m-PEG8-aldehyde, including reaction optimization, purification, and characterization of the resulting conjugate.

Reaction Principle

The reductive amination process using m-PEG8-aldehyde proceeds in two main stages:

  • Schiff Base Formation: The aldehyde group of the m-PEG8-aldehyde reacts with a primary amine on the target molecule to form a reversible imine intermediate, also known as a Schiff base. This reaction is pH-dependent and is favored under slightly acidic to neutral conditions.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane (B79455), is introduced to selectively reduce the imine to a stable secondary amine, thus covalently linking the m-PEG8 moiety to the target molecule. These reducing agents are chosen for their selectivity for the imine over the aldehyde, preventing the reduction of the starting PEG reagent.

Data Presentation

Table 1: Key Parameters for Optimizing Reductive Amination with m-PEG8-Aldehyde
ParameterRecommended RangeConsiderations
pH 6.0 - 7.5The formation of the Schiff base is optimal in this pH range. A lower pH can lead to the protonation of the amine, reducing its nucleophilicity, while a higher pH can favor side reactions.[1]
Molar Ratio (PEG:Protein) 5:1 to 20:1A molar excess of the m-PEG8-aldehyde is typically used to drive the reaction towards completion. The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of PEGylation and minimize polysubstitution.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline BoraneNaBH₃CN is a common and effective reducing agent. 2-picoline borane is a non-toxic alternative with similar efficacy.
Concentration of Reducing Agent 20 - 50 mMSufficient concentration is required for efficient reduction of the Schiff base.
Temperature 4 - 25°CThe reaction is typically performed at room temperature or 4°C to maintain the stability of biomolecules like proteins.
Reaction Time 2 - 24 hoursThe reaction progress should be monitored to determine the optimal time for completion.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) - Selective for imines over aldehydes and ketones at neutral pH. - Well-established in bioconjugation protocols.- Highly toxic; requires careful handling in a fume hood, especially at lower pH where volatile and toxic hydrogen cyanide (HCN) can be generated.
2-Picoline Borane - Non-toxic alternative to NaBH₃CN. - Stable solid that can be stored for long periods. - Effective in various solvents, including water.- May require optimization of reaction conditions compared to the more established NaBH₃CN.
Sodium Triacetoxyborohydride (STAB) - Mild and selective reducing agent.- Water-sensitive and not very compatible with protic solvents like methanol.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Protein with m-PEG8-Aldehyde

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • m-PEG8-aldehyde

  • Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline Borane

  • Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system)

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the m-PEG8-aldehyde in the Reaction Buffer to the desired stock concentration.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the m-PEG8-aldehyde solution to the protein solution.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle stirring to allow for Schiff base formation.

    • Prepare a fresh stock solution of the reducing agent (NaBH₃CN or 2-picoline borane) in the Reaction Buffer.

    • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

    • Continue the reaction for 2 to 24 hours at room temperature or 4°C. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted m-PEG8-aldehyde.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG reagent, protein, and byproducts using an appropriate chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted PEG molecules.

      • Ion-Exchange Chromatography (IEX): Can separate proteins based on the change in surface charge after PEGylation.

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

    • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing Protein Protein in Amine-Free Buffer Mix Mix Protein and m-PEG8-Aldehyde Protein->Mix PEG_Aldehyde m-PEG8-Aldehyde Solution PEG_Aldehyde->Mix Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Add_Reducer Add Reducing Agent Reducing_Agent->Add_Reducer Schiff_Base Schiff Base Formation (Imine Intermediate) Mix->Schiff_Base 30-60 min RT Schiff_Base->Add_Reducer Reduction Stable Secondary Amine Linkage Add_Reducer->Reduction 2-24 h 4-25°C Quench Quench Reaction Reduction->Quench Purify Purification (SEC / IEX) Quench->Purify Characterize Characterization (SDS-PAGE, LC-MS) Purify->Characterize

Caption: Experimental workflow for protein conjugation via reductive amination.

Signaling Pathway Example: JAK-STAT Pathway Modulation by PEGylated Therapeutics

PEGylation is frequently employed for therapeutic proteins, such as cytokines, to improve their clinical efficacy. A prominent example is PEGylated interferon-alpha (PEG-IFN-α), which is used in the treatment of viral hepatitis and some cancers. Interferon-alpha exerts its biological effects through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[2] While this example refers to a generally PEGylated protein, the principle applies to proteins conjugated with specific linkers like m-PEG8-aldehyde. The PEG moiety enhances the pharmacokinetic profile of the interferon, leading to sustained activation of the signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN-α Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates and Binds Transcription Transcription of Antiviral Genes ISRE->Transcription Initiates PEG_IFN PEG-IFN-α PEG_IFN->Receptor Binds

Caption: PEG-IFN-α signaling via the JAK-STAT pathway.

References

Applications of m-PEG8-CH2COOH in PROTAC Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG8-CH2COOH in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Among the various linkers utilized in PROTAC development, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable properties. Specifically, this compound, a monodisperse PEG linker with eight ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a carboxylic acid functional group, offers several advantages in PROTAC synthesis. The PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC, which is often a large and hydrophobic molecule.[1][2] The defined length and flexibility of the PEG8 chain can be optimal for facilitating the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][4] The terminal carboxylic acid provides a versatile handle for conjugation to amine-functionalized E3 ligase or POI ligands through stable amide bond formation.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Data Presentation: Comparative Performance of PEG Linkers

The length of the PEG linker is a crucial parameter that requires optimization for each specific POI and E3 ligase pair. The following tables summarize representative data from a comparative study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths to illustrate the impact of linker length on degradation efficiency.

Table 1: In Vitro Degradation Profile of Representative BRD4-Targeting PROTACs [6]

PROTAC IDLinker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-Am-PEG3-CH2COOHBRD4CRBNHeLa50>90
PROTAC-Bm-PEG5-CH2COOHBRD4CRBNHeLa25>95
PROTAC-C (Hypothetical) This compound BRD4 CRBN HeLa 35 >90
PROTAC-Dm-PEG12-CH2COOHBRD4CRBNHeLa80~85

Note: Data for PROTAC-C is hypothetical to illustrate the expected performance of a PEG8 linker in this context and is based on general trends observed in PROTAC development. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.

Table 2: Summary of Reaction Conditions for PROTAC Synthesis [7]

Reaction StepReagents and ConditionsTypical Reaction TimePurification Method
Amide Coupling This compound, Amine-functionalized ligand, HATU, DIPEA, Anhydrous DMF4-12 hoursReverse-phase preparative HPLC
Click Chemistry (alternative) Azide- or Alkyne-functionalized PEG8, corresponding ligand, Cu(I) catalyst1-4 hoursReverse-phase preparative HPLC

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of this compound to an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN recruitment), followed by coupling to an amine-containing POI ligand (e.g., a JQ1 derivative for BRD4 recruitment).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • Amine-functionalized POI ligand (e.g., JQ1-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase preparative HPLC system

  • LC-MS and NMR for characterization

Step 1: Synthesis of E3 Ligase-PEG8-CH2COOH Intermediate

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-PEG8-linker intermediate.

Step 2: Coupling of the E3 Ligase-Linker Intermediate to the POI Ligand

  • Dissolve the purified E3 Ligase-PEG8-linker intermediate (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir at room temperature for 15-30 minutes to activate the terminal carboxylic acid of the linker.

  • Add the amine-functionalized POI ligand (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis for Target Protein Degradation

This protocol details the procedure for quantifying the degradation of a target protein in cells treated with the synthesized PROTAC.[6]

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane, then incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_MoA cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation start Start: Ligand & Linker Preparation step1 Step 1: First Amide Coupling (e.g., E3 Ligand + this compound) start->step1 purify1 Purification of Intermediate (HPLC) step1->purify1 step2 Step 2: Second Amide Coupling (Intermediate + POI Ligand) purify1->step2 purify2 Final PROTAC Purification (HPLC) step2->purify2 char Characterization (LC-MS, NMR) purify2->char end_synthesis Pure PROTAC char->end_synthesis cell_treat Cell Treatment with PROTAC end_synthesis->cell_treat Proceed to Biological Assays lysis Cell Lysis & Protein Quantification cell_treat->lysis western Western Blot Analysis lysis->western data_analysis Data Analysis (DC50 & Dmax Determination) western->data_analysis end_eval Degradation Profile data_analysis->end_eval

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for Developing Diagnostic Agents with m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced diagnostic agents requires precise control over molecular architecture to enhance sensitivity, specificity, and in vivo performance. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the physicochemical properties of diagnostic molecules.[1][2][3] m-PEG8-CH2COOH is a monodisperse PEG linker featuring a terminal carboxylic acid, which allows for its conjugation to amine-containing molecules following activation. The incorporation of the eight-unit PEG chain enhances aqueous solubility, reduces aggregation, and can minimize the immunogenicity of the conjugated diagnostic agent.[4][5]

These application notes provide a comprehensive guide to utilizing this compound in the development of diagnostic agents, including detailed protocols for its activation and conjugation to proteins and nanoparticles.

Core Principles of this compound Conjugation

The primary application of this compound in bioconjugation involves the formation of a stable amide bond between its terminal carboxylic acid and a primary amine on a target molecule (e.g., the lysine (B10760008) residues of an antibody or an amine-functionalized nanoparticle).[6] This process requires a two-step activation of the carboxylic acid using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8][9]

  • Activation: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[7][8][9]

  • Stabilization: This unstable intermediate is prone to hydrolysis. The addition of NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][8][9]

  • Conjugation: The NHS ester of this compound then efficiently reacts with primary amines on the target diagnostic agent to form a stable amide bond.[7][8]

Key Applications in Diagnostic Agent Development

The use of this compound as a linker can significantly enhance the performance of various diagnostic agents:

  • Immunoassays: PEGylating antibodies or antigens can improve their stability and reduce non-specific binding in sensitive assays like ELISA.[10]

  • In Vivo Imaging Agents: For nanoparticle-based contrast agents (e.g., for MRI) or fluorescent probes, PEGylation can increase circulation half-life by reducing uptake by the reticuloendothelial system (RES), leading to better tumor accumulation through the enhanced permeability and retention (EPR) effect.[3][5][11][12]

  • Biosensors: Immobilizing PEGylated biomolecules on sensor surfaces can improve their stability and accessibility for target binding.

Data Presentation

The following tables summarize key quantitative data for this compound and provide representative data for a typical conjugation reaction.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight442.5 g/mol
Number of PEG Units8
Spacer Arm Length~32.1 Å
Purity>96%

Table 2: Recommended Molar Ratios for Conjugation Reactions

ReagentMolar Ratio (relative to this compound)Notes
EDC2:1 to 10:1EDC is susceptible to hydrolysis; always use a freshly prepared solution.[7]
Sulfo-NHS2:1 to 5:1Improves the stability of the activated intermediate.[13]
Amine-containing Molecule1:1 to 1:5 (PEG linker:molecule)The optimal ratio should be determined empirically.

Table 3: Representative Performance Metrics for a PEGylated Antibody

ParameterUnconjugated AntibodyPEGylated Antibody
Solubility in Aqueous Buffer HighVery High
In Vitro Stability (Human Plasma, 37°C) ~90% intact after 48h>95% intact after 48h
Non-specific Binding (ELISA) ModerateLow
In Vivo Half-life (murine model) ~150 hours~250 hours

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of this compound to create an amine-reactive sulfo-NHS ester.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare this compound Solution: Dissolve the desired amount of this compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.[7]

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired volume of the this compound stock solution.

    • Add Activation Buffer to dilute the PEG linker.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to the this compound solution.[2]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2] The activated m-PEG8-sulfo-NHS ester is now ready for conjugation.

Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol details the conjugation of the activated m-PEG8-sulfo-NHS ester to primary amines on an antibody.

Materials and Reagents:

  • Activated m-PEG8-sulfo-NHS ester (from Protocol 1)

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated m-PEG8-sulfo-NHS ester solution to the antibody solution.

    • The desired molar excess of the activated PEG linker over the antibody should be determined empirically (a starting point is a 10- to 20-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Purify the PEGylated antibody conjugate from excess PEG reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm PEGylation and by a protein concentration assay (e.g., BCA) to determine the final concentration.

Protocol 3: Functionalization of Amine-Coated Nanoparticles with this compound

This protocol describes the PEGylation of nanoparticles with primary amine groups on their surface.

Materials and Reagents:

  • Amine-functionalized nanoparticles

  • Activated m-PEG8-sulfo-NHS ester (from Protocol 1)

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 100 mM glycine in Reaction Buffer

  • Centrifugation equipment

Procedure:

  • Nanoparticle Preparation:

    • Wash the amine-functionalized nanoparticles with Reaction Buffer by centrifugation and resuspension to remove any storage buffer.

    • Resuspend the nanoparticles in Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

  • Conjugation Reaction:

    • Add the activated m-PEG8-sulfo-NHS ester solution to the nanoparticle suspension. The optimal concentration of the PEG linker should be determined experimentally.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Blocking Unreacted Sites:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles and discard the supernatant.

    • Resuspend the nanoparticles in Blocking Buffer and incubate for 30 minutes to quench any unreacted sites on the nanoparticle surface.[7]

  • Final Washes:

    • Wash the nanoparticles 2-3 times with Washing Buffer by centrifugation and resuspension to remove non-covalently bound PEG linker and blocking agent.

    • Resuspend the final PEGylated nanoparticles in a suitable buffer for storage or downstream applications.

Visualizations

mPEG8_COOH This compound Activated_PEG m-PEG8-CH2CO-NHS (Activated Linker) mPEG8_COOH->Activated_PEG Activation EDC_NHS EDC / sulfo-NHS pH 6.0 PEGylated_Agent PEGylated Diagnostic Agent (Stable Amide Bond) Activated_PEG->PEGylated_Agent Conjugation pH 7.2-8.0 Diagnostic_Agent Diagnostic Agent (e.g., Antibody, Nanoparticle) with -NH2 groups

Caption: Workflow for the activation and conjugation of this compound.

cluster_0 In Vivo Administration cluster_1 Systemic Circulation cluster_2 Target Site (e.g., Tumor) PEG_Agent PEGylated Diagnostic Nanoparticle Evades_RES Evades Reticuloendothelial System (RES) Uptake PEG_Agent->Evades_RES 'Stealth' Effect Long_Circulation Prolonged Circulation Half-life Evades_RES->Long_Circulation EPR_Effect Enhanced Permeability and Retention (EPR) Effect Long_Circulation->EPR_Effect Target_Accumulation Accumulation at Target Site EPR_Effect->Target_Accumulation Signal Diagnostic Signal (e.g., Fluorescence, MRI) Target_Accumulation->Signal Detection

Caption: In vivo fate of a PEGylated diagnostic nanoparticle.

References

Application Notes and Protocols: m-PEG8-CH2COOH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic matrices extensively used in tissue engineering, drug delivery, and 3D cell culture.[1][2][3] Their high water content, biocompatibility, and tunable physical properties make them ideal for mimicking the native extracellular matrix (ECM).[1][4] The functionalization of PEG polymers is a critical step in creating bioactive scaffolds that can support cellular functions and control the release of therapeutic agents.[2][5]

m-PEG8-CH2COOH is a heterobifunctional PEG linker featuring a methoxy-terminated 8-unit polyethylene (B3416737) glycol chain and a terminal carboxylic acid group. The methoxy (B1213986) cap ensures that the linker is monofunctional, preventing unwanted crosslinking.[6] The terminal carboxylic acid can be activated to form stable amide bonds with amine-containing polymers or molecules, making it a valuable tool for hydrogel synthesis and modification.[1][7] The PEG8 spacer enhances hydrophilicity and provides a defined length to the crosslinks within the hydrogel network.[6][8]

These application notes provide a comprehensive guide to the use of this compound in the formation of hydrogels, including detailed protocols for synthesis, characterization, and a common application in 3D cell culture.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound typically involves the crosslinking of a multi-arm PEG-amine with the carboxyl group of the this compound. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7] EDC activates the carboxylic acid group, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate readily reacts with primary amines on the multi-arm PEG to form a stable amide bond, leading to the formation of a three-dimensional hydrogel network.[1][9] The incorporation of this compound can be used to modulate the hydrogel's properties, such as swelling and mechanical strength, by controlling the crosslinking density.[7][10]

Data Presentation

The physicochemical properties of hydrogels are critical for their application and can be tuned by varying the concentration of precursors and the crosslinking density. Below are tables summarizing typical quantitative data for PEG-based hydrogels.

Table 1: Physicochemical Properties of Functionalized PEG Hydrogels [1]

Property4-Arm PEG-Amine + this compound8-Arm PEG-Amine + this compound
Polymer Concentration (% w/v) 510
Gelation Time (minutes) 5 - 152 - 10
Swelling Ratio (Q) 15 - 2510 - 20
Young's Modulus (kPa) 1 - 55 - 20
Mesh Size (nm) 10 - 305 - 15

Note: The data presented are representative values for PEG-based hydrogels and may vary depending on the specific crosslinking conditions, polymer concentration, and molecular weight.[1]

Table 2: Biological Performance of RGD-Modified PEG Hydrogels [1]

Cell TypeProperty AssessedResult
Mesenchymal Stem Cells (MSCs)Cell Viability (Day 7)> 90%
Cell AdhesionEnhanced on RGD-modified gels
SpreadingIncreased on RGD-modified gels

Note: Biological performance is highly dependent on the cell type and culture conditions. The data provided are illustrative for mesenchymal stem cells.[1]

Experimental Protocols

Protocol 1: Synthesis of a PEG Hydrogel using this compound

This protocol describes the formation of a PEG hydrogel by crosslinking a multi-arm PEG-amine with this compound via EDC/NHS chemistry.

Materials:

  • This compound

  • Multi-arm PEG-amine (e.g., 4-arm PEG-NH2, 10 kDa)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0) at a molar ratio of 1:1.2:1.2.[1]

    • Allow the reaction to proceed for 15 minutes at room temperature to form the NHS-ester activated PEG linker.[1]

  • Hydrogel Formation:

    • Dissolve the multi-arm PEG-NH2 in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).[1]

    • Mix the activated this compound solution with the multi-arm PEG-NH2 solution. The final polymer concentration should be between 5-20% (w/v).[1]

    • Gently pipette the mixture to ensure homogeneity and cast it into a mold.

    • Allow the hydrogel to crosslink at 37°C for 30-60 minutes. Gelation time can range from seconds to minutes.[9]

  • Washing:

    • After the hydrogel has fully formed, wash it extensively with PBS (pH 7.4) to remove any unreacted reagents and byproducts.[9]

G Workflow for this compound Hydrogel Synthesis cluster_activation Activation Step cluster_crosslinking Crosslinking Step cluster_purification Purification mPEG_COOH This compound EDC_NHS EDC + NHS in MES buffer (pH 6.0) mPEG_COOH->EDC_NHS Activated_mPEG Activated m-PEG8-NHS Ester EDC_NHS->Activated_mPEG Mix Mix Solutions Activated_mPEG->Mix MultiArm_PEG Multi-arm PEG-Amine in PBS (pH 7.4) MultiArm_PEG->Mix Hydrogel Crosslinked Hydrogel Mix->Hydrogel Wash Wash with PBS Hydrogel->Wash Final_Hydrogel Purified Hydrogel Wash->Final_Hydrogel

Workflow for this compound hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Swelling Ratio

The swelling ratio provides insight into the crosslink density of the hydrogel.

Materials:

  • Synthesized hydrogel

  • PBS, pH 7.4

  • Lyophilizer

Procedure:

  • Prepare a hydrogel sample and lyophilize it to obtain the initial dry weight (Wd).[9]

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.[9]

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).[9][11]

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.[4]

Protocol 3: 3D Cell Encapsulation in a PEG Hydrogel

This protocol describes the encapsulation of cells within the hydrogel during its formation.

Materials:

  • Sterile solutions of this compound, EDC/NHS, and multi-arm PEG-NH2

  • Cell suspension in culture medium (e.g., mesenchymal stem cells at 1 x 10^6 cells/mL)[1]

  • Sterile, non-adhesive mold (e.g., PDMS)[1]

Procedure:

  • Prepare the activated this compound and multi-arm PEG-NH2 solutions in separate sterile tubes.[1]

  • Harvest and resuspend the cells in the multi-arm PEG-NH2 solution at the desired concentration.[1]

  • Mix the cell-containing PEG-NH2 solution with the activated PEG-linker solution.[1]

  • Quickly and gently pipette the mixture into the sterile mold.[1]

  • Allow the hydrogel to crosslink in a cell culture incubator (37°C, 5% CO2).[1]

  • After gelation, add cell culture medium to the mold to keep the hydrogel hydrated.[1]

G Cell Encapsulation Workflow Prepare_Solutions Prepare sterile precursor solutions: 1. Activated this compound 2. Multi-arm PEG-Amine Cell_Suspension Prepare cell suspension in multi-arm PEG-Amine solution Prepare_Solutions->Cell_Suspension Mix_Components Mix cell suspension with activated this compound Cell_Suspension->Mix_Components Cast_Hydrogel Pipette mixture into sterile mold Mix_Components->Cast_Hydrogel Incubate Incubate at 37°C, 5% CO2 to allow gelation Cast_Hydrogel->Incubate Add_Medium Add cell culture medium Incubate->Add_Medium Cell_Laden_Hydrogel Cell-Laden Hydrogel Add_Medium->Cell_Laden_Hydrogel

Workflow for 3D cell encapsulation.

Protocol 4: In Vitro Cell Viability Assessment

This protocol uses a Live/Dead assay to assess the viability of encapsulated cells.

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)[9]

  • Fluorescence microscope[9]

Procedure:

  • Culture the cell-laden hydrogels for the desired time points (e.g., 1, 3, and 7 days).[1]

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.[1]

  • Remove the culture medium and wash the hydrogels with PBS.[1]

  • Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.[1]

  • Wash the hydrogels again with PBS.

  • Image the hydrogels using a fluorescence microscope to visualize live (green) and dead (red) cells.

Signaling Pathway: RGD-Mediated Cell Adhesion

To enhance cell adhesion, hydrogels can be functionalized with peptides such as Arginine-Glycine-Aspartic acid (RGD).[5] The RGD sequence binds to integrin receptors on the cell surface, initiating downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.[5]

G RGD-Integrin Signaling Pathway cluster_ecm Hydrogel Matrix cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Recruitment & Reorganization Cell_Response Cell Adhesion, Spreading, Proliferation Actin->Cell_Response

RGD-mediated cell adhesion signaling pathway.

References

Application Note: Purification of m-PEG8-CH2COOH Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a critical strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The m-PEG8-CH2COOH is a discrete PEG linker containing eight ethylene (B1197577) glycol units, a methoxy-capped terminus, and a carboxylic acid group for conjugation, typically to primary amines on biomolecules or small molecules.[1] Following a conjugation reaction, the resulting mixture is often heterogeneous, containing the desired PEGylated product, unreacted starting materials (this compound and the target molecule), and reaction byproducts.[2][3] A robust purification strategy is therefore essential to isolate the pure conjugate, ensuring the homogeneity, safety, and efficacy of the final product.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of such conjugates.[]

This document provides detailed protocols and guidelines for the purification of this compound conjugates using Reversed-Phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[2]

Principles of Chromatographic Purification

The choice of HPLC method is dictated by the physicochemical properties of the conjugate and the impurities. The attachment of the hydrophilic this compound moiety alters the polarity and sometimes the size of the parent molecule, and these differences are leveraged for separation.[2]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common high-resolution technique for purifying PEGylated small molecules and peptides.[5] The polar PEG chain generally decreases the hydrophobicity of the parent molecule, causing the conjugate to elute earlier from the non-polar stationary phase (e.g., C18 or C4) than the more hydrophobic, un-PEGylated starting material.[2][5]

  • Size Exclusion Chromatography (SEC): For large biomolecule conjugates (e.g., proteins), SEC is highly effective for an initial bulk separation step. It separates molecules based on their hydrodynamic radius, efficiently removing smaller molecules like unreacted this compound.[5][]

  • Detection: A primary challenge in the HPLC analysis of PEG compounds is the lack of a strong UV chromophore in the PEG backbone.[7][8] While UV detection can be used if the conjugated molecule has a chromophore, alternative detection methods are often necessary for accurate quantification and detection of all species.[] These include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[7][8]

Logical Workflow for Purification Strategy

The following diagram illustrates the decision-making process for selecting a primary purification method.

G cluster_0 cluster_1 cluster_2 cluster_3 start Crude Conjugate Mixture decision Nature of Conjugated Molecule? start->decision mol_small Small Molecule or Peptide decision->mol_small Small mol_large Large Protein or Biomolecule decision->mol_large Large method_rp Primary Method: Reversed-Phase HPLC (RP-HPLC) mol_small->method_rp method_sec Primary Method: Size Exclusion Chromatography (SEC) mol_large->method_sec polish Optional Polishing Step: Ion Exchange (IEX) or RP-HPLC method_sec->polish

Caption: Decision tree for selecting the appropriate purification strategy.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general method for the purification of this compound conjugated to a small molecule or peptide. Optimization will be required based on the specific properties of the conjugate.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector

  • UV detector; ELSD, CAD, or MS detector is recommended[7][8]

  • Preparative Reversed-Phase C18 column (e.g., 10 µm particle size, 120 Å pore size, ≥20 mm inner diameter)[2]

  • Analytical HPLC or LC-MS system for purity analysis of collected fractions[5]

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)[7]

  • Sample solvent (e.g., minimal amount of Mobile Phase A, DMSO, or DMF)[2][9]

  • 0.22 µm or 0.45 µm syringe filters[7][8]

  • Lyophilizer or rotary evaporator for solvent removal[2]

Reagent Preparation
  • Mobile Phase A: 0.1% TFA (or FA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA (or FA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of the sample solvent. The initial mobile phase composition is often a good choice.[7] Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[2][7]

HPLC Method Parameters

The following table provides a starting point for method development. The gradient should be optimized to ensure sufficient separation between the desired conjugate and impurities. A shallower gradient often improves the resolution of closely eluting peaks.[10]

ParameterRecommended Starting ConditionRange for Optimization
Column Preparative C18, 10 µmC4 or C18, 5-10 µm particle size[7][11]
Mobile Phase A 0.1% TFA in Water0.05-0.1% TFA or Formic Acid in Water[7][11]
Mobile Phase B 0.1% TFA in Acetonitrile0.05-0.1% TFA or Formic Acid in Acetonitrile[7][11]
Flow Rate Dependent on column diameter (e.g., 20 mL/min for 21.2 mm ID)-
Column Temperature 40 °CAmbient to 45 °C[7][11]
Detection UV at 220 nm or 280 nm (if applicable) and/or ELSD/CAD/MSWavelength dependent on conjugate chromophore
Injection Volume Dependent on column loading capacity-
Gradient 5% to 65% B over 40 minutesAdjust slope and range based on scouting runs
Purification Procedure
  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 3-5 column volumes or until a stable baseline is achieved.[2]

  • Sample Injection: Inject the filtered, prepared sample onto the equilibrated column.

  • Gradient Elution: Begin the gradient elution as defined in your method. The more polar this compound conjugate is expected to elute earlier than the less polar, unreacted parent molecule.[5]

  • Fraction Collection: Collect fractions based on the detector signal, corresponding to the peak of the desired conjugate.[2]

  • Column Wash and Re-equilibration: After the desired product has eluted, wash the column with a high concentration of Mobile Phase B (e.g., 90-95%) to elute any strongly retained impurities.[11] Following the wash, re-equilibrate the column at the initial conditions for the next run.[7]

Post-Purification Analysis and Product Recovery
  • Purity Analysis: Analyze an aliquot of each collected fraction using an analytical HPLC or LC-MS method to determine its purity.[5]

  • Pooling: Pool the fractions that contain the product at the desired purity level (e.g., >95%).[2]

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or by lyophilization to obtain the purified conjugate as a solid.[2][5]

General Experimental Workflow

The diagram below outlines the comprehensive workflow from the initial conjugation reaction to the final, purified product.

G cluster_workflow A Conjugation Reaction: Target Molecule + this compound B Crude Reaction Mixture A->B C Sample Preparation: Dissolve and Filter B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis of Fractions (Analytical HPLC / LC-MS) E->F G Pool Pure Fractions F->G Purity ≥ 95% H Solvent Removal (Lyophilization) G->H I Purified this compound Conjugate H->I

Caption: Workflow for purification of this compound conjugates.

Troubleshooting Common HPLC Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Peak Overlap Gradient is too steep.Decrease the gradient slope (e.g., from 2%/min to 1%/min) to improve separation.[10]
Inappropriate column chemistry.For very hydrophobic molecules, a C4 column may provide better results than a C18. For more polar molecules, a C18 is often suitable.[7][10]
Broad or Tailing Peaks Secondary interactions with the stationary phase (e.g., free silanols).Adjust mobile phase pH with TFA or FA to suppress ionization of the carboxylic acid group. Use end-capped columns.[7]
Polydispersity of the PEG reagent (less common for discrete PEGs like PEG8).This is an inherent property of the material and cannot be fixed by chromatography.
Variable Retention Times Inadequate column equilibration between runs.Ensure the column is fully equilibrated with the initial mobile phase for a sufficient time (at least 5-10 column volumes).[7]
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[7]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[7][11]
Low Recovery Irreversible adsorption of the conjugate to the column.Perform a strong solvent wash (e.g., 100% isopropanol). Consider a different column chemistry.
Precipitation of the conjugate in the mobile phase.Lower the initial or final concentration of the organic solvent in the gradient.[12]

References

Quantifying the Degree of PEGylation with m-PEG8-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a premier strategy in drug development to enhance therapeutic properties. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity. The use of monodisperse PEG reagents, such as methoxy-PEG8-carboxylic acid (m-PEG8-CH2COOH), offers precise control over the modification process, resulting in a homogeneous product with a defined molecular weight.

Accurately quantifying the degree of PEGylation—the average number of PEG molecules conjugated to a single parent molecule—is a critical quality attribute that directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. These application notes provide a detailed overview and experimental protocols for the primary analytical techniques used to quantify the degree of PEGylation with this compound.

General Experimental Workflow

The overall process for producing and quantifying a PEGylated molecule involves several key stages: activation of the PEG reagent, conjugation to the target molecule, purification of the conjugate, and finally, analysis to determine the degree of PEGylation. The carboxylic acid group of this compound typically requires activation to an N-hydroxysuccinimide (NHS) ester or similar reactive intermediate to efficiently react with primary amines (e.g., lysine (B10760008) residues or the N-terminus of a protein) under physiological conditions.

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Quantification & Characterization PEG_activation This compound Activation (e.g., with EDC/NHS) Conjugation Conjugation Reaction (to Protein/Peptide) PEG_activation->Conjugation Quenching Quenching (e.g., with Tris or Glycine) Conjugation->Quenching Purification Purification of Conjugate (e.g., SEC, IEX, or Dialysis) Quenching->Purification Analysis Analysis of Purified Conjugate Purification->Analysis MALDI MALDI-TOF MS Analysis->MALDI NMR ¹H-NMR Spectroscopy Analysis->NMR SEC_MALS SEC-MALS Analysis->SEC_MALS TNBS TNBS Assay Analysis->TNBS

Overview of the experimental workflow for PEGylation and quantification.

Comparison of Key Quantification Techniques

The selection of an appropriate analytical method depends on several factors, including the nature of the molecule, the required precision, and available instrumentation. A multi-technique approach is often recommended for comprehensive characterization.

ParameterMALDI-TOF Mass Spectrometry¹H-NMR SpectroscopySEC-MALSTNBS Assay
Principle Measures mass-to-charge ratio to determine the molecular weight increase due to PEGylation.Compares the integral of PEG-specific proton signals to molecule-specific proton signals.Separates molecules by hydrodynamic volume and uses light scattering to determine absolute molar mass.Colorimetric assay that quantifies the reduction of free primary amines after PEGylation.
Information Provided Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachment.Precise degree of PEGylation, structural information.Molar mass of conjugates, degree of conjugation, detection of aggregates or byproducts.Indirect estimation of the degree of PEGylation based on amine consumption.
Sample Requirement Low (pmol to fmol range).High (mg range).Moderate (µg to mg range).Moderate (µg range).
Throughput High.Low to moderate.Moderate.High.
Key Advantages High sensitivity, speed, and provides direct mass information.Highly quantitative, provides detailed structural insights without the need for standards.Can characterize complex mixtures and identify aggregates in a non-denaturing state.Simple, cost-effective, and suitable for high-throughput screening.
Limitations Polydispersity can complicate spectra (less of an issue with m-PEG8), potential for signal suppression.Lower sensitivity, requires higher sample concentration, potential for signal overlap in complex molecules.Requires specialized instrumentation and complex data analysis.Indirect method, only applicable for amine-targeted PEGylation, assumes all amines are equally reactive.

Quantitative Data Summary

The degree of PEGylation can be controlled by adjusting the molar ratio of the activated PEG reagent to the target molecule during the conjugation reaction. The following table presents representative data from the PEGylation of Glutamate Dehydrogenase (GDH) with a monodisperse mPEG, demonstrating the relationship between the reactant molar ratio and the resulting degree of PEGylation as determined by ¹H-NMR.[1]

Feed Molar Ratio (mPEG:Protein)Degree of PEGylation (by ¹H-NMR)
5:12.1
10:13.5
20:15.8
40:18.2
80:111.1

Note: Data is adapted from a study on mPEG-propionaldehyde conjugation to GDH and serves as a representative example of how the degree of PEGylation correlates with reactant stoichiometry.[1]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Protein

This protocol describes a general method for activating the carboxylic acid of this compound to an NHS ester and subsequent conjugation to a protein's primary amines.

Materials:

  • This compound

  • Protein of interest

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., SEC column or dialysis cassettes).

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 4-6 hours at room temperature to form the m-PEG8-NHS ester.

  • Preparation of Protein Solution:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Conjugation Reaction:

    • Add the freshly prepared m-PEG8-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the PEG reagent to the protein is a typical starting point.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted m-PEG8-NHS ester.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Quantification by MALDI-TOF Mass Spectrometry

This method directly measures the mass increase of the protein after PEGylation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Sample Mix Purified Conjugate with Matrix Solution (e.g., Sinapinic Acid) Spot Spot Mixture onto MALDI Target Plate Sample->Spot Dry Air Dry to Co-crystallize Spot->Dry Analyze Analyze in MALDI-TOF MS (Linear, Positive Ion Mode) Dry->Analyze Spectrum Acquire Mass Spectrum Analyze->Spectrum Calculate Calculate Mass Shift & Degree of PEGylation Spectrum->Calculate

Workflow for MALDI-TOF MS analysis of PEGylation.

Materials:

  • Purified PEGylated protein and unmodified protein control.

  • Matrix solution: Saturated solution of sinapinic acid in 50% acetonitrile (B52724) / 0.1% trifluoroacetic acid (TFA).

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Sample and Matrix Preparation:

    • Dilute the purified PEGylated protein sample and the unmodified control to a final concentration of 1-10 pmol/µL in 0.1% TFA.

    • Mix the diluted sample and the matrix solution in a 1:1 ratio.

  • Data Acquisition:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in linear positive ion mode, optimizing the laser power to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Determine the average molecular weight (MW) of the unmodified protein (MW_protein) and the PEGylated protein species (MW_conjugate).

    • The mass of the conjugated m-PEG8 moiety (MW_PEG) is approximately 424.5 Da (442.5 g/mol for this compound minus the mass of H2O).

    • Calculate the Degree of PEGylation (DoP) using the formula: DoP = (MW_conjugate - MW_protein) / MW_PEG

Protocol 3: Quantification by ¹H-NMR Spectroscopy

This protocol provides a precise, quantitative measure of the degree of PEGylation by comparing proton signals from the PEG chain and the parent molecule.[3]

Materials:

  • Lyophilized, purified PEGylated protein (1-5 mg).

  • Deuterated solvent (e.g., D₂O).

  • Internal standard (optional, for absolute quantification).

  • High-field NMR spectrometer (≥400 MHz).

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the lyophilized PEGylated sample in a known volume of D₂O (e.g., 600 µL) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a water suppression pulse sequence (e.g., presaturation).

  • Data Analysis:

    • Identify a well-resolved proton signal unique to the parent molecule (e.g., aromatic protons between 6.5-8.0 ppm) and the distinct signal from the repeating ethylene (B1197577) glycol protons of the PEG chains (typically a sharp, intense singlet around 3.6 ppm).

    • Integrate the area under both peaks (Integral_Molecule and Integral_PEG).

    • Calculate the Degree of PEGylation (DoP) using the following formula: DoP = (Integral_PEG / N_protons_PEG) / (Integral_Molecule / N_protons_Molecule)

      • Where N_protons_PEG is the number of protons contributing to the PEG signal (for the main -CH2-CH2-O- backbone of m-PEG8, this is 32).

      • N_protons_Molecule is the number of protons contributing to the chosen signal from the parent molecule.

Protocol 4: Quantification by SEC-MALS

SEC-MALS determines the absolute molar mass of the eluting species, allowing for the calculation of the mass of the conjugated PEG and thus the degree of PEGylation without relying on column calibration standards.[4][5]

G HPLC HPLC System SEC_Column SEC Column HPLC->SEC_Column UV UV Detector SEC_Column->UV MALS MALS Detector UV->MALS Computer Data Analysis (e.g., ASTRA software) UV->Computer RI RI Detector MALS->RI MALS->Computer RI->Computer

Schematic of a typical SEC-MALS system setup.

Materials:

  • Purified PEGylated protein sample.

  • HPLC system coupled with UV, MALS, and differential refractive index (dRI) detectors.

  • SEC column appropriate for the molecular weight range of the conjugate.

  • Mobile Phase: e.g., Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • System Setup and Equilibration:

    • Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Analysis:

    • Inject a known concentration of the purified PEGylated protein sample onto the column. Also, run the unconjugated protein as a control.

  • Data Collection:

    • Collect data from the UV, MALS, and dRI detectors as the sample elutes.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.

    • The software utilizes the UV signal (specific for the protein) and the dRI signal (sensitive to both protein and PEG) along with their respective refractive index increments (dn/dc values) to calculate the molar mass of the protein portion and the PEG portion of the conjugate at each point across the elution peak.

    • The Degree of PEGylation (DoP) is then determined by dividing the calculated molar mass of the PEG moiety by the known molar mass of a single m-PEG8 chain.

Protocol 5: Quantification by TNBS Assay

This colorimetric assay indirectly quantifies PEGylation by measuring the reduction of free primary amines on the protein surface after conjugation.[6][7]

Materials:

  • Purified PEGylated protein and unmodified protein control.

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.1% in water).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

  • SDS solution (e.g., 10%).

  • HCl (e.g., 1 M).

  • 96-well plate and spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare solutions of your PEGylated protein and the unmodified control at the same concentration (e.g., 1 mg/mL) in the sodium bicarbonate buffer.

  • Reaction:

    • To each well of a 96-well plate, add 100 µL of the protein solution.

    • Add 5 µL of the TNBS solution to each well.

    • Incubate the plate at 37°C for 2 hours in the dark.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of the SDS solution followed by 25 µL of HCl.

  • Measurement and Analysis:

    • Measure the absorbance of the solutions at 335 nm.

    • Calculate the percentage of modified amines: % Modification = [1 - (Abs_PEGylated / Abs_Unmodified)] * 100

    • The number of PEG molecules per protein (DoP) can be estimated by multiplying the % modification by the total number of primary amines (lysine residues + N-terminus) in the protein.

Conclusion

The accurate quantification of the degree of PEGylation is essential for the development of safe and effective PEGylated therapeutics. The use of a monodisperse reagent like this compound simplifies this analysis, yielding more homogeneous products. A combination of analytical techniques, such as MALDI-TOF MS for direct mass confirmation, ¹H-NMR for precise quantification, SEC-MALS for characterization of size and aggregation, and the TNBS assay for high-throughput screening, provides a comprehensive understanding of the PEGylated product. The detailed protocols and comparative data herein serve as a valuable resource for researchers to ensure the quality and consistency of their bioconjugates.

References

Application Notes and Protocols for Functionalizing Surfaces with m-PEG8-CH2COOH for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) is a cornerstone technique for enhancing the biocompatibility of materials used in biomedical applications. This process, known as PEGylation, creates a hydrophilic, bio-inert layer that effectively minimizes non-specific protein adsorption and subsequent cellular adhesion.[1] The m-PEG8-CH2COOH linker, featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal carboxylic acid group, is an ideal reagent for this purpose. The carboxylic acid moiety allows for covalent attachment to surfaces functionalized with primary amines, forming stable amide bonds.[2] This creates a robust, biocompatible interface crucial for medical implants, biosensors, drug delivery systems, and advanced cell culture applications.[2][3]

These application notes provide a comprehensive guide to utilizing this compound for surface functionalization. Included are detailed experimental protocols for surface modification and characterization, along with expected quantitative data to guide your research and development efforts.

Principle of the Method

The functionalization process is primarily achieved through carbodiimide (B86325) chemistry, a widely used and robust method for covalently linking carboxylic acids to primary amines. The process involves two key steps:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid group of this compound is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an NHS-ester. This ester is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate, thereby increasing the efficiency of the subsequent coupling reaction.[4]

  • Coupling to Amine-Functionalized Surfaces: The activated NHS-ester of this compound readily reacts with primary amine groups present on the substrate surface. This reaction results in the formation of a stable amide bond, covalently tethering the PEG linker to the surface.[2]

This two-step process provides a high degree of control over the surface chemistry, leading to the formation of a dense and stable PEG layer that imparts the desired biocompatible properties.

Quantitative Data Summary

The successful functionalization of a surface with this compound leads to significant changes in its physicochemical properties and biological interactions. The following tables summarize representative quantitative data that can be expected.

Surface ConditionWater Contact Angle (°)Interpretation
Unmodified Substrate (e.g., Glass)~75 ± 5Hydrophobic
Amine-Functionalized Substrate~60 ± 4Moderately Hydrophilic
This compound Functionalized ~40 ± 3 Hydrophilic
Table 1: Representative surface wettability data characterized by water contact angle measurements. A decrease in contact angle indicates increased hydrophilicity, consistent with successful PEGylation.[1]
Surface ModificationAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)
Unmodified Gold Surface> 200> 150
m-PEG8-COOH Functionalized (Expected) < 10 < 15
Zwitterionic (pSBMA)< 5< 5
Polyglycerol (hyperbranched)< 10< 15
Table 2: Comparative protein adsorption on various surfaces. PEGylated surfaces are expected to exhibit a significant reduction in non-specific protein adsorption.[5]
Surface ModificationCell Viability (%)Cell Line
m-PEG8-COOH Functionalized (Expected) > 95% Fibroblasts
Zwitterionic (pCBMA)> 98%Fibroblasts
Polyglycerol> 95%Various
Table 3: Comparative cell viability on different biocompatible surfaces. Surfaces functionalized with this compound are expected to be highly cytocompatible.[5]

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces (Glass or Silicon Substrates)

This protocol describes the initial step of introducing primary amine groups onto a glass or silicon surface, which is a prerequisite for the covalent attachment of this compound.

Materials:

  • Glass or silicon substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen gas source

  • Oven

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl (-OH) groups on the surface.[6]

    • Rinse the substrates thoroughly with copious amounts of deionized water.[6]

    • Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.[6]

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.[6]

    • Immerse the cleaned and dried substrates in the APTES solution.[6]

    • Incubate for 2 hours at room temperature with gentle agitation.[6]

    • Rinse the substrates sequentially with toluene, ethanol, and deionized water.[6]

    • Dry the substrates under a stream of nitrogen.[6]

  • Curing:

    • Cure the silane (B1218182) layer by baking the substrates at 110°C for 30 minutes.[6]

    • The surface is now amine-functionalized and ready for PEGylation.

Protocol 2: Covalent Immobilization of this compound via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid group on the PEG linker and its subsequent coupling to the amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0[2]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: Deionized (DI) water

  • Nitrogen gas source

Procedure:

  • Preparation of Activation Solution:

    • Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.[2]

    • Immediately before use, dissolve EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the MES buffer.[2]

  • Activation of this compound:

    • Dissolve this compound in the MES buffer to a final concentration of 5-10 mg/mL.[2]

    • Add the EDC/NHS solution to the this compound solution at a molar excess (e.g., 5-fold) relative to the PEG-COOH.[2]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[2]

  • Coupling Reaction:

    • Wash the amine-functionalized substrate with PBS three times.[2]

    • Add the activated this compound solution to the substrate, ensuring the entire surface is covered.[2]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Washing:

    • Remove the PEG solution and wash the surface extensively with DI water to remove any unreacted PEG and coupling reagents.[2]

    • Follow with three washes with PBS.[2]

    • Dry the surface under a stream of nitrogen. The surface is now functionalized with this compound.

Protocol 3: Characterization of Surface Wettability by Water Contact Angle Measurement

This protocol provides a method to assess the change in surface hydrophilicity after PEGylation, which is a key indicator of successful surface modification.

Procedure:

  • Measure the static water contact angle of the unmodified, amine-functionalized, and this compound functionalized surfaces using a goniometer.[1]

  • A significant decrease in the water contact angle after PEGylation indicates successful surface modification and increased hydrophilicity.[1]

Protocol 4: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass and viscoelastic changes on a sensor surface, allowing for the quantification of protein adsorption.

Procedure:

  • Instrument Setup and Baseline:

    • Mount the this compound modified gold sensor in the QCM-D chamber.

    • Establish a stable baseline by flowing phosphate-buffered saline (PBS, pH 7.4) over the sensor surface at a constant flow rate (e.g., 100 µL/min) until the frequency and dissipation signals stabilize.[5]

  • Protein Adsorption:

    • Introduce a solution of the protein of interest (e.g., 0.1 mg/mL fibrinogen in PBS) into the chamber at the same flow rate.[5]

    • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A smaller change in frequency on the PEGylated surface compared to a control surface indicates reduced protein adsorption.

  • Rinsing:

    • Flow PBS over the sensor again to remove any loosely bound protein. The final stable frequency shift corresponds to the mass of irreversibly adsorbed protein.

Protocol 5: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the modified surface.

Procedure:

  • Cell Seeding:

    • Place the sterile, this compound functionalized substrates at the bottom of a 24-well tissue culture plate.

    • Seed a fibroblast cell line (e.g., NIH/3T3) onto each surface at a density of 1 x 10⁴ cells/well. Include an unmodified tissue culture plastic well as a positive control for cell growth.[5]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[5]

  • MTT Incubation:

    • After the incubation period, remove the culture medium.

    • Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for another 4 hours under the same conditions. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 500 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

    • Incubate for 15 minutes at room temperature with gentle shaking.[5]

  • Absorbance Measurement:

    • Transfer 200 µL of the solution from each well to a 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate cell viability as a percentage relative to the control surface.[5]

Visualizations

experimental_workflow cluster_prep Protocol 1: Surface Preparation cluster_peg Protocol 2: PEGylation start Glass/Silicon Substrate piranha Piranha Etching (Cleaning & Hydroxylation) start->piranha aptes APTES Silanization (Amine Functionalization) piranha->aptes curing Curing (110°C) aptes->curing amine_surface Amine-Functionalized Surface curing->amine_surface coupling Coupling Reaction amine_surface->coupling peg_reagent This compound activation Activation with EDC/NHS peg_reagent->activation activation->coupling washing Washing & Drying coupling->washing peg_surface PEGylated Surface washing->peg_surface

Surface functionalization workflow.

biocompatibility_assessment cluster_char Surface Characterization cluster_bio Biocompatibility Testing peg_surface This compound Functionalized Surface contact_angle Protocol 3: Water Contact Angle peg_surface->contact_angle qcmd Protocol 4: Protein Adsorption (QCM-D) peg_surface->qcmd mtt Protocol 5: Cell Viability (MTT Assay) peg_surface->mtt result1 result1 contact_angle->result1 Increased Hydrophilicity result2 result2 qcmd->result2 Reduced Protein Adsorption result3 result3 mtt->result3 High Cell Viability

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-CH2COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a detailed troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the conjugation of this compound to proteins and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine-containing molecule?

A1: The most common method for conjugating a carboxylated PEG like this compound to a primary amine (e.g., on a protein or peptide) is through carbodiimide (B86325) chemistry.[1][2][3] This involves activating the terminal carboxylic acid (-COOH) of the PEG linker using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1][2][3] NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine on the target molecule to form a stable, covalent amide bond.[1][2][3]

Q2: Why is a two-step protocol often recommended for EDC/NHS conjugation?

A2: A two-step protocol provides greater control and helps to minimize unwanted side reactions.[3] In the first step, the carboxyl group of this compound is activated with EDC and NHS. This is followed by an optional quenching or removal of excess EDC before the addition of the amine-containing target molecule.[3] This is particularly important if your target molecule also contains carboxyl groups, as it prevents EDC from causing undesirable cross-linking of your target molecule.[3]

Q3: What are the optimal pH conditions for the activation and coupling steps?

A3: The two steps of the reaction have different optimal pH ranges for maximum efficiency:[3][4]

  • Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[1][2][3][4] MES buffer is a common choice as it lacks amines and carboxylates that could interfere.[3]

  • Coupling Step (Amine Reaction): This step requires the primary amine on the target molecule to be deprotonated and therefore nucleophilic. This is most efficient at a physiological to slightly alkaline pH, generally between 7.0 and 8.5.[1][2][4] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used.[3]

Q4: Can I use buffers like Tris or glycine (B1666218) in my conjugation reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine.[1][2] These buffer components will compete with your target molecule for the activated this compound, which will significantly reduce your conjugation efficiency.[2][3] It is recommended to perform a buffer exchange for your protein or molecule into an amine-free buffer like PBS or MES before starting the conjugation.[5]

Troubleshooting Guide: Low Conjugation Efficiency

This guide addresses the common issue of low or no conjugation yield in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Conjugate Detected Inactive Reagents EDC and NHS are moisture-sensitive.[1][6] Use fresh EDC and NHS. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1][2] Prepare reagent solutions immediately before use.[1]
Suboptimal pH The activation and coupling steps have different optimal pH ranges. A suboptimal pH can prevent the reaction or lead to rapid hydrolysis of the activated PEG linker.[1] For a two-step protocol, perform activation at pH 4.7-6.0 (e.g., MES buffer) and conjugation at pH 7.2-8.5 (e.g., PBS).[1]
Inappropriate Buffer Buffers containing primary amines (Tris, glycine) or carboxylates will interfere with the conjugation chemistry.[1][2] Perform a buffer exchange into an amine-free buffer like PBS or MES.[5]
Incorrect Molar Ratios The molar ratio of reagents is critical. A molar excess of EDC and NHS over the this compound is typically used for activation. The molar ratio of activated PEG to the target molecule should be optimized.[7] Start with a 5- to 20-fold molar excess of the PEG linker to the protein.[8]
Low Reactant Concentration Low concentrations can slow down the reaction rate, allowing more time for the hydrolysis of the NHS ester.[7] If possible, increase the concentration of the reactants.
Issues with Target Molecule The purity and concentration of your target molecule are crucial. Contaminating proteins or other nucleophiles can compete for the PEG reagent. A low concentration of the target molecule can also lead to poor efficiency.[9] Ensure the target molecule is pure and at an appropriate concentration (e.g., 1-10 mg/mL for proteins).[8][10]
Protein Aggregation A high degree of PEGylation, the use of organic solvents, or suboptimal buffer conditions can cause protein aggregation.[5] Reduce the molar excess of the PEG reagent.[5] Keep the final volume of organic solvent (e.g., DMSO/DMF) below 10%.[5] Optimize buffer conditions for protein stability.[6]
Unsuitable Purification Method The desired conjugate may be lost during purification, or the method may not effectively separate the conjugate from unreacted starting materials.[1] Size exclusion chromatography (SEC) is a very effective method for separating the larger PEGylated product from smaller unreacted molecules.[1] Ion-exchange chromatography (IEX) can also be used.[1]

Experimental Protocols

Two-Step Protocol for Protein Conjugation with this compound

This protocol is a general guideline. Optimal conditions, particularly molar ratios, should be determined empirically for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8][11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8][11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.[1][8]

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add EDC and sulfo-NHS to the this compound solution. A common starting molar ratio is 1:1.5:1.2 (PEG linker:EDC:sulfo-NHS).[8]

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[2][8]

  • Conjugation to the Protein:

    • Exchange the protein of interest into the Coupling Buffer (PBS, pH 7.2-7.5). The protein concentration should typically be in the range of 1-10 mg/mL.[8]

    • Add the activated m-PEG8-NHS ester solution to the protein solution. A starting point is a 5- to 20-fold molar excess of the PEG linker over the protein.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., Tris-HCl or Glycine) to a final concentration of 10-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[8]

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by purifying the reaction mixture. Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger PEGylated protein from smaller, unreacted components.[1][8] Alternatively, dialysis can be used.[8]

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) cluster_hydrolysis Side Reaction: Hydrolysis peg This compound activated_peg m-PEG8-CH2-CO-NHS (Amine-Reactive Ester) peg->activated_peg 1. EDC activates carboxyl edc EDC edc->activated_peg nhs Sulfo-NHS nhs->activated_peg 2. NHS stabilizes conjugate PEGylated Protein (Stable Amide Bond) activated_peg->conjugate Nucleophilic attack by amine hydrolyzed_peg This compound (Inactive) activated_peg->hydrolyzed_peg Competing reaction protein Protein-NH2 protein->conjugate water H2O (especially at pH > 8.5) water->hydrolyzed_peg

Caption: Reaction pathway for the two-step EDC/NHS conjugation of this compound.

G start Start: Low Conjugation Efficiency reagents Check Reagent Quality (EDC, NHS, PEG) start->reagents reagents->start Degraded -> Replace buffer Verify Buffer System (Amine-free? Correct pH?) reagents->buffer Reagents OK buffer->start Incorrect -> Remake ratios Optimize Molar Ratios (PEG:Protein, EDC:PEG) buffer->ratios Buffer OK ratios->start Suboptimal -> Adjust conditions Review Reaction Conditions (Time, Temp, Concentration) ratios->conditions Ratios OK conditions->start Suboptimal -> Adjust purification Evaluate Purification Method (SEC, Dialysis) conditions->purification Conditions OK purification->start Losses -> Re-evaluate success Success: Improved Yield purification->success Purification OK

Caption: A stepwise workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing m-PEG8-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the coupling of m-PEG8-CH2COOH to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound coupling?

A1: The coupling of this compound to a primary amine relies on carbodiimide (B86325) chemistry. The most common method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] EDC activates the terminal carboxyl group (-COOH) of the PEG, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and can be hydrolyzed. To improve stability and efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[1]

Q2: Why is the reaction pH so critical for a successful coupling reaction?

A2: The reaction pH is a crucial factor that balances amine reactivity and the stability of the activated NHS ester.[1] For a primary amine to be an effective nucleophile, it must be in its deprotonated (-NH2) state. This is favored at a pH above the amine's pKa (typically 9-10.5 for lysine). However, the NHS ester is susceptible to hydrolysis, which increases dramatically at higher pH levels (above 8.5).[1] Therefore, a compromise is necessary to ensure enough reactive amine is available while minimizing the hydrolysis of the activated PEG linker.

Q3: What is the optimal pH for the reaction?

A3: A two-step pH process is highly recommended for maximal efficiency.[2][3]

  • Activation Step: The activation of the this compound with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.0 to 8.5 .[2][3] This ensures the primary amine is sufficiently deprotonated and nucleophilic.[2] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a frequently used buffer for this stage.[2]

Q4: Which buffers should I avoid?

A4: It is critical to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with your target amine for the activated PEG, leading to significantly lower yields of your desired conjugate.[4][5]

Q5: What are the recommended storage conditions for the PEG reagent and coupling agents?

A5: EDC and NHS esters are highly sensitive to moisture.[1] They should be stored desiccated at -20°C.[1][5] Before use, vials should be allowed to equilibrate to room temperature to prevent moisture condensation upon opening.[1][4] It is best to prepare solutions of EDC and NHS immediately before use.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions in a question-and-answer format.

Issue 1: Low or No Conjugate Yield Detected

  • Have you verified the quality and handling of your reagents?

    • Problem: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly, rendering them inactive.[1]

    • Solution: Always store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.[1][4] Prepare fresh solutions immediately before starting the reaction.[1]

  • Is your reaction pH optimized for both activation and coupling?

    • Problem: A suboptimal pH can either prevent the amine from reacting effectively or lead to the rapid degradation (hydrolysis) of the activated PEG linker.[1]

    • Solution: Implement a two-step pH protocol. Use an acidic buffer (pH 4.5-6.0, e.g., MES) for the EDC/NHS activation step. Subsequently, adjust the pH to 7.2-8.5 (e.g., with PBS) for the coupling reaction with your amine-containing molecule.[1][2]

  • Are you using an appropriate buffer?

    • Problem: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.[1]

    • Solution: Use non-amine, non-carboxylate buffers. Recommended buffers include MES for the activation step and PBS, HEPES, or bicarbonate buffers for the conjugation step.[4][5]

  • Is your purification method suitable?

    • Problem: The desired PEGylated product might be lost during purification, or the method may not efficiently separate the conjugate from unreacted starting materials.[1]

    • Solution: Size-exclusion chromatography (SEC) is highly effective for separating the larger PEGylated product from smaller, unreacted molecules.[1][] Ion-exchange chromatography (IEX) can also be effective as PEGylation often alters the surface charge of a protein.[][7]

Issue 2: Protein Aggregation or Precipitation During Reaction

  • Is your protein stable at the reaction pH?

    • Problem: The optimal pH for coupling (7.2-8.0) might not be optimal for your protein's stability, potentially leading to aggregation.[8]

    • Solution: Conduct a pH stability study for your protein. If necessary, perform the coupling at a lower pH, which may require a longer reaction time or a higher excess of PEG reagent.[8]

  • Is the protein concentration too high?

    • Problem: High concentrations increase the proximity of protein molecules, which can promote aggregation.[8]

    • Solution: Try reducing the protein concentration. You may need to compensate by increasing the molar excess of the PEG reagent.

  • Could the coupling reagents be causing precipitation?

    • Problem: In some cases, a very high concentration of EDC can lead to protein precipitation.[8][9]

    • Solution: Reduce the molar excess of EDC used during the activation step. Start with a lower ratio (e.g., 2-fold molar excess over the PEG linker) and optimize from there.[8]

Key Reaction Parameter Tables

Table 1: Recommended pH Conditions for Two-Step Coupling
StepParameterRecommended RangeCommon BufferRationale
1. Activation pH4.5 - 6.0[2]0.1 M MES[2]Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[2]
2. Coupling pH7.0 - 8.5[2]PBS (pH 7.2-7.4)[2]Ensures the primary amine is deprotonated and nucleophilic while minimizing NHS ester hydrolysis.[2]
Table 2: Recommended Molar Ratios and Reaction Times
ReagentMolar Excess (relative to -COOH)Typical Reaction TimeTemperatureNotes
EDC 2- to 10-fold[9]15 - 60 min (Activation)[10]Room TemperatureA starting point; optimization is often required.[9]
NHS/sulfo-NHS 2- to 5-fold[9]15 - 60 min (Activation)[10]Room TemperatureAdded with EDC to form a more stable intermediate.[10]
Amine Molecule N/A2 - 12 hours (Coupling)[11]4°C to Room Temp[11]A 2-hour incubation at room temperature is often sufficient.[11]

Experimental Protocols

Protocol 1: Aqueous Two-Step Coupling (for Proteins/Peptides)

This protocol is suitable for conjugating this compound to biomolecules like proteins and peptides in an aqueous environment.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Conjugation Buffer: 1X PBS, pH 7.4[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2]

  • Purification equipment (e.g., desalting column, SEC system)

Procedure:

  • Preparation: Equilibrate all reagents to room temperature before use.[11] Prepare a solution of your amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.[1]

    • Add the desired molar excess of EDC and sulfo-NHS to the this compound solution.[4]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[4]

  • Conjugation:

    • Immediately add the activated PEG solution to the solution of the amine-containing molecule.[10]

    • If necessary, adjust the pH of the final reaction mixture to 7.2-7.5.[11]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[10][11]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Purify the PEG conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[1][]

Protocol 2: Organic Solvent Coupling

This protocol is suitable for small molecules or substrates that require organic solvents for solubility.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[10]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[10]

  • Purification system (e.g., flash chromatography)

Procedure:

  • Activation and Conjugation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC (2 equivalents) and NHS (2 equivalents).[5]

    • Stir the solution at room temperature for 30 minutes.[5]

    • Add the amine-containing molecule (1.5 equivalents) to the solution.[5]

    • Add DIPEA (1.5 equivalents) and stir the reaction mixture at room temperature for 1-2 hours.[5][10]

  • Work-up and Purification:

    • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture can be washed with an aqueous solution to remove water-soluble byproducts.

    • The final product can be purified by an appropriate method such as flash chromatography.[10]

Visualizations

G cluster_prep Preparation cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) cluster_final Final Steps Prep_Reagents Equilibrate Reagents to Room Temperature Prep_Amine Prepare Amine-Molecule in Conjugation Buffer Dissolve_PEG Dissolve this compound in Activation Buffer Prep_Amine->Dissolve_PEG Add_Reagents Add fresh EDC & sulfo-NHS Dissolve_PEG->Add_Reagents Incubate_Activation Incubate 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Combine Mix Activated PEG with Amine Solution Incubate_Activation->Combine Incubate_Conjugation Incubate 2h (RT) or Overnight (4°C) Combine->Incubate_Conjugation Quench Add Quenching Buffer (e.g., Tris-HCl) Incubate_Conjugation->Quench Purify Purify Conjugate (SEC, IEX, Dialysis) Quench->Purify Analyze Analyze Final Product (SDS-PAGE, MS) Purify->Analyze

Caption: Aqueous EDC/NHS coupling workflow for this compound.

G Start Start: Low/No Conjugate Yield Check_Reagents 1. Reagents Check: Are EDC/NHS fresh & stored properly? Start->Check_Reagents Check_pH 2. pH Check: Using two-step pH protocol? (Activation: 4.5-6.0, Coupling: 7.2-8.5) Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh reagents. Equilibrate to RT before opening. Check_Reagents->Sol_Reagents No Check_Buffer 3. Buffer Check: Is buffer free of primary amines (e.g., Tris, Glycine)? Check_pH->Check_Buffer Yes Sol_pH Solution: Implement two-step pH. Use MES for activation, PBS for coupling. Check_pH->Sol_pH No Check_Purification 4. Purification Check: Is the method appropriate? (e.g., SEC for size separation) Check_Buffer->Check_Purification Yes Sol_Buffer Solution: Switch to non-amine buffer (MES, PBS, HEPES). Check_Buffer->Sol_Buffer No Sol_Purification Solution: Use SEC to separate by size. Validate purification method. Check_Purification->Sol_Purification No End Yield Improved Check_Purification->End Yes Sol_Reagents->Check_pH Sol_pH->Check_Buffer Sol_Buffer->Check_Purification Sol_Purification->End Contact_Support Still Issues? Contact Technical Support End->Contact_Support

Caption: Troubleshooting decision tree for low PEGylation yield.

References

how to avoid aggregation when using m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding aggregation when using m-PEG8-CH2COOH in bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) linker. It consists of a methoxy-capped eight-unit PEG chain with a terminal carboxylic acid group. The hydrophilic PEG spacer enhances the solubility and stability of the molecule it is conjugated to.[1][2] Its primary applications include:

  • PEGylation: Covalently attaching PEG chains to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic profiles.[3]

  • Drug Delivery: Serving as a flexible linker to attach drugs to targeting ligands, such as antibodies in antibody-drug conjugates (ADCs).[2]

  • Surface Modification: Modifying surfaces to reduce non-specific binding of proteins and cells.[4]

Q2: What are the primary causes of aggregation when using this compound?

A2: Aggregation during conjugation with this compound is a common issue that can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[5][6]

  • High Protein Concentration: High concentrations increase the proximity of protein molecules, making intermolecular interactions and aggregation more likely.[5][7]

  • Inefficient Linker Activation: The carboxylic acid group of this compound requires activation (e.g., with EDC and NHS) to react with primary amines. Incomplete or inefficient activation can lead to side reactions and aggregation.[8]

  • Localized High Reagent Concentration: Adding the activated PEG linker too quickly or without proper mixing can create localized high concentrations, inducing precipitation and aggregation.[9]

  • Intermolecular Cross-linking: Although this compound is monofunctional, impurities or the presence of bifunctional PEG reagents can lead to the cross-linking of multiple protein molecules.[5]

Q3: How can I detect and quantify aggregation in my sample?

A3: Several analytical techniques can be used to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to check for turbidity, opalescence, or visible precipitates in the reaction mixture.[5][7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will appear as high molecular weight (HMW) species that elute earlier than the desired monomeric conjugate.[6][7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) indicates the formation of aggregates.[5][7]

  • Turbidity Measurement: Measuring the absorbance of the solution at a specific wavelength (e.g., 340-600 nm) can provide a quick assessment of the formation of large, insoluble aggregates.[6]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Visible precipitation or turbidity during reaction High protein concentration.Reduce the protein concentration. If a high final concentration is needed, perform the conjugation at a lower concentration and then concentrate the final product.[8]
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screening experiment to identify the optimal pH and buffer system for your protein's stability.[10]
Localized high concentration of activated PEG linker.Add the activated this compound solution slowly and with gentle, continuous stirring to the protein solution.[9]
Low yield of monomeric conjugate with high molecular weight species observed in SEC Intermolecular cross-linking due to bifunctional impurities.Ensure the purity of the this compound reagent.[5]
Suboptimal molar ratio of PEG to protein.Optimize the molar excess of the PEG linker. A high excess can sometimes promote multi-PEGylation and aggregation.[7]
Inconsistent results between batches Hydrolysis of activated NHS-ester.Prepare the activated PEG-NHS ester solution immediately before use. Do not store the solution.[11]
Inactive reagents (EDC, NHS).Use fresh, high-quality EDC and NHS/Sulfo-NHS and store them under dry conditions.[8]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal Reaction Conditions

This protocol is designed to identify the ideal protein concentration, PEG-to-protein molar ratio, and pH to minimize aggregation during conjugation with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 20 mM MES, 150 mM NaCl, pH 6.0[8]

  • Coupling Buffers: e.g., PBS at pH 7.0, 7.5, and 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Stabilizing excipients (optional): Sucrose, Arginine

Procedure:

  • Protein Preparation: Prepare the protein at various concentrations (e.g., 1, 5, and 10 mg/mL) in the chosen coupling buffers.

  • This compound Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the PEG linker solution.[8]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[8]

  • Screening Reactions:

    • In a multi-well plate or microcentrifuge tubes, set up a matrix of reactions varying:

      • Protein Concentration (e.g., 1, 5, 10 mg/mL)

      • PEG:Protein Molar Ratio (e.g., 5:1, 10:1, 20:1)

      • pH (e.g., 7.0, 7.5, 8.0)

  • Conjugation: Add the freshly activated this compound to each protein solution.

  • Incubation: Incubate the reactions for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Analysis: Analyze each reaction for aggregation using DLS or by measuring turbidity. Run SEC for the most promising conditions to quantify the monomeric conjugate and aggregates.

  • Selection of Optimal Conditions: Choose the combination of parameters that provides the highest yield of the desired conjugate with the minimal amount of aggregation.

Protocol 2: General Procedure for this compound Conjugation

This protocol outlines the general steps for conjugating this compound to a protein using the optimal conditions determined from the screening experiment.

Materials:

  • Same as Protocol 1, using the optimized buffer and concentrations.

Procedure:

  • Protein Preparation: Prepare the protein solution at the optimal concentration and in the optimal coupling buffer identified in Protocol 1.

  • This compound Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Conjugation Reaction:

    • Slowly add the activated this compound solution to the protein solution with gentle stirring.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.[8]

  • Purification: Remove unreacted PEG linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer.[8]

Quantitative Data Summary

Parameter Recommended Range Rationale Reference
Protein Concentration 0.5 - 5 mg/mLHigher concentrations increase the risk of intermolecular interactions and aggregation.[7]
PEG:Protein Molar Ratio 5:1 to 20:1A high molar excess can drive the reaction to completion but may also increase the risk of multi-PEGylation and aggregation.[6][7]
pH for Activation (MES Buffer) 5.0 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.[8]
pH for Coupling (e.g., PBS, HEPES) 7.2 - 8.0Efficient reaction of NHS esters with primary amines. The protein's stability at a given pH is a critical consideration.[8][12]
Temperature 4°C to Room TemperatureLower temperatures can slow down the aggregation process.[7]

Visualizations

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_finalization Finalization prep_protein Prepare Protein Solution (Optimal Buffer & Concentration) add_activated_peg Slowly Add Activated PEG to Protein Solution prep_protein->add_activated_peg prep_peg Prepare this compound Solution (Activation Buffer) add_reagents Add EDC and Sulfo-NHS to PEG Solution prep_peg->add_reagents incubate_activation Incubate for 15-30 min at RT add_reagents->incubate_activation incubate_activation->add_activated_peg incubate_conjugation Incubate for 2h at RT or Overnight at 4°C add_activated_peg->incubate_conjugation quench Quench Reaction (e.g., Tris Buffer) incubate_conjugation->quench purify Purify Conjugate (SEC or Desalting) quench->purify

Caption: Experimental workflow for this compound conjugation.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Aggregation Observed? check_conc Is Protein Concentration > 5 mg/mL? start->check_conc check_mixing Was Activated PEG Added Slowly with Stirring? check_conc->check_mixing No sol_conc Reduce Protein Concentration check_conc->sol_conc Yes check_buffer Is the Buffer pH and Composition Optimal for Protein Stability? check_mixing->check_buffer Yes sol_mixing Improve Mixing Technique check_mixing->sol_mixing No check_ratio Is the PEG:Protein Molar Ratio High? check_buffer->check_ratio Yes sol_buffer Screen for Optimal Buffer Conditions check_buffer->sol_buffer No sol_ratio Optimize Molar Ratio check_ratio->sol_ratio Yes end Re-run Experiment check_ratio->end No sol_conc->end sol_mixing->end sol_buffer->end sol_ratio->end

Caption: Troubleshooting flowchart for aggregation issues.

References

common side reactions of m-PEG8-CH2COOH and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and preventing common side reactions when using m-PEG8-CH2COOH for bioconjugation, particularly through 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker. It features a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of eight units, which imparts hydrophilicity, and a terminal carboxylic acid (-COOH) group. Its primary use is in bioconjugation, where the carboxylic acid is activated to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on proteins, peptides, or other biomolecules. This process is often referred to as PEGylation.

Q2: What is the role of EDC and NHS in the conjugation reaction?

EDC is a "zero-length" crosslinker that activates the carboxyl group of the PEG linker, forming a highly reactive O-acylisourea intermediate. However, this intermediat[1][2]e is unstable in water and prone to hydrolysis. NHS is added to react wit[1][2]h the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process increases the efficiency of the final conjugation to the target amine.

Q3: What are the most [2]common side reactions during EDC/NHS coupling with this compound?

The primary side reactions are:

  • Hydrolysis of the NHS-ester: The activated PEG-NHS ester can react with water, regenerating the original carboxyl group and rendering the PEG linker inactive for conjugation. This reaction is highly pH-dependent.

  • Formation of N-acyl[3][4][5][]urea: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. This side reaction reduce[7][8][9][10]s the amount of activated PEG available for conjugation.

  • Protein Cross-linking/Aggregation: If the target protein has accessible carboxyl groups, EDC can activate them, potentially leading to unwanted intra- or inter-molecular cross-linking with other amine groups on the protein surface. High concentrations of EDC can also sometimes lead to protein precipitation.

Q4: How does pH critic[11][12]ally affect the reaction?

The reaction involves a delicate pH balance:

  • Activation Step (EDC/NHS): The activation of the carboxyl group is most efficient in a slightly acidic environment, typically pH 4.5-6.0, which minimizes premature hydrolysis of EDC.

  • Conjugation Step (t[1][2]o Amine): The reaction of the NHS-activated PEG with the primary amine on the target molecule requires the amine to be deprotonated and thus nucleophilic. This is favored at a physiological to slightly alkaline pH, typically 7.2-8.5.

  • Hydrolysis Side Rea[3][4]ction: The rate of hydrolysis of the NHS ester increases significantly with pH. For example, the half-lif[3][4][5]e of an NHS-ester can decrease from several hours at pH 7 to just minutes at pH 8.6.

Therefore, a two-step pr[3][5]otocol with pH adjustment is often recommended for optimal results.

Troubleshooting Gu[1][13]ide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.Store reagents properly desiccated at -20°C. Allow vials to warm to ro[13]om temperature before opening to prevent condensation. Use freshly opened or hig[13]h-quality reagents.
NHS-Ester Hydroly[14]sis: Reaction pH is too high, or the reaction time is too long, leading to the deactivation of the PEG-NHS ester.Perform the reaction in the optimal pH range of 7.2-8.5. Work quickly and, if poss[4]ible, at lower temperatures (4°C) to slow the rate of hydrolysis.
N-acylurea Format[3]ion: Sub-optimal reactant concentrations or conditions favoring the rearrangement of the O-acylisourea intermediate.Use an appropriate molar excess of NHS over EDC. Lowering the reaction tem[7]perature can also suppress N-acylurea formation.
Incorrect Buffer:[15] Use of buffers containing primary amines (e.g., Tris, Glycine) or carboxylates.Use non-amine, non-carboxylate buffers. For the activation step, MES buffer is recommended. For the conjugation step,[1][13] PBS or HEPES are suitable choices.
Protein Aggregation[12][13]/Precipitation High EDC Concentration: Excessive EDC can sometimes induce protein precipitation.Reduce the molar excess[12] of EDC used in the reaction.
Protein Instabili[12]ty: The protein may be unstable at the required reaction pH or concentration.Conduct a pH stability study for your specific protein. If necessary, perform the[12] conjugation at a suboptimal pH where the protein is more stable. Consider adding stabilizing excipients like arginine.
Inter/Intra-molec[12]ular Cross-linking: EDC activates carboxyl groups on the protein surface, leading to cross-linking.Use a two-step protocol where the PEG linker is activated first, and excess EDC/NHS is removed before adding the protein.
Inconsistent Result[1]s Variable Reagent Activity: Inconsistent quality or handling of EDC and NHS.Prepare fresh solutions of EDC and NHS immediately before each use.
Inaccurate Quanti[2]fication: Difficulty in accurately measuring the degree of PEGylation.Use analytical methods like Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), or Mass Spectrometry to characterize the final product and quantify unconjugated protein and free PEG.

Optimizing React[16][17][18]ion Conditions

The following table summarizes key parameters and their impact on the desired amidation reaction versus common side reactions.

ParameterRecommended RangeEffect on Desired Reaction (Amidation)Effect on Side Reactions (Hydrolysis, N-acylurea)
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.Minimizes EDC hydrolysis.
Conjugation pH 7.2 - 8.5Maximizes amine reactivity (deprotonated R-NH2).Increases the rate of N[3]HS-ester hydrolysis significantly.
Temperature 4°[4][5]C to Room Temp (25°C)Slower reaction rate at 4°C, but generally sufficient.Lower temperature reduces the rate of hydrolysis and N-acylurea formation.
Molar Ratio (PEG:ED[15]C:NHS) 1 : (1.2-5) : (1.2-5)Molar excess of EDC/NHS drives the activation reaction.Higher excess can increase risk of side reactions and protein modification.
Reactant Concentrat[13]ion > 0.1 mMHigher concentration increases reaction rates, favoring amidation over hydrolysis.Very high concentration[13][16]s can lead to solubility issues or aggregation.

Experimental Protocol: Two-Step Protein PEGylation

This protocol provides a general guideline for conjugating this compound to a protein using a two-step method that minimizes side reactions.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for better aqueous solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer (PBS), 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Spin Desalting Columns

Procedure:

Step 1: Activation of this compound

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.

  • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the PEG solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Protein

  • Equilibrate a spin desalting column with the Conjugation Buffer.

  • Immediately apply the activation reaction mixture from Step 1 to the desalting column to remove excess EDC, NHS, and reaction byproducts. Collect the activated PEG-NHS ester in the Conjugation Buffer.

  • Dissolve the target protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (start with a 10- to 20-fold molar excess of PEG).

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted PEG-NHS esters. Incubate for 30 minutes. [2]2. Purify the PEGylated protein from excess PEG and quenching reagents using appropriate methods such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Analyze the final product using techniques like SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm conjugation and purity.

Visualization[18]s

Reaction_Pathways PEG_COOH m-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) PEG_COOH->O_Acylisourea + EDC EDC EDC PEG_NHS PEG-NHS Ester (Semi-Stable) O_Acylisourea->PEG_NHS + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) NHS NHS PEG_Protein PEG-Protein Conjugate (Desired Product) PEG_NHS->PEG_Protein + Protein-NH2 (Desired Reaction) Hydrolyzed_PEG m-PEG-COOH (Hydrolyzed) PEG_NHS->Hydrolyzed_PEG + H2O (pH 7-9) (Side Reaction) Protein_NH2 Protein-NH2 H2O H2O Experimental_Workflow start Start prep Prepare Reagents (PEG, EDC, NHS, Buffers) start->prep activate Step 1: Activate PEG-COOH with EDC/NHS in Activation Buffer (pH 6.0) prep->activate purify_peg Optional but Recommended: Remove excess EDC/NHS (Desalting Column) activate->purify_peg conjugate Step 2: Conjugate Activated PEG-NHS to Protein in Conjugation Buffer (pH 7.5) purify_peg->conjugate quench Step 3: Quench Reaction (e.g., Tris or Glycine) conjugate->quench purify_final Step 4: Purify PEG-Protein Conjugate (e.g., SEC) quench->purify_final analyze Step 5: Analyze Product (SDS-PAGE, HPLC, MS) purify_final->analyze end End analyze->end Troubleshooting_Logic problem Problem Observed low_yield Low Conjugation Yield problem->low_yield e.g. aggregation Protein Aggregation problem->aggregation e.g. check_reagents Check Reagent Activity (EDC/NHS) low_yield->check_reagents Possible Cause check_ph Verify Reaction pH (Activation & Conjugation) low_yield->check_ph Possible Cause check_buffer Confirm Buffer Choice (Amine-Free) low_yield->check_buffer Possible Cause check_edc_conc Reduce EDC Molar Excess aggregation->check_edc_conc Possible Cause check_protein_stability Assess Protein Stability at Reaction pH aggregation->check_protein_stability Possible Cause use_two_step Implement 2-Step Protocol to Prevent Cross-linking aggregation->use_two_step Possible Cause

References

Technical Support Center: Improving the Stability of m-PEG8-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-CH2COOH and its bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its conjugates?

A1: The two main degradation pathways for this compound conjugates are hydrolysis and oxidation.

  • Hydrolysis: If the this compound is conjugated to a molecule via an ester bond, this bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Amide bonds, formed when conjugating to a primary amine, are significantly more stable to hydrolysis across a wide pH range.[1][2]

  • Oxidation: The polyethylene (B3416737) glycol (PEG) backbone itself is susceptible to oxidative degradation.[1][3] This process can be initiated by heat, light, or the presence of transition metal ions and can lead to chain cleavage and the formation of impurities like aldehydes and shorter PEG chains.[3][4]

Q2: What are the key factors that influence the stability of this compound conjugates?

A2: Several factors can impact the stability of your conjugate:[3][5][6][7]

  • Temperature: Higher temperatures accelerate both oxidative and hydrolytic degradation.[3][7]

  • pH: The stability of the linkage is highly dependent on pH. Ester linkages are labile at both acidic and basic pH, while amide linkages are generally stable. The PEG backbone itself is more stable at a neutral pH.[1]

  • Oxygen: The presence of oxygen is a critical factor for the oxidative degradation of the PEG chain.[3][7]

  • Light: Exposure to light, particularly UV light, can generate free radicals that initiate oxidation.[3][7]

  • Buffer Composition: The choice of buffer can influence stability. It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) during conjugation, as these will compete with the reaction.[8] For storage, the buffer should be chosen to maintain a pH where the conjugate is most stable.

  • Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can catalyze oxidative degradation.[3]

Q3: How should I store this compound and its conjugates to ensure maximum stability?

A3: For optimal stability, it is recommended to:[2][3][5][6][7]

  • Store at low temperatures, preferably at -20°C or below.[3][5][6][7]

  • Protect from light by using amber vials or storing in the dark.[3][5][6][7]

  • Minimize exposure to oxygen by purging containers with an inert gas like argon or nitrogen before sealing.[5][6][7]

  • For conjugates in solution, use a buffer that maintains a pH known to be optimal for the stability of the specific linkage and the conjugated molecule, typically between pH 6.0 and 7.5 for many bioconjugates.[2][9]

  • Avoid repeated freeze-thaw cycles for conjugated proteins as this can lead to aggregation.[2]

Q4: My conjugation reaction with this compound has a low yield. What are the common causes?

A4: Low yield in conjugation reactions involving this compound, especially when using EDC/NHS chemistry to form an amide bond, can stem from several factors:[8][10]

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze if not stored and handled properly. Always use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[8][10]

  • Incorrect Buffer Composition: Buffers containing primary amines (like Tris or glycine) or carboxylates will compete with the reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or HEPES for the coupling step.[8][10]

  • Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the resulting NHS-ester with a primary amine is optimal at a pH of 7.0-8.5. A two-step pH process is highly recommended.[8][11]

  • Hydrolysis of the Activated PEG: The activated NHS-ester of the PEG is susceptible to hydrolysis. It is crucial to perform the coupling step promptly after the activation step.[8][10]

Troubleshooting Guides

Issue 1: Unexpected Cleavage or Degradation of the Conjugate
Symptom Potential Cause Troubleshooting Steps
Appearance of the unconjugated molecule and/or free PEG in analysis (e.g., HPLC, SDS-PAGE).Hydrolysis of the Linker: The bond connecting the PEG to your molecule (especially if it's an ester) is being cleaved.1. Verify Linker Chemistry: Confirm the type of bond formed during conjugation. If it is an ester, consider if an amide bond would be more stable for your application. 2. Check Buffer pH: Measure the pH of all buffers and solutions used in your experiments and storage. Ensure the pH is within the stable range for your linkage (generally neutral pH is best for esters).[1] 3. Optimize Storage Conditions: Store at a lower temperature and in a buffer with a pH that minimizes hydrolysis.
Broadening of peaks in HPLC or appearance of multiple new peaks.Oxidative Degradation of the PEG Chain: The PEG backbone is being cleaved due to oxidation.1. Use High-Purity Reagents: Ensure all solvents and buffers are free of peroxides and metal ion contaminants. 2. Work Under an Inert Atmosphere: For sensitive molecules, perform experiments and store samples under an inert atmosphere (e.g., nitrogen or argon).[7] 3. Store Properly: Store conjugates protected from light and at recommended low temperatures.[3][7]
Issue 2: Aggregation of the PEGylated Conjugate
Symptom Potential Cause Troubleshooting Steps
Visible precipitation, cloudiness, or appearance of high molecular weight species in SEC-HPLC.Insufficient PEGylation: The this compound chain may be too short to provide adequate steric hindrance and prevent intermolecular interactions, especially for hydrophobic molecules.1. Consider a Longer PEG Linker: If aggregation persists, a longer PEG chain (e.g., PEG12, PEG24) may be necessary to enhance solubility.[12] 2. Optimize Formulation: Screen different buffer compositions, pH values, and excipients (e.g., sugars, amino acids) to find conditions that minimize aggregation.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or high concentrations during conjugation can destabilize the molecule, leading to aggregation.1. Lower Temperature: Perform the conjugation reaction at 4°C. This can improve the stability of many proteins, though it may require a longer reaction time.[12] 2. Reduce Concentrations: Lower the concentration of both the protein and the PEG reagent to decrease the likelihood of intermolecular interactions.[12] 3. Stepwise Addition: Add the activated PEG reagent to the protein solution in several small aliquots over time with continuous stirring.[12]

Data Presentation

Table 1: Factors Influencing the Stability of this compound Conjugates

Factor Condition Impact on Ester Linkage Stability Impact on Amide Linkage Stability Impact on PEG Backbone Stability Recommendation
pH Acidic (< 6)Low (hydrolysis)[1]HighModerateMaintain neutral pH for storage.
Neutral (~7)ModerateHighHighOptimal for general stability.
Basic (> 8)Low (hydrolysis)[1]HighModerateAvoid for ester-linked conjugates.
Temperature -20°C or belowHighHighHighRecommended for long-term storage.[3][7]
4°CModerateHighModerateSuitable for short-term storage.
Room Temp (~25°C)LowModerateLowAvoid for long-term storage.
Elevated (> 40°C)Very LowLowVery LowUse only for accelerated stability studies.[13]
Oxygen PresentHighHighLow (Oxidation)[3][7]Store under an inert atmosphere (e.g., Argon, Nitrogen).[7]
Light ExposedHighHighLow (Photo-oxidation)[3][7]Store in the dark or in amber vials.[3][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Conjugate

This protocol is designed to intentionally degrade the conjugate to identify potential degradation products and validate stability-indicating analytical methods.[9][14][15]

1. Materials:

  • This compound conjugate (e.g., 1 mg/mL solution)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Buffer for the conjugate's optimal stability (e.g., PBS pH 7.4)

  • Incubators set to appropriate temperatures (e.g., 40°C, 60°C)

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve or dilute the conjugate in 0.1 M HCl.

    • Incubate at 40°C.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.[9]

  • Base Hydrolysis:

    • Dissolve or dilute the conjugate in 0.1 M NaOH.

    • Incubate at 40°C.

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of HCl before analysis.[9]

  • Oxidative Degradation:

    • Dissolve or dilute the conjugate in a 3% H₂O₂ solution.

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[9]

  • Thermal Degradation:

    • Prepare a solution of the conjugate in its optimal stability buffer.

    • Incubate at 60°C.

    • Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Photostability:

    • Expose a solution of the conjugate and the solid compound to light conditions as specified in ICH Q1B guidelines.

    • Keep a control sample in the dark.

    • Analyze samples after the specified exposure period.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2) and LC-MS to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound Conjugates

This protocol describes a general reverse-phase HPLC method to separate the intact conjugate from potential degradation products.[3][9][]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Samples from the stability study

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 280 nm (for proteins) or at the λmax of the conjugated molecule
Column Temperature 40°C
Gradient 5-95% B over 20 minutes, followed by a wash and re-equilibration step

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a sample of the unstressed conjugate to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (intact conjugate).

4. Data Analysis:

  • Calculate the percentage of the remaining intact conjugate at each time point relative to the time-zero sample.

  • Plot the percentage of intact conjugate versus time for each stress condition.

Visualizations

DegradationPathways cluster_conjugate This compound Conjugate cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (O2, Light, Metal Ions) Conjugate Intact Conjugate (e.g., Protein-Amide-CO-CH2-PEG8-m) HydrolysisProducts Unconjugated Molecule + this compound Conjugate->HydrolysisProducts Ester/Amide Cleavage OxidationProducts PEG Chain Fragments (e.g., Aldehydes, shorter PEGs) Conjugate->OxidationProducts PEG Backbone Cleavage

Caption: Primary degradation pathways for this compound conjugates.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Conjugate (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 40°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Buffer, 60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Sampling Collect Samples at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Sampling->HPLC LCMS LC-MS for Identification Sampling->LCMS Data Data Analysis: - % Degradation - Degradation Rate HPLC->Data LCMS->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: m-PEG8-CH2COOH Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound and related PEGylated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound products?

A1: The most common impurities are the starting material (m-PEG8-OH), di-PEG products (HOOC-CH2-PEG8-CH2-COOH), and potentially oligomers with different PEG chain lengths (e.g., m-PEG7-CH2COOH or m-PEG9-CH2COOH). Incomplete oxidation during synthesis can also lead to aldehyde or ketone byproducts.[1]

Q2: Why is it difficult to quantify this compound and its impurities using UV-Vis spectroscopy?

A2: Standard PEG linkers like this compound lack a significant chromophore, making them difficult to detect and quantify with UV-Vis spectroscopy at common wavelengths like 280 nm.[2][3] This necessitates the use of alternative analytical techniques for purity assessment.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A multi-faceted approach is recommended. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), especially when coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), is excellent for separating and quantifying non-volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the identity of the product and assess purity by analyzing end-groups.[4][6]

Q4: What is the primary challenge in separating this compound from the unreacted starting material, m-PEG8-OH?

A4: The primary challenge is the high structural similarity and polarity of the two molecules. The only difference is the terminal carboxylic acid versus a hydroxyl group. This similarity can make chromatographic separation difficult, requiring optimized methods to achieve good resolution.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem: Poor Separation Between Product and Impurities in RP-HPLC

Possible Cause 1: Suboptimal Column Chemistry The choice of stationary phase (e.g., C18, C8) significantly impacts the separation of polar molecules like PEGs.

  • Solution: For separating PEGylated molecules, a C18 column often provides the best separation from unmodified counterparts.[7] However, screening different column chemistries (e.g., C8, C4) may be necessary to find the optimal selectivity for your specific impurity profile.[8][9]

Possible Cause 2: Inadequate Mobile Phase Conditions The mobile phase composition, including the organic solvent, gradient slope, and additives, is critical for achieving resolution.

  • Solution:

    • Adjust the Gradient: A shallower gradient (e.g., a 1-2% change in organic solvent per minute) can significantly improve the resolution of closely eluting peaks.[9]

    • Change Organic Solvent: Experiment with different organic solvents, such as acetonitrile (B52724) versus methanol, as this can alter selectivity.

    • Use an Additive: Incorporating an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically at 0.1%) in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group on your product, increasing its retention on the non-polar stationary phase and improving peak shape.[8]

Problem: Low or No Recovery of the Product from the Column

Possible Cause: Irreversible Adsorption or Precipitation The PEGylated molecule may be adsorbing to the column matrix or precipitating due to poor solubility in the mobile phase.

  • Solution:

    • Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase before injection. Filtering the sample through a 0.22 µm filter is recommended.[8][9]

    • In RP-HPLC, lower the initial or final percentage of the organic modifier in your gradient to prevent precipitation.[9]

    • Perform a high-organic wash (e.g., 90-100% acetonitrile) at the end of each run to elute any strongly bound material from the column.[9]

Problem: Broad or Tailing Peaks in Chromatogram

Possible Cause 1: Polydispersity of the PEG Material The starting PEG material may not be monodisperse, leading to a distribution of molecular weights in the final product that can manifest as broad peaks.

  • Solution: Use high-purity, monodisperse starting materials. If polydispersity is unavoidable, Size Exclusion Chromatography (SEC) may be a more suitable purification technique as it separates based on hydrodynamic volume.[][11]

Possible Cause 2: Secondary Interactions with the Column The analyte may be having undesirable ionic or polar interactions with the stationary phase (e.g., residual silanols on silica-based columns).

  • Solution: Ensure the mobile phase pH is appropriate. For an acidic analyte like this compound, a low pH (using TFA or formic acid) prevents deprotonation and minimizes ionic interactions. Increasing the ionic strength of the mobile phase can sometimes reduce secondary interactions.

Purification & Analysis Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a robust starting point for purifying this compound from common impurities.

ParameterRecommended Setting
HPLC System Analytical or Preparative HPLC system
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid or TFA in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient 10% to 70% B over 30 minutes (adjust as needed for optimal separation)
Flow Rate 1.0 mL/min for analytical; adjust for preparative scale
Column Temp. 30 - 45 °C[7][9]
Detection ELSD, CAD, or MS[3][4]
Sample Prep. Dissolve crude product in a minimal amount of Mobile Phase A or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.[8]

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[8] The non-polar C18 stationary phase retains less polar compounds more strongly. The more polar di-acid impurity will typically elute earlier than the desired mono-acid product, which in turn elutes before the more hydrophobic, unreacted m-PEG8-OH starting material.

Protocol 2: Purity Analysis by ¹H NMR

¹H NMR is used for unambiguous structural confirmation and purity assessment.

ParameterRecommended Setting
Solvent Chloroform-d (CDCl₃) or DMSO-d₆
Procedure 1. Dissolve a small amount of the purified product in the deuterated solvent. 2. Acquire a standard one-dimensional ¹H NMR spectrum. 3. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Analysis - Methoxy (B1213986) (CH₃O-) protons: Look for a sharp singlet at ~3.38 ppm. - PEG backbone (-OCH₂CH₂O-) protons: Identify the complex multiplet around 3.64 ppm. - Methylene (B1212753) (-CH₂COOH) protons: Identify the singlet adjacent to the acid at ~4.15 ppm. - Purity Assessment: Integrate the peaks corresponding to the methoxy protons and the methylene protons adjacent to the acid. The ratio should be consistent with the structure (3H vs. 2H). The absence of a prominent peak for the terminal methylene protons of the starting alcohol (-CH₂OH) indicates high purity.[4]

Data Summary

The following table provides representative data for the purification of a PEG-acid conjugate, illustrating the effectiveness of RP-HPLC.

Table 1: Representative Purity Data Before and After RP-HPLC Purification

AnalytePurity Before Purification (Area %)Purity After Purification (Area %)
Desired Product (this compound) ~75%>98%
Starting Material (m-PEG8-OH) ~15%<1%
Di-acid Impurity ~5%<0.5%
Other Impurities ~5%<0.5%

Note: Data is representative and actual results will vary based on the initial crude reaction mixture and specific HPLC conditions.[8]

Visual Workflows

General Purification and Analysis Workflow

This diagram outlines the logical steps from receiving the crude product to obtaining a pure, characterized compound.

Caption: General workflow for purification and analysis of this compound.

Troubleshooting HPLC Separation

This decision tree helps diagnose and solve common separation issues during RP-HPLC.

G Start Problem: Poor Peak Resolution Q_Gradient Is the gradient optimized? Start->Q_Gradient A_Gradient_No Action: Decrease gradient slope (e.g., 0.5-1% B/min) Q_Gradient->A_Gradient_No No A_Gradient_Yes Gradient is Optimized Q_Gradient->A_Gradient_Yes Yes End Resolution Improved A_Gradient_No->End Q_Additive Is an acid additive (TFA, Formic Acid) being used? A_Gradient_Yes->Q_Additive A_Additive_No Action: Add 0.1% TFA or Formic Acid to both mobile phases Q_Additive->A_Additive_No No A_Additive_Yes Additive is Used Q_Additive->A_Additive_Yes Yes A_Additive_No->End Q_Column Have other column chemistries been tried? A_Additive_Yes->Q_Column A_Column_No Action: Test a different stationary phase (e.g., C8 or Phenyl) Q_Column->A_Column_No No A_Column_No->End

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

dealing with hydrolysis of m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the hydrolysis and degradation of m-PEG8-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary points of instability?

A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a carboxylic acid group, connected by an eight-unit PEG chain. The primary stability concerns are not typically with hydrolysis of the PEG backbone itself, but rather with oxidative degradation of the polyether chain. The ether linkages that form the backbone of the PEG chain are generally stable under most conditions. However, they can be susceptible to oxidation, which can be initiated by heat, light, and the presence of transition metal ions. While the ether bonds are generally stable, extreme pH conditions can catalyze hydrolysis, though this is typically a slow process.

Q2: How stable is the ether backbone of this compound to hydrolysis?

A2: The ether bonds of the PEG backbone are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Cleavage of these ether linkages through hydrolysis is typically a slow process and requires extreme pH conditions or high temperatures. The primary degradation pathway of concern for the PEG backbone is oxidation.

Q3: What are the main degradation pathways for this compound?

A3: The main degradation pathway for this compound is the auto-oxidation of the polyethylene glycol chain. This process can be accelerated by exposure to heat, light, or the presence of transition metal ions. Oxidative degradation can lead to chain scission, resulting in the formation of various impurities such as aldehydes (like formaldehyde (B43269) and acetaldehyde) and other carboxylic acids.

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations:

Storage ConditionRecommendationRationale
Temperature Long-term: -20°C. Short-term: 2-8°C.Minimizes both potential hydrolysis and thermal-oxidative degradation of the PEG chain.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation of the PEG backbone.
Moisture Store in a desiccated environment.Minimizes exposure to water, which could contribute to slow hydrolysis under certain conditions.
Light Protect from light.Prevents photodegradation, which can generate free radicals and initiate oxidation.

Q5: Can the terminal carboxylic acid group be involved in degradation?

A5: The terminal carboxylic acid group is a primary site for conjugation reactions. While not a primary degradation pathway in the same way as oxidation of the backbone, it can be involved in unintended reactions. For instance, at elevated temperatures, especially in non-aqueous environments, intramolecular or intermolecular esterification could occur where a hydroxyl group (if present as an impurity or on another molecule) reacts with the carboxylic acid to form an ester linkage.

Troubleshooting Guide: this compound Degradation

This guide is designed to help you troubleshoot common issues related to the potential degradation of this compound during your experiments.

Problem Potential Cause Recommended Solution
Low Yield in Conjugation Reaction Degraded this compound: The PEG reagent may have degraded due to improper storage or handling, leading to a lower concentration of active molecules.- Use fresh or properly stored this compound. - Avoid repeated freeze-thaw cycles of stock solutions. - Perform a quality control check on your reagent using an appropriate analytical method (e.g., HPLC-MS) to confirm its integrity.
Incorrect Reaction pH: The reactivity of the carboxylic acid group is pH-dependent.- Ensure the reaction buffer pH is optimal for your specific conjugation chemistry (e.g., for EDC/NHS chemistry, a pH range of 4.5-7.2 is common).
Presence of Unexpected Impurities in Final Product Oxidative Degradation: Exposure to oxygen, heat, or light may have caused the PEG chain to degrade, leading to byproducts like aldehydes and shorter PEG fragments.- Use degassed buffers for your reaction. - If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture from light.
Hydrolysis of Ether Linkages: Although slow, exposure to extreme pH and high temperatures for prolonged periods can cause some cleavage of the PEG backbone.- Avoid harsh acidic or basic conditions unless absolutely necessary for your experimental design. - If extreme pH is required, minimize the reaction time and temperature.
Inconsistent Experimental Results Variability in Reagent Quality: Different batches of this compound may have varying levels of impurities or degradation products.- Qualify each new batch of this compound before use in critical experiments. - Store all batches under the recommended conditions to ensure consistency.
Contamination with Metal Ions: Transition metal ions can catalyze the oxidative degradation of the PEG chain.- Use high-purity reagents and solvents. - Consider using a chelating agent (e.g., EDTA) in your buffers if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating capability of your analytical methods.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Anhydrous acetonitrile

  • Buffer solutions (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers or water baths

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 40°C and 60°C.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at room temperature and 40°C.

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without exposure to humidity.

    • Analyze samples at various time points (e.g., 1, 2, 4, 8 weeks).

  • Analysis:

    • Analyze all collected samples using appropriate analytical methods such as HPLC-MS, GPC, or NMR to identify and quantify any degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

  • Reversed-phase C18 column or a column suitable for polymer analysis.

Mobile Phase (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare solutions of this compound (and samples from forced degradation studies) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Use a gradient elution method to separate the intact this compound from potential degradation products. An example gradient could be starting with a low percentage of Mobile Phase B and gradually increasing it over the run.

  • Detection and Quantification:

    • Use the MS detector to identify the molecular weights of the parent compound and any degradation products.

    • Use the CAD or ELSD for quantitative analysis, as these detectors provide a more uniform response for compounds lacking a strong chromophore.

Protocol 3: Analysis of this compound by Gel Permeation Chromatography (GPC)

Purpose: To determine the molecular weight distribution of this compound and to detect any chain scission that may have occurred due to degradation.

Instrumentation:

  • GPC system with a refractive index (RI) detector.

  • GPC column suitable for the molecular weight range of this compound and its potential fragments.

Mobile Phase:

  • A solvent in which this compound is soluble, such as water or an appropriate organic solvent (e.g., THF, DMF).

Procedure:

  • Calibration: Calibrate the GPC system using a series of narrow molecular weight PEG standards.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Analysis: Inject the sample into the GPC system. The retention time will be inversely proportional to the molecular size.

  • Data Interpretation: A shift in the peak towards longer retention times or the appearance of new peaks at longer retention times indicates a decrease in molecular weight, suggesting degradation of the PEG chain.

Visualizations

Hydrolysis_Pathway mPEG8_COOH This compound (Stable Ether Backbone) Degraded_Fragments Shorter PEG Fragments + Other Byproducts mPEG8_COOH->Degraded_Fragments Hydrolysis (Slow) H2O_Extreme_pH H2O (Extreme pH / High Temp)

Caption: Potential hydrolysis pathway of this compound under extreme conditions.

Troubleshooting_Workflow Start Inconsistent Results or Low Reaction Yield Check_Storage 1. Verify Storage Conditions (-20°C, Desiccated, Dark) Start->Check_Storage Check_Handling 2. Review Handling Procedures (Avoid freeze-thaw, use inert gas) Check_Storage->Check_Handling QC_Analysis 3. Perform QC Analysis (HPLC-MS, GPC) Check_Handling->QC_Analysis Degradation_Confirmed Degradation Confirmed QC_Analysis->Degradation_Confirmed Degradation Detected No_Degradation No Degradation QC_Analysis->No_Degradation No Degradation Detected Discard_Reagent Discard and Use New Reagent Degradation_Confirmed->Discard_Reagent Optimize_Reaction Optimize Other Reaction Parameters (pH, Concentration, etc.) No_Degradation->Optimize_Reaction

Caption: Troubleshooting workflow for issues with this compound.

Technical Support Center: Optimizing m-PEG8-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-CH2COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the optimization of reaction pH for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry for conjugating this compound to a molecule with a primary amine?

The most prevalent and efficient method for conjugating a carboxylated PEG, such as this compound, to a primary amine (e.g., on a protein, peptide, or small molecule) is through carbodiimide (B86325) chemistry. This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The reaction is a two-step process:

  • Activation: EDC activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate.[1]

  • Coupling: This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid and reduce conjugation efficiency.[1] To enhance stability, NHS is introduced to react with the O-acylisourea intermediate, creating a more stable NHS ester. This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[1]

Q2: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?

For maximum efficiency, a two-step pH protocol is strongly recommended.[2][3]

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid group on this compound with EDC and NHS is most effective in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][4] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2]

  • Coupling Step (Amine Reaction): The subsequent reaction of the newly formed NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, generally in the range of pH 7.0 to 8.5 .[1][2][4] This is because the primary amine needs to be in its unprotonated state to act as a nucleophile.[2] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer.[2][3]

Q3: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for the activation of the carboxyl group and the subsequent amine coupling are different.[2] Performing the reaction at a single, intermediate pH would compromise the efficiency of both steps. The acidic conditions ideal for EDC/NHS activation are not favorable for the amine coupling reaction, and the higher pH that promotes the amine reaction leads to rapid hydrolysis of the NHS ester intermediate.[2]

Q4: What are the consequences of using a pH outside the optimal ranges?

Using a suboptimal pH can lead to several undesirable outcomes:

  • Low pH for Coupling (<7.0): Primary amines will be predominantly protonated (-NH3+), making them non-nucleophilic and unreactive towards the NHS ester. This results in a significantly low conjugation yield.[2]

  • High pH for Coupling (>8.5): The rate of hydrolysis of the NHS ester intermediate increases dramatically.[2] This competing reaction reduces the amount of activated PEG available to react with the target amine, thereby lowering the overall conjugation efficiency.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]

  • Non-optimal pH for Activation: The efficiency of the EDC-mediated activation of the carboxylic acid is significantly reduced outside the optimal pH range of 4.5-6.0.[2]

Q5: What are suitable buffers for the activation and coupling steps?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[1][4]

  • Activation Buffer (pH 4.5-6.0): MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) is a good choice.[2]

  • Coupling Buffer (pH 7.0-8.5): Phosphate-Buffered Saline (PBS) or borate buffer are recommended.[3]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will quench the reaction by reacting with the NHS-activated PEG.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.Purchase fresh EDC and NHS. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1] Prepare reagent solutions immediately before use.[1]
Suboptimal pH: The pH of your activation and/or coupling buffers are outside the optimal ranges.Prepare fresh buffers for each experiment and verify the pH immediately before use. Use a two-step pH procedure for optimal results.[2][4]
Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform buffer exchange of your amine-containing molecule into an appropriate buffer like PBS or borate buffer.[3][6]
Insufficient Molar Ratio of PEG Reagent: A low PEG-to-protein molar ratio can lead to incomplete PEGylation.Increase the molar excess of the PEG reagent. A common starting point is a 5 to 20-fold molar excess.[7]
Protein Aggregation During PEGylation High Protein Concentration: High concentrations can increase the likelihood of intermolecular cross-linking.Reduce the protein concentration in the reaction mixture.
Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can affect protein stability.Screen different buffer systems and pH values to find conditions that maintain protein solubility. The pH should ideally be away from the protein's isoelectric point (pI).
Lack of Reproducibility Inconsistent pH of reaction buffers. Prepare fresh buffers for each experiment and verify the pH immediately before use.
Variability in Reagent Quality or Measurement: The activity of EDC and NHS can vary. Small errors in measurement can lead to significant variations.Use fresh, high-quality reagents and consider aliquoting them upon receipt. Use a calibrated balance and appropriate pipettes for accurate measurements.[1]

Data Presentation

Table 1: Optimal pH Ranges for this compound Conjugation via EDC/NHS Chemistry

Reaction Step Optimal pH Range Recommended Buffer Key Considerations
Activation (Carboxyl) 4.5 - 6.0[1][2]0.1 M MES[2]Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.
Coupling (Amine) 7.0 - 8.5[1][2]PBS (pH 7.2-7.4) or Borate Buffer[2][3]Ensures the primary amine is deprotonated and nucleophilic. Minimizes hydrolysis of the NHS ester.[2]

Table 2: Influence of pH on the Half-life of NHS Esters

This table illustrates the critical relationship between pH and the stability of the NHS ester intermediate. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pH Half-life of Amidation (minutes) Half-life of Hydrolysis (minutes)
8.0~80~210
8.5~20~180
9.0~10~125

Data sourced from a study on porphyrin-NHS esters and serves as a general guide.[8]

Experimental Protocols

Protocol: Two-Step pH Conjugation of this compound to a Primary Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Activation of this compound (pH 6.0)

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in the Activation Buffer.

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Add the EDC stock solution to the this compound solution, followed immediately by the Sulfo-NHS stock solution. A molar excess of EDC and Sulfo-NHS is recommended.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Molecule (pH 7.5)

  • Immediately after activation, remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer. This can be achieved using a desalting column pre-equilibrated with the Coupling Buffer.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated and purified this compound to the solution of the amine-containing molecule.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching

  • Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

  • The PEGylated product can now be purified from the reaction mixture using appropriate chromatographic techniques (e.g., size-exclusion chromatography).

Visualizations

experimental_workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_purification Step 3: Quench & Purify a This compound c Activated m-PEG8-NHS Ester a->c MES Buffer b EDC + NHS b->c e PEGylated Conjugate c->e PBS or Borate Buffer d Amine-containing Molecule d->e g Purified Product e->g f Quenching Buffer (e.g., Tris) f->g

Caption: A typical experimental workflow for the two-step pH conjugation of this compound.

logical_relationship cluster_low_ph Low pH (<7.0) cluster_optimal_ph Optimal pH (7.0-8.5) cluster_high_ph High pH (>8.5) low_amine Amine is Protonated (-NH3+) low_reactivity Low Nucleophilicity low_amine->low_reactivity low_yield Low Conjugation Yield low_reactivity->low_yield opt_amine Amine is Deprotonated (-NH2) opt_reactivity High Nucleophilicity opt_amine->opt_reactivity opt_yield High Conjugation Yield opt_reactivity->opt_yield opt_hydrolysis Manageable NHS Ester Hydrolysis opt_hydrolysis->opt_yield high_hydrolysis Rapid NHS Ester Hydrolysis high_reagent Loss of Active Reagent high_hydrolysis->high_reagent high_yield Low Conjugation Yield high_reagent->high_yield

Caption: The logical relationship between reaction pH and conjugation efficiency.

References

Technical Support Center: m-PEG8-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-CH2COOH conjugation. This resource is for researchers, scientists, and drug development professionals seeking to optimize their PEGylation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) focused on the critical role of molar ratios in achieving successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle for conjugating this compound to a molecule with a primary amine?

A1: The standard method for conjugating this compound to a primary amine (e.g., on a protein or peptide) is through carbodiimide (B86325) chemistry.[1][2] This process typically involves two key steps:

  • Activation: The terminal carboxylic acid (-COOH) of the PEG linker is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[1][2] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0) and results in a more stable, amine-reactive NHS ester.[1][2][3]

  • Coupling: The activated PEG-NHS ester then reacts with a primary amine on the target molecule, forming a stable covalent amide bond.[2] This reaction is most efficient at a slightly alkaline pH (7.0-8.5), where the primary amine is deprotonated and thus more nucleophilic.[1][3]

Q2: Why is the molar ratio of reactants so critical for a successful conjugation?

A2: The molar ratio of reactants is a crucial parameter that directly influences conjugation efficiency, yield, and the characteristics of the final product.[4][5] An inappropriate molar ratio can lead to several issues:

  • Incomplete Conjugation: An insufficient amount of the PEG linker or activating agents (EDC/NHS) will result in a low yield of the desired PEGylated product.[3][4]

  • Poly-PEGylation: An excessive molar ratio of the PEG linker to the target molecule can lead to the attachment of multiple PEG chains, especially if the target has several available reaction sites.[6] This creates a heterogeneous product mixture that can be difficult to purify.

  • Side Reactions & Aggregation: High concentrations of reagents, particularly EDC, can sometimes induce protein aggregation or other unwanted side reactions.[7]

Q3: What are the recommended starting molar ratios for the EDC and NHS activators relative to the this compound?

A3: A molar excess of EDC and NHS is generally used to drive the activation of the PEG's carboxyl group forward efficiently. While the optimal ratio should be determined empirically for each specific application, common starting points are recommended.[3][8] A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of the PEG linker is a frequently suggested starting range.[8]

Q4: What is a good starting molar ratio of the this compound linker to my target molecule?

A4: To ensure the reaction proceeds efficiently, a molar excess of the PEG linker relative to the amine-containing target molecule is typically used. A common starting point is a 5-fold to 20-fold molar excess of the PEG linker.[6][9] For instance, a 5:1 molar ratio of PEG to protein was found to be optimal for monoPEGylated rhG-CSF, yielding 86% of the desired product.[10][11] The ideal ratio depends heavily on the number of available reactive sites on your target molecule and the desired degree of PEGylation.

Troubleshooting Guide: Molar Ratio Effects

Issue 1: Low or No Conjugation Yield

Q: My final yield of PEGylated product is very low. Could the molar ratios be the cause? A: Yes, suboptimal molar ratios are a common cause of low conjugation yield.[4]

  • Insufficient PEG Linker: If the molar ratio of this compound to your target molecule is too low, the reaction may be incomplete, leaving a significant amount of unreacted target molecule. A low molar excess of PEG can result in an incomplete reaction.[4] It is recommended to start with at least a 5-fold molar excess of the PEG reagent and optimize from there.[6]

  • Insufficient Activation: If the molar ratios of EDC and/or NHS to the PEG linker are too low, the activation of the carboxylic acid will be inefficient. This results in a low concentration of the reactive PEG-NHS ester, leading to poor overall conjugation. Ensure you are using a sufficient molar excess of these activating agents.[3]

Issue 2: Multiple PEG Chains Attached (Poly-PEGylation)

Q: My analysis shows a mixture of products with different numbers of PEG chains attached. How can I favor mono-PEGylation? A: The presence of multi-PEGylated species is typically caused by an excessive molar ratio of the PEG linker to the target molecule, especially when the target has multiple accessible primary amines (e.g., lysine (B10760008) residues in proteins).[6]

  • Solution: To favor mono-PEGylation, you should lower the molar ratio of this compound to your target molecule.[6] This reduces the statistical probability of multiple PEG chains reacting with a single target molecule. You may need to perform a series of experiments with varying molar ratios to find the optimal condition for your specific target.

Issue 3: Protein Aggregation or Precipitation During Reaction

Q: I am observing precipitation after adding the activated PEG linker to my protein solution. Is this related to the molar ratio? A: While protein stability is complex, the molar ratios of your reagents can contribute to aggregation.

  • High Reagent Concentration: High concentrations of EDC can sometimes lead to protein precipitation.[7] If you are using a very high molar excess of EDC for the activation step, consider reducing it.[7]

  • Charge Neutralization: The conjugation reaction neutralizes the positive charge of primary amine groups on the protein surface. If these charges are critical for maintaining the protein's solubility at the reaction pH, their neutralization can lead to aggregation.[7] While not a direct effect of the molar ratio, a high degree of PEGylation (resulting from a high PEG:protein ratio) can exacerbate this effect.

  • Solution: Try reducing the concentrations of all reactants.[12] Additionally, adding the activated PEG linker solution to the protein solution slowly and with gentle, continuous stirring can prevent localized high concentrations that might induce aggregation.[7]

Data Presentation: Recommended Molar Ratios

The following table summarizes recommended starting molar ratios for a two-step this compound conjugation. Optimal conditions will vary depending on the specific reactants and desired outcome and should be determined empirically.

Reactant RatioRecommended Starting Molar ExcessRange for OptimizationNotes
Activation Step
EDC : this compound2-10x[8]2-50x[8]EDC is moisture-sensitive; use fresh solutions.[1][3] High excess can sometimes cause precipitation.[7]
NHS : this compound2-5x[8]2-25x[8]NHS (or Sulfo-NHS) creates a more stable intermediate than EDC alone, reducing side reactions.[1]
Coupling Step
This compound : Target Molecule5-20x[6][9]3-50x[10][13]Lower ratios favor mono-PEGylation; higher ratios drive the reaction to completion but risk poly-PEGylation.[6]

Experimental Protocols

This protocol provides a general guideline for the two-step conjugation of this compound to an amine-containing protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)[3]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[3]

  • Desalting columns for buffer exchange and purification

Procedure:

Step 1: Activation of this compound (pH 6.0)

  • Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[1][3] Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[14]

  • Dissolve PEG: Dissolve the desired amount of this compound in Activation Buffer.

  • Activate: Add the EDC stock solution to the PEG solution to achieve a 10-fold molar excess relative to the PEG. Immediately add the Sulfo-NHS stock solution to achieve a 5-fold molar excess relative to the PEG.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

Step 2: Conjugation to Amine-Containing Protein (pH 7.2-7.5)

  • Prepare Protein: Ensure your protein is in the Coupling Buffer at a concentration of 2-10 mg/mL.[3] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer using a desalting column.[3]

  • Combine: Immediately add the activated PEG solution from Step 1 to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 20:1 is common.[1]

  • Incubate: Let the conjugation reaction proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2][6]

  • Quench: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for 15-30 minutes to hydrolyze any remaining active NHS esters.[1][2]

  • Purify: Remove unreacted PEG and reaction byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis.[1][2]

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_purification Step 3: Quench & Purify PEG_COOH This compound Reagents Add EDC + NHS (Molar Excess) PEG_COOH->Reagents Activate Carboxyl Group Activated_PEG Activated PEG-NHS Ester (Amine-Reactive) Reagents->Activated_PEG Target Protein-NH2 (Target Molecule) Activated_PEG->Target Add to Target Molecule (Adjust pH) Conjugate PEG-Protein Conjugate (Stable Amide Bond) Target->Conjugate Quench Add Quenching Buffer (e.g., Tris, Hydroxylamine) Conjugate->Quench Purify Purification (e.g., SEC, Dialysis) Quench->Purify Remove Excess Reagents Final_Product Pure PEG-Protein Conjugate Purify->Final_Product

Caption: General workflow for a two-step this compound conjugation reaction.

G cluster_molar_ratio Molar Ratio Checks cluster_other_factors Other Factor Checks cluster_solutions Potential Solutions Start Start Troubleshooting: Low Conjugation Yield Check_PEG_Ratio Is PEG:Target ratio sufficient? (e.g., >5:1) Start->Check_PEG_Ratio Check_Activator_Ratio Are EDC:PEG & NHS:PEG ratios sufficient? Check_PEG_Ratio->Check_Activator_Ratio No Increase_PEG Increase PEG:Target Molar Ratio Check_PEG_Ratio->Increase_PEG Yes Check_PolyPEG Is poly-PEGylation observed? Check_Activator_Ratio->Check_PolyPEG No Increase_Activators Increase EDC/NHS Molar Ratios Check_Activator_Ratio->Increase_Activators Yes Check_pH Are Activation (pH 4.5-6) & Coupling (pH 7-8.5) steps correct? Check_PolyPEG->Check_pH No Decrease_PEG Decrease PEG:Target Molar Ratio Check_PolyPEG->Decrease_PEG Yes Check_Reagents Are EDC/NHS reagents fresh? Stored properly (desiccated)? Check_pH->Check_Reagents No Adjust_pH Verify & Adjust Buffer pH Check_pH->Adjust_pH Yes Check_Buffer Is buffer free of competing amines (e.g., Tris, Glycine)? Check_Reagents->Check_Buffer No Use_Fresh_Reagents Use Fresh Aliquot of Reagents Check_Reagents->Use_Fresh_Reagents Yes Change_Buffer Buffer Exchange to PBS/MES Check_Buffer->Change_Buffer Yes Increase_PEG->Check_PolyPEG

Caption: Troubleshooting flowchart for low yield in PEG conjugation experiments.

References

Technical Support Center: Purification of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted m-PEG8-CH2COOH from their final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most effective methods for removing unreacted this compound, a carboxylated PEG linker, from your final product leverage differences in physicochemical properties between the PEGylated product and the free PEG. The primary techniques include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Dialysis/Ultrafiltration, and Precipitation.[][2][3] The choice of method depends on factors such as the size and charge of your target molecule, the scale of your purification, and the required final purity.

Q2: How do I choose the right purification method for my specific product?

A2: Selecting the optimal purification strategy is critical for achieving high purity and yield. Consider the following:

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on their hydrodynamic volume.[2] Since PEGylation significantly increases the size of a molecule, SEC is very effective at separating the larger PEGylated product from the smaller, unreacted this compound.[][3]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] Since this compound possesses a terminal carboxylic acid group, it will be negatively charged at neutral or basic pH. This charge can be exploited to separate it from a product with a different charge profile using anion-exchange chromatography.[4] The PEG chain can also shield charges on the protein surface, altering its interaction with the IEX resin and aiding in separation.[][3]

  • Dialysis/Ultrafiltration: These methods are suitable for removing small molecules from significantly larger ones.[3] If your product is a large protein or nanoparticle, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove the smaller this compound.[5][6]

  • Precipitation: This technique can be used to selectively precipitate the larger product, leaving the unreacted PEG in the supernatant.[7][8] This is often a cost-effective method for initial purification or large-scale processes.

Q3: Can I use Reversed-Phase Chromatography (RPC) to remove this compound?

A3: Yes, Reversed-Phase Chromatography (RPC) can be used, as it separates molecules based on hydrophobicity.[2] The PEG chain will impart some hydrophobic character, and the elution profile will depend on the overall hydrophobicity of your product versus the free PEG. It is a high-resolution technique often used for analytical purposes but can also be applied to preparative separations.[]

Troubleshooting Guides

Issue 1: Poor separation of PEGylated product and unreacted PEG using Size Exclusion Chromatography (SEC)

Possible Cause: The hydrodynamic radii of the PEGylated product and the free this compound are too similar for effective separation on the selected SEC column. This can be a particular issue if the PEG chain is large relative to the product.[2]

Solution:

  • Optimize Column Selection: Choose an SEC column with a fractionation range appropriate for the sizes of your product and the unreacted PEG.

  • Adjust Mobile Phase: Modifying the mobile phase composition, for instance by adding agents that can alter the hydrodynamic volume of the molecules, may improve resolution.

  • Consider an Alternative Technique: If SEC resolution remains poor, consider a technique that separates based on a different principle, such as Ion-Exchange Chromatography (IEX), especially given the charged nature of this compound.

Issue 2: Unreacted this compound is still present after dialysis.

Possible Cause 1: The Molecular Weight Cutoff (MWCO) of the dialysis membrane is too close to the molecular weight of the this compound, leading to inefficient diffusion.

Solution 1: Select a dialysis membrane with an MWCO that is significantly larger than the molecular weight of this compound but well below the molecular weight of your product to ensure efficient removal of the former and retention of the latter.

Possible Cause 2: Insufficient dialysis time or inadequate buffer volume.

Solution 2: Increase the duration of dialysis and perform multiple buffer changes to maintain a high concentration gradient, which drives the diffusion of the unreacted PEG out of the dialysis tubing.[6] A buffer volume of at least 200-500 times the sample volume is recommended.[6]

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unreacted this compound

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeGood for separating based on size, robust, and easy to set up.[]May have limited resolution for species with similar sizes.[2]
Ion-Exchange Chromatography (IEX) Net ChargeHighly effective for charged molecules like this compound.[][4]The PEG chain can shield charges, potentially reducing separation efficiency.[3]
Dialysis/Ultrafiltration Molecular SizeSimple, cost-effective for removing small molecules from large products.[][3]Slow process, may not be suitable for products with similar MW to the PEG.[9]
Precipitation SolubilityScalable and cost-effective for initial purification steps.[7][8]May result in co-precipitation of the product and requires careful optimization.
Reversed-Phase Chromatography (RPC) HydrophobicityHigh-resolution technique.Can be denaturing for some proteins.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityA good complementary technique to IEX.[][10]May have lower capacity and resolution compared to other methods.[]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

Objective: To separate a PEGylated protein from unreacted this compound based on size.

Materials:

  • SEC column suitable for the molecular weight range of the analytes.[2]

  • HPLC or FPLC system.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • PEGylated protein reaction mixture.

  • Standards of the native protein and this compound.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[2]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute before the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm the separation and purity of the PEGylated product.

Protocol 2: Removal of Unreacted this compound using Anion-Exchange Chromatography (IEX)

Objective: To separate the negatively charged this compound from the product based on charge.

Materials:

  • Anion-exchange chromatography column (e.g., Q-sepharose).

  • HPLC or FPLC system.

  • Binding Buffer: A low-ionic-strength buffer at a pH where this compound is charged and the product ideally has a different or no charge (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

  • PEGylated product reaction mixture.

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the reaction mixture onto the column. The negatively charged this compound will bind to the positively charged resin.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove the unbound product.

  • Elution: Elute the bound this compound from the column using a linear gradient or a step elution with the Elution Buffer.

  • Analysis: Analyze the flow-through/wash fractions to confirm the recovery of the purified product, free from unreacted PEG.

Visualizations

experimental_workflow_SEC start Start: Reaction Mixture prepare_sample Sample Preparation (Filtration) start->prepare_sample inject_sample Inject Sample onto SEC Column prepare_sample->inject_sample equilibrate_column Column Equilibration (Mobile Phase) equilibrate_column->inject_sample elution Isocratic Elution inject_sample->elution collect_fractions Fraction Collection (based on UV 280nm) elution->collect_fractions analyze Purity Analysis (SDS-PAGE, MS) collect_fractions->analyze end End: Purified Product analyze->end troubleshooting_dialysis problem Problem: Unreacted PEG remains after dialysis cause1 Possible Cause 1: Inappropriate MWCO problem->cause1 cause2 Possible Cause 2: Insufficient Dialysis problem->cause2 solution1 Solution: Select membrane with higher MWCO cause1->solution1 Address solution2 Solution: Increase dialysis time and perform multiple buffer changes cause2->solution2 Address

References

strategies to improve the yield of m-PEG8-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG8-CH2COOH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield of this compound conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for conjugating this compound to a primary amine?

A1: The most common method for conjugating this compound to a molecule with a primary amine (e.g., a protein, peptide, or small molecule) is through carbodiimide (B86325) chemistry. This involves activating the terminal carboxylic acid (-COOH) of the PEG linker using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS is added to react with this intermediate to create a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.

Q2: Why is a two-step protocol with different pH conditions recommended for EDC/NHS conjugation?

A2: A two-step protocol is often recommended because the two key reactions, carboxyl activation and amine coupling, have different optimal pH ranges.[1] The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[2][3] Conversely, the subsequent reaction of the newly formed NHS-ester with a primary amine on the target molecule is most efficient at a pH of 7.0-8.5.[2][4] Performing the reaction in two distinct steps with optimized pH for each helps to maximize conjugation efficiency and minimize side reactions like hydrolysis of the NHS ester.[1]

Q3: What are the recommended molar ratios of EDC and NHS to this compound?

A3: The optimal molar ratios of EDC and NHS to this compound can vary depending on the specific reactants and conditions. However, a common starting point is to use a molar excess of both EDC and NHS relative to the this compound. Frequently suggested ratios range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid.[5] It is highly recommended to perform small-scale optimization experiments to determine the ideal ratios for your specific application.

Q4: What should I do if I observe a low or no conjugation yield?

A4: Low or no conjugation yield can be caused by several factors. Key areas to investigate include:

  • Suboptimal pH: Verify that the pH of your activation and coupling buffers are within the optimal ranges.[1]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccated environment at -20°C and allowed to equilibrate to room temperature before use to prevent condensation.[5] It is best to prepare EDC and NHS solutions immediately before use.[5]

  • Inappropriate Buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[5]

  • Insufficient Molar Ratios: An insufficient molar excess of the activating agents (EDC/NHS) or the PEG linker can lead to low yields.

Q5: How can I purify the final this compound conjugate?

A5: The most common methods for purifying PEGylated conjugates are chromatography-based.[6] The choice of method depends on the properties of the conjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): This is highly effective for removing small molecules like unreacted PEG reagents and byproducts from larger conjugates.[1][6]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides and their conjugates based on hydrophobicity.[6][7]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be effective in separating PEGylated species from their un-PEGylated counterparts.[1][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Inactive EDC or NHS/Sulfo-NHS EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[5]
Suboptimal pH For a two-step protocol, use an acidic buffer (pH 4.5-6.0, e.g., MES buffer) for the activation step and a neutral to slightly basic buffer (pH 7.0-8.5, e.g., PBS) for the coupling step.[1][2]
Inappropriate Buffer Composition Avoid buffers containing primary amines (Tris, glycine) or carboxylates (acetate) as they will compete with the reaction.[5]
Insufficient Molar Ratios Increase the molar excess of EDC and NHS to the PEG linker. A 2- to 10-fold excess for EDC and a 2- to 5-fold excess for NHS is a good starting point.[5] Also, consider increasing the molar ratio of the activated PEG linker to the target molecule.
Precipitation/Aggregation During Reaction Cross-linking of Target Molecule If your target molecule also contains carboxyl groups, EDC can cause undesirable cross-linking. A two-step protocol where excess EDC is removed after the activation of the PEG linker is highly recommended.[8]
Change in Product Solubility The newly formed conjugate may have different solubility properties. Consider adjusting the buffer composition or adding solubilizing agents.
Multiple PEGylated Species Formed Multiple Reactive Sites on Target Molecule If the target molecule has multiple primary amines, a mixture of mono-, di-, and multi-PEGylated products can form. To favor mono-PEGylation, consider using a lower molar excess of the activated PEG linker and a shorter reaction time.
Difficulty in Purifying the Conjugate Co-elution of Product and Impurities Optimize the purification method. For RP-HPLC, adjust the gradient to improve separation.[7] For SEC, ensure the column is appropriate for the size difference between the conjugate and impurities.[6]

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol provides a general guideline for conjugating this compound to a protein or peptide. Optimal conditions, particularly molar ratios, should be determined empirically for your specific application.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4[9]

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0[2]

  • Desalting column or dialysis cassettes

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[5]

  • Dissolve this compound in the Activation Buffer .

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or ultrapure water.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the this compound solution.[5]

  • Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

Step 2: Conjugation to the Amine-Containing Molecule

  • Optional but Recommended: To prevent side reactions, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer . This also serves to adjust the pH for the coupling step.

  • Dissolve the amine-containing molecule in the Coupling Buffer .

  • Add the activated this compound solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of the PEG linker is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

Step 3: Quenching and Purification

  • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[2]

  • Incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[1][6]

Quantitative Data Summary

The following table summarizes the recommended starting conditions for this compound conjugation reactions. Note that optimal conditions may vary depending on the specific molecules being conjugated and should be optimized empirically.

Parameter Recommended Range Notes
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer like MES.[2]
Coupling pH 7.0 - 8.5Use a non-amine buffer like PBS or HEPES.[2][4]
EDC Molar Excess (to PEG) 2 - 10 foldOptimize for your specific reaction.[5]
NHS/Sulfo-NHS Molar Excess (to PEG) 2 - 5 foldOptimize for your specific reaction.[5]
Activated PEG Molar Excess (to Amine) 10 - 50 foldHigher excess drives the reaction but may lead to multiple PEGylations.
Activation Time 15 - 30 minutesAt room temperature.[2]
Coupling Time 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve yield and reduce hydrolysis.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification a1 Dissolve this compound in Activation Buffer (pH 4.5-6.0) a2 Add EDC and NHS/Sulfo-NHS (molar excess) a1->a2 a3 Incubate for 15-30 min at RT a2->a3 b1 Optional: Remove excess EDC/NHS (e.g., desalting column) a3->b1 Proceed to Conjugation b2 Add activated PEG to amine-containing molecule in Coupling Buffer (pH 7.0-8.5) b1->b2 b3 Incubate for 2h at RT or overnight at 4°C b2->b3 c1 Add Quenching Solution (e.g., Tris or Glycine) b3->c1 Proceed to Quenching c2 Incubate for 15-30 min c1->c2 c3 Purify the conjugate (SEC, RP-HPLC, or IEX) c2->c3 end Final Conjugate c3->end Characterize Final Product

Caption: Workflow for the two-step conjugation of this compound.

troubleshooting_workflow cluster_reagents Reagent Check cluster_conditions Reaction Conditions Check cluster_purification Purification & Analysis Check start Low or No Yield r1 Are EDC and NHS fresh and stored correctly (desiccated, -20°C)? start->r1 r2 Is the this compound of high purity? r1->r2 Yes solution_r1 Use fresh, properly stored reagents. Equilibrate to RT before opening. r1->solution_r1 No c1 Is the buffer free of competing amines or carboxylates? r2->c1 Yes solution_r2 Use high-purity PEG linker. r2->solution_r2 No c2 Is the activation pH between 4.5-6.0? c1->c2 Yes solution_c1 Use non-competing buffers (e.g., MES, PBS, HEPES). c1->solution_c1 No c3 Is the coupling pH between 7.0-8.5? c2->c3 Yes solution_c2 Adjust activation buffer pH. c2->solution_c2 No c4 Are molar ratios of EDC/NHS and PEG linker sufficient? c3->c4 Yes solution_c3 Adjust coupling buffer pH. c3->solution_c3 No p1 Is the purification method appropriate (SEC, RP-HPLC, IEX)? c4->p1 Yes solution_c4 Increase molar ratios. c4->solution_c4 No p2 Is the product being lost during purification? p1->p2 Yes solution_p1 Optimize purification method. p1->solution_p1 No end Yield Improved p2->end If all conditions are optimal, consider steric hindrance on the target molecule.

Caption: A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: m-PEG8-CH2COOH Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-CH2COOH applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

Q1: My PEGylation reaction has resulted in a very low yield of the desired conjugate. What are the most common causes?

A1: Low PEGylation yield can be attributed to several factors. The most common culprits are suboptimal reaction conditions, issues with the PEG reagent itself, or problems with the molecule being conjugated.[1] A systematic approach to troubleshooting is recommended, starting with the most probable causes. Key areas to investigate include:

  • Reaction Conditions: pH, temperature, molar ratio of PEG to the target molecule, and reaction time are critical parameters that significantly influence conjugation efficiency.[1]

  • PEG Reagent Quality: The stability and activity of your this compound reagent are paramount. Improper storage or handling can lead to degradation and loss of reactivity.[1][2]

  • Target Molecule Integrity: The stability, purity, and accessibility of the target functional groups on your molecule are crucial for a successful conjugation.[1]

  • Buffer Composition: The reaction buffer should not contain components that can compete with the target molecule for the PEG reagent.[1][2]

Q2: How does the pH of the reaction buffer affect my conjugation yield?

A2: The pH of the reaction buffer is a critical factor as it directly affects the reactivity of the functional groups on both the this compound and the target molecule. For activating the carboxylic acid of this compound with EDC/NHS, a pH range of 4.5-6.0 is typically used for the activation step. The subsequent reaction with a primary amine is most efficient at a slightly alkaline pH, generally between 7.0 and 8.0.[3]

Q3: I suspect my this compound reagent has degraded. How should it be stored and handled?

A3: Proper storage and handling are crucial for maintaining the reactivity of this compound. It should be stored at –20 °C in a sealed, light- and moisture-protected container.[4] Before use, it is important to allow the reagent to warm to room temperature before opening to prevent moisture condensation.[5] Solutions of the PEG reagent should be prepared immediately before use, as their stability in solution can be limited.[1] Avoid repeated freeze-thaw cycles.[2][6]

Q4: Can the molar ratio of PEG to my target molecule impact the conjugation yield?

A4: Yes, the molar ratio is a critical parameter. An insufficient amount of the PEG reagent will lead to incomplete PEGylation.[2] Conversely, an excessive amount can make purification more difficult and may lead to multiple PEG chains being attached to a single molecule, which might not be desirable.[1] It is recommended to perform small-scale optimization experiments with varying PEG-to-target molecule molar ratios to find the optimal condition for your specific application.[2] A common starting point is a molar excess of the PEG reagent ranging from 5- to 50-fold.[2]

Issue 2: Poor Solubility of the PEGylated Conjugate

Q1: My purified this compound conjugate has poor solubility in aqueous buffers. Why is this happening?

A1: While PEGylation is intended to enhance hydrophilicity, the final solubility of the conjugate is determined by the combined properties of the PEG linker and the attached molecule. If the conjugated molecule is highly hydrophobic, the eight ethylene (B1197577) glycol units of this compound may not be sufficient to render the entire conjugate soluble in aqueous solutions.[7]

Q2: How can I improve the solubility of my conjugate?

A2: Several strategies can be employed to improve the solubility of a poorly soluble conjugate:

  • pH Adjustment: For conjugates with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For a terminal carboxylic acid, increasing the pH will deprotonate the acid, which may increase solubility.[7]

  • Use of Co-solvents: A water-miscible organic co-solvent like DMSO or DMF can be used to prepare a concentrated stock solution of the conjugate before diluting it into the final aqueous buffer.[7]

  • Consider a Longer PEG Chain: If solubility issues persist, using a PEG linker with a longer chain (e.g., PEG12 or PEG24) in future experiments can impart greater hydrophilicity to the final conjugate.[7][8]

Issue 3: Protein Aggregation During PEGylation

Q1: I am observing precipitation and aggregation of my protein during the conjugation reaction with this compound. What could be the cause?

A1: Protein aggregation during PEGylation can be caused by several factors:

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[9][10]

  • Suboptimal Buffer Conditions: The buffer's pH and ionic strength can affect protein stability. It is generally advisable to work at a pH away from the protein's isoelectric point (pI).[9]

  • Inadequate Mixing: Localized high concentrations of the activated PEG linker upon addition can induce aggregation.[10]

  • Reaction Temperature: Elevated temperatures can sometimes induce protein unfolding and aggregation.[9]

Q2: What steps can I take to prevent protein aggregation?

A2: To minimize protein aggregation, consider the following:

  • Optimize Protein Concentration: If possible, reduce the protein concentration in the reaction mixture.[9]

  • Screen Buffer Conditions: Experiment with different buffer systems and pH values to find conditions that maintain protein solubility and stability.[9]

  • Controlled Reagent Addition: Add the activated this compound solution to the protein solution slowly and with gentle, continuous stirring.[10]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can improve the stability of many proteins and reduce aggregation, though the reaction time may need to be extended.[9]

Data Presentation

Table 1: Comparison of m-PEG-COOH Linkers with Varying Chain Lengths

This table provides a comparison of m-PEG-COOH linkers with different numbers of polyethylene (B3416737) glycol units, highlighting how the chain length can influence the properties of the resulting conjugate.

Linker NameNumber of PEG UnitsApproximate Molecular Weight ( g/mol )Key Advantage
m-PEG3-CH2COOH3222.24Compact spacer
m-PEG4-CH2COOH4266.29Increased hydrophilicity over PEG3
This compound 8 442.49 Significantly improved water solubility [8]
m-PEG12-CH2COOH12618.70Enhanced solubility and longer spacer arm[8]
m-PEG24-CH2COOH241155.30Substantial increase in solubility for highly hydrophobic molecules[8]

Experimental Protocols

Protocol 1: General Two-Step Procedure for Protein Conjugation using this compound with EDC/NHS

This protocol outlines a general method for conjugating this compound to a protein via its primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)[10]

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 20 mM MES, 150 mM NaCl, pH 6.0[10]

  • Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add EDC and Sulfo-NHS to the this compound solution. A molar excess of EDC and Sulfo-NHS over the PEG linker is typically used.

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

Step 2: Conjugation to the Protein

  • Add the activated this compound solution to the protein solution in the Coupling Buffer. The molar ratio of PEG to protein should be optimized, with a starting point of 10:1 being common.[3]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active esters. Incubate for 15 minutes.[3]

  • Purify the final conjugate using a desalting column or another appropriate chromatography method to remove excess reagents and byproducts.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_reagents 1. Verify Reagent Quality - Fresh this compound? - Active coupling agents (EDC/NHS)? - Anhydrous solvents used? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Optimal pH for activation and coupling? - Appropriate molar ratio? - Sufficient reaction time and temperature? check_reagents->check_conditions Reagents OK solution_reagents Use fresh reagents. Store properly at -20°C. Prepare solutions immediately before use. check_reagents->solution_reagents Issue Found check_target 3. Assess Target Molecule - Purity and integrity confirmed? - Reactive groups accessible? - Competing nucleophiles in buffer? check_conditions->check_target Conditions OK solution_conditions Optimize pH for each step. Perform molar ratio titration. Adjust reaction time/temperature. check_conditions->solution_conditions Issue Found solution_target Purify target molecule. Use amine-free buffers (e.g., PBS, MES). Perform buffer exchange if necessary. check_target->solution_target Issue Found end Successful Conjugation check_target->end Target OK solution_reagents->check_conditions solution_conditions->check_target solution_target->end

Caption: A troubleshooting workflow for low conjugation yield.

two_step_conjugation Two-Step EDC/NHS Conjugation Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation peg_cooh This compound edc_nhs EDC / Sulfo-NHS (pH 4.5-6.0) peg_cooh->edc_nhs activated_peg Activated m-PEG8-NHS Ester edc_nhs->activated_peg coupling Coupling (pH 7.0-8.0) activated_peg->coupling protein Protein-NH2 protein->coupling peg_protein PEGylated Protein coupling->peg_protein quenching Quenching (e.g., Tris buffer) peg_protein->quenching purification Purification (e.g., SEC) quenching->purification

Caption: Workflow for a two-step protein conjugation.

References

impact of buffer choice on m-PEG8-CH2COOH conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer choice on the efficiency of conjugating m-PEG8-CH2COOH to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

A1: The conjugation is a two-step process. First, the terminal carboxylic acid (-COOH) of this compound is activated using a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This forms a semi-stable amine-reactive NHS ester. In the second step, this NHS ester reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.[4][5]

Q2: Why is buffer selection so critical for this conjugation?

A2: Buffer composition is critical because components can interfere with the reaction.[6][7]

  • Activation Step (EDC/NHS): This step is most efficient at an acidic pH (4.5-6.0).[2][8][9] The buffer must be free of extraneous carboxyl and amine groups that would compete with the intended reaction.[9][10]

  • Coupling Step (Amine Reaction): This step is most efficient at a physiological to slightly basic pH (7.2-8.5).[4][11] The buffer for this step must not contain primary amines (e.g., Tris, Glycine) as they will compete with the target molecule for the activated PEG, reducing conjugation efficiency.[6][11]

Q3: What is the optimal pH for each step of the reaction?

A3: The optimal pH is a compromise between maximizing reactivity and minimizing hydrolysis of the active intermediates.

  • Activation Step: The reaction of EDC with the carboxyl group is most efficient at pH 4.5-6.0 .[7][8][9]

  • Coupling Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at pH 7.2-8.5 .[4][11] An optimal pH of 8.3-8.5 is often cited to balance the deprotonation of the amine (making it nucleophilic) against the hydrolysis of the NHS ester.[11][12][13]

Q4: My conjugation efficiency is low. What are the common causes?

A4: Low efficiency can almost always be traced to suboptimal reaction conditions. The most common causes are:

  • Incorrect Buffer pH: The pH is outside the optimal range for either the activation or coupling step.[7][11]

  • Inappropriate Buffer Type: Using a buffer with interfering functional groups (e.g., Tris or acetate).[9][10]

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[6][9][14]

  • Hydrolysis: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH. The reaction should be performed promptly after activation.[4][11][15]

  • Dilute Reactants: Low concentrations of your target molecule or PEG reagent can slow the desired reaction, allowing the competing hydrolysis reaction to dominate.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH Verify the pH of your buffers immediately before use. For the two-step protocol, use a buffer at pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling.[8][11]
Wrong Buffer Type For activation, use a non-amine, non-carboxylate buffer like MES.[2][10] For coupling, use a non-amine buffer like PBS, HEPES, or Borate.[4][9] AVOID Tris and Glycine buffers. [6][11]
Inactive EDC/NHS Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[9][14] Prepare solutions immediately before use.[9]
Hydrolysis of NHS Ester Perform the amine coupling step immediately after the carboxyl activation. Avoid delays, especially after raising the pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]
Protein Aggregation Suboptimal Buffer Conditions Screen different buffer systems and pH values to find conditions that maintain protein stability. The pH should ideally be away from the protein's isoelectric point (pI).[16]
High Reactant Concentration While high concentrations can improve kinetics, they can also promote aggregation. Consider performing the conjugation at a lower concentration and then concentrating the final product.[16][17]
Inconsistent Results Variability in Reagent Quality Aliquot reagents upon receipt to minimize repeated exposure to moisture and freeze-thaw cycles.[18]
Inaccurate Measurements For small quantities, prepare fresh stock solutions of EDC, NHS, and the PEG reagent to ensure accurate dispensing.[18]

Data Presentation

Table 1: Recommended Buffers for Two-Step this compound Conjugation

Reaction Step Objective Recommended Buffer pH Range Incompatible Buffers
1. Activation Activate -COOH on PEGMES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0[2][9]Phosphate, Acetate, Tris, Glycine, other amine or carboxylate buffers[9][10]
2. Coupling React activated PEG with -NH2PBS (Phosphate-Buffered Saline)7.2 - 7.5[8][19]Tris, Glycine, or other primary amine-containing buffers[6][11]
HEPES7.2 - 8.0[4]
Borate Buffer8.0 - 9.0[4]
Bicarbonate Buffer8.3 - 8.5[12][13]

Table 2: Impact of pH on NHS Ester Stability and Amine Reactivity

pH Amine Reactivity (-NH2) NHS Ester Half-life (Hydrolysis) Conjugation Efficiency
< 7.0Low (amine is protonated, -NH3+)[11][15]High (several hours at pH 7)[4]Very Low
7.2 - 8.0Moderate to High[15]ModerateGood
8.0 - 8.5High (optimal deprotonation)[12][13]Low to ModerateOptimal
> 9.0HighVery Low (minutes)[14][20]Low (hydrolysis outcompetes conjugation)[12][13]

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0 in MES Buffer) cluster_coupling Step 2: Coupling (pH 7.2-8.5 in PBS/HEPES/Borate) cluster_competing Competing Reaction: Hydrolysis (Increases with pH) PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS_Ester_c Amine-Reactive NHS Ester NHS_Ester_h Amine-Reactive NHS Ester Target_Amine Target Molecule-NH2 Conjugate PEG-Conjugate (Stable Amide Bond) NHS_Ester_c->Conjugate + Target Molecule-NH2 Hydrolyzed_PEG Inactive Hydrolyzed PEG NHS_Ester_h->Hydrolyzed_PEG + H2O H2O H2O

Caption: Chemical pathway for the two-step EDC/NHS conjugation of this compound.

G start Start prep_peg Dissolve this compound in Activation Buffer (e.g., 0.1M MES, pH 6.0) start->prep_peg prep_reagents Prepare fresh EDC and NHS solutions in Activation Buffer prep_peg->prep_reagents activate Add EDC/NHS to PEG solution. Incubate 15-30 min at RT. prep_reagents->activate buffer_exchange Optional but Recommended: Remove excess EDC/NHS via desalting column equilibrated with Coupling Buffer activate->buffer_exchange prep_protein Prepare amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.4) activate->prep_protein If not performing buffer exchange buffer_exchange->prep_protein conjugate Add activated PEG to molecule. Incubate 2h at RT or overnight at 4°C. prep_protein->conjugate quench Quench reaction by adding Tris, Glycine, or Hydroxylamine to block unreacted PEG-NHS esters conjugate->quench purify Purify the conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Caption: General experimental workflow for this compound conjugation.

G start Low or No Conjugation Yield q_buffer Is the correct buffer type used for each step? (MES for activation, PBS/HEPES for coupling) start->q_buffer a_buffer_no Incorrect buffer is competing. ACTION: Use non-interfering buffers. (See Table 1) q_buffer->a_buffer_no No q_ph Is the pH correct for each step? (Activation: 4.5-6.0, Coupling: 7.2-8.5) q_buffer->q_ph Yes a_ph_no Suboptimal pH is reducing efficiency. ACTION: Verify and adjust buffer pH immediately before use. q_ph->a_ph_no No q_reagents Are EDC/NHS reagents fresh and stored properly (desiccated)? q_ph->q_reagents Yes a_reagents_no Reagents may be hydrolyzed/inactive. ACTION: Use fresh, high-quality reagents. Allow to warm to RT before opening. q_reagents->a_reagents_no No q_concentration Are reactant concentrations adequate? (e.g., >1 mg/mL protein) q_reagents->q_concentration Yes a_concentration_no Slow kinetics favor hydrolysis. ACTION: Increase reactant concentrations if possible. q_concentration->a_concentration_no No end_node Review reaction time, temperature, and molar ratios of reactants. q_concentration->end_node Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7][9]

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)[7]

  • Protein Solution: Protein of interest dissolved in Coupling Buffer (1-10 mg/mL). If the protein is in an incompatible buffer (like Tris), it must be exchanged into the Coupling Buffer via dialysis or a desalting column first.

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[7]

  • Purification: Desalting columns or dialysis equipment.

Procedure:

  • Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in cold Activation Buffer or ultrapure water immediately before use.

  • Activation of this compound (Step 1):

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[9][18] The optimal ratio may require titration.

    • Incubate the reaction for 15-30 minutes at room temperature.[8][18]

  • Conjugation to Protein (Step 2):

    • Recommended: To prevent side reactions, immediately remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer using a desalting column.[9][19]

    • Add the activated PEG solution to your prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8][19]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.[19]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, byproducts, and quenching reagent by passing the reaction mixture through a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer.

  • Analysis:

    • Confirm conjugation and determine efficiency using appropriate analytical techniques such as SDS-PAGE (which will show a shift in molecular weight for the conjugated protein), HPLC, or mass spectrometry.[16][21]

References

Technical Support Center: m-PEG8-Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and troubleshooting the oxidation of m-PEG8-aldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG8-aldehyde and why is it prone to oxidation?

A1: m-PEG8-aldehyde is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal aldehyde group. The aldehyde functional group is highly reactive and susceptible to oxidation, which converts it into a carboxylic acid.[1] This process can be accelerated by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions. The polyethylene glycol backbone itself can also undergo thermal-oxidative degradation.[2]

Q2: How can I properly store my m-PEG8-aldehyde to minimize oxidation?

A2: To ensure the stability of m-PEG8-aldehyde, it is crucial to store it under the following conditions:

  • Temperature: Long-term storage at -15°C to -40°C is recommended.[3]

  • Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen, to prevent exposure to oxygen.[2][3]

  • Light: Protect from light by storing it in a dark container or location.[2][3]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis and potential oxidation.[2][3]

Q3: I suspect my m-PEG8-aldehyde has oxidized. How can I confirm this?

A3: Oxidation of m-PEG8-aldehyde to its corresponding carboxylic acid can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A common method involves the derivatization of the remaining aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by HPLC-UV analysis to quantify the aldehyde content.[4] A decrease in the expected aldehyde concentration would indicate oxidation.

Q4: Can I use antioxidants to prevent the oxidation of m-PEG8-aldehyde in solution?

A4: Yes, certain antioxidants can be effective in limiting the formation of impurities in PEG solutions. Studies on PEG 400 have shown that butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate can inhibit oxidation.[4] However, it is essential to verify the compatibility of any antioxidant with your specific bioconjugation reaction, as they could potentially interfere with the desired chemical transformation.

Q5: What is the impact of m-PEG8-aldehyde oxidation on my bioconjugation experiment?

A5: The oxidation of m-PEG8-aldehyde converts the reactive aldehyde group into a non-reactive carboxylic acid. This will significantly reduce the efficiency of your PEGylation reaction, leading to a lower yield of the desired conjugate.[5] The presence of the carboxylic acid impurity could also potentially complicate the purification and analysis of your final product.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product

If you are experiencing a low yield in your PEGylation reaction, it could be due to the degradation of your m-PEG8-aldehyde reagent.

Possible Cause Recommended Solution(s)
Degradation of m-PEG8-aldehyde due to improper storage. Ensure that the m-PEG8-aldehyde is stored at -20°C under an inert atmosphere and protected from light and moisture.[2][3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3]
Oxidation of m-PEG8-aldehyde in solution. Prepare solutions of m-PEG8-aldehyde fresh for each experiment.[5] Consider adding a compatible antioxidant, such as BHT, to the solution, but validate its non-interference with the reaction first.
Suboptimal reaction pH. The formation of the initial Schiff base between the aldehyde and the amine is most efficient at a slightly acidic to neutral pH (typically 5.0-7.0).[5] Verify the pH of your reaction buffer.
Inactive reducing agent. A mild reducing agent, like sodium cyanoborohydride (NaBH₃CN), is crucial for converting the unstable imine intermediate to a stable secondary amine. Use a fresh supply of the reducing agent.[5]
Issue 2: Inconsistent Experimental Results

Variability between experiments can be a sign of inconsistent reagent quality, which may be linked to oxidation.

Possible Cause Recommended Solution(s)
Batch-to-batch variability in m-PEG8-aldehyde quality. Qualify each new batch of m-PEG8-aldehyde by quantifying the aldehyde content using a method like HPLC with DNPH derivatization before use in critical experiments.
Gradual degradation of a single batch of reagent over time. Aliquot the m-PEG8-aldehyde into smaller, single-use vials upon receipt to minimize repeated exposure of the entire batch to atmospheric conditions.[3]
Presence of trace metal ion contaminants in buffers. Use high-purity water and reagents for buffer preparation. Consider treating buffers with a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Quantification of m-PEG8-Aldehyde Oxidation via HPLC-UV with DNPH Derivatization

This protocol allows for the quantification of the active aldehyde content in your m-PEG8-aldehyde sample, thereby determining the extent of oxidation.

Materials:

  • m-PEG8-aldehyde sample

  • 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and a small amount of strong acid, e.g., sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a series of standards of a known, pure m-PEG8-aldehyde.

  • Sample Preparation: Accurately weigh and dissolve your m-PEG8-aldehyde sample in acetonitrile.

  • Derivatization:

    • To a known volume of your sample solution and each standard, add an excess of the DNPH solution.

    • Allow the reaction to proceed in the dark at room temperature for at least one hour to form the DNPH-hydrazone derivative.

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Detect the DNPH-hydrazone derivatives at approximately 360 nm.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the derivatized standards against their known concentrations.

    • Determine the concentration of the aldehyde in your sample by interpolating its peak area on the standard curve. The difference between the expected and measured concentration indicates the extent of oxidation.

Protocol 2: Accelerated Stability Study of m-PEG8-Aldehyde

This protocol can be used to assess the stability of your m-PEG8-aldehyde under stressed conditions to predict its long-term stability.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of your m-PEG8-aldehyde in sealed vials, some under an inert atmosphere and others exposed to air.

  • Stress Conditions:

    • Thermal Stress: Store sets of vials at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (-20°C) as a control.[1]

    • Photostability: Expose a set of vials to a controlled light source, while keeping a control set in the dark.[1]

    • Humidity Stress: Store a set of vials in a high-humidity environment, with a control set in a desiccated environment.[1]

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8 weeks).[1]

  • Analysis: At each time point, quantify the remaining aldehyde content using the HPLC-UV with DNPH derivatization method described in Protocol 1.

  • Data Evaluation: Plot the percentage of remaining aldehyde as a function of time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagent_prep Prepare m-PEG8-aldehyde Solution (Fresh) conjugation Add m-PEG8-aldehyde to Protein Solution reagent_prep->conjugation buffer_prep Prepare Amine-Free Reaction Buffer (pH 5.0-7.0) buffer_prep->conjugation reduction Add Reducing Agent (e.g., NaBH3CN) conjugation->reduction purification Purify Conjugate (e.g., SEC, IEX) reduction->purification analysis Analyze Product (e.g., SDS-PAGE, HPLC, MS) purification->analysis troubleshooting_workflow start Low PEGylation Yield Observed check_reagent Check m-PEG8-aldehyde Storage & Handling start->check_reagent quantify_aldehyde Quantify Aldehyde Content (HPLC-DNPH) check_reagent->quantify_aldehyde is_oxidized Is Aldehyde Content Low? quantify_aldehyde->is_oxidized new_reagent Use Fresh, Qualified m-PEG8-aldehyde is_oxidized->new_reagent Yes check_other Investigate Other Parameters (pH, Buffer, Reducing Agent) is_oxidized->check_other No

References

characterization of unexpected byproducts in m-PEG8-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG8-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker. It features a methoxy (B1213986) group at one terminus and a carboxylic acid group at the other, connected by an eight-unit ethylene (B1197577) glycol chain. Its primary application is in bioconjugation, where it can be used to link to amine-containing molecules (like proteins, peptides, or small molecule drugs) through the formation of a stable amide bond. The hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Q2: What is the most common cause of low yield in conjugation reactions with this compound?

A2: The most common cause of low yield is the inefficient activation of the carboxylic acid group and the subsequent hydrolysis of the activated intermediate. When using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the resulting NHS ester is susceptible to hydrolysis, which reverts the linker to its inactive carboxylic acid form.[1] This competing reaction reduces the amount of active PEG reagent available to react with the target amine.

Q3: What are the optimal pH conditions for reacting this compound with a primary amine?

A3: A two-step pH process is optimal. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1] However, the subsequent reaction of the newly formed NHS-activated PEG with a primary amine is most efficient at a pH of 7.2-8.5.[2] Below pH 7.2, the amine is mostly protonated and thus a poor nucleophile. Above pH 8.5, the hydrolysis of the NHS ester accelerates significantly. Therefore, it is recommended to perform the activation in a buffer like MES at pH ~6.0, and then either add the amine and raise the pH with a buffer like PBS to ~7.5, or purify the activated PEG and then perform the conjugation in a separate step at the higher pH.[1]

Q4: What are the primary degradation pathways for this compound itself?

A4: The two main points of instability are the polyethylene glycol (PEG) backbone and the carboxylic acid group. The PEG chain is susceptible to auto-oxidation, especially when exposed to heat, light, or transition metal ions. This can lead to chain scission and the formation of impurities like formaldehyde (B43269) and acetaldehyde.[3] Additionally, under certain conditions, intra- or intermolecular esterification can occur, leading to the formation of dimers or other oligomers.

Q5: How can I detect and characterize unexpected byproducts in my reaction?

A5: A combination of chromatographic and mass spectrometric techniques is most effective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) can separate the desired conjugate from unreacted PEG, the target molecule, and various byproducts. Size-exclusion chromatography (SEC) is useful for separating aggregates.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying byproducts. By analyzing the mass-to-charge ratio of the different peaks separated by HPLC, you can identify hydrolyzed PEG, N-acylisourea byproducts, and degradation products of the PEG chain.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the final product and identify certain impurities, such as formaldehyde and acrolein, that may result from PEG degradation.[3]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

You observe a low yield of your desired PEGylated product after purification, with significant amounts of unreacted starting material.

Potential Cause Recommended Solution Citation
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare EDC/NHS solutions immediately before use.[6]
Suboptimal Reaction pH Use a two-step pH procedure. Activate the carboxylic acid with EDC/NHS in a buffer at pH 4.7-6.0 (e.g., MES buffer). Then, adjust the pH to 7.2-8.0 for the conjugation step with your amine-containing molecule.[1]
Hydrolysis of Activated PEG Minimize the time the activated PEG-NHS ester is in an aqueous solution before the amine is added. Work quickly, and consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer overall reaction time.[2]
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction. Use buffers like MES for activation and PBS or HEPES for conjugation.[6]
Insufficient Molar Excess of Reagents Increase the molar excess of this compound and the EDC/NHS coupling agents. A 2- to 10-fold molar excess of EDC/NHS over the PEG-acid is a common starting point.[7]
Issue 2: Presence of Unexpected Peaks in LC-MS Analysis

Your LC-MS chromatogram shows multiple peaks in addition to your starting materials and desired product.

Potential Byproduct Expected Mass Difference Probable Cause & Solution Citation
Hydrolyzed this compound-NHS Ester No mass change from starting PEG-acid.The activated NHS ester has reacted with water instead of the target amine. This is the most common byproduct. Solution: Optimize pH, reduce reaction time in aqueous buffer before adding the amine, and ensure the amine is sufficiently nucleophilic.[1][2]
N-acylisourea Adduct +111 Da (addition of EDC minus water).Formed when the O-acylisourea intermediate reacts with another carboxyl group or is stabilized instead of reacting with NHS. Solution: Ensure a sufficient molar excess of NHS is used during the activation step.[8]
PEG Chain Degradation Products (e.g., Aldehydes) Variable mass changes (e.g., loss of ethylene glycol units).Oxidative degradation of the PEG backbone. Solution: Store this compound under an inert atmosphere, protected from light. Use degassed buffers for the reaction.[3]
Protein Aggregates High molecular weight species, often eluting early in SEC.High protein concentration, suboptimal buffer conditions, or charge neutralization upon PEGylation can cause aggregation. Solution: Reduce protein concentration, optimize buffer pH and ionic strength, and consider adding stabilizing excipients like arginine.[9]

Experimental Protocols

Protocol: Two-Step Activation and Conjugation of this compound to a Protein

This protocol describes the activation of this compound using EDC/NHS and subsequent conjugation to a primary amine on a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., in PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS over the amount of this compound is recommended.[1]

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add the freshly prepared EDC/NHS solution to the this compound solution.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.[10]

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution (prepared in Coupling Buffer).

    • Alternatively, to better control the pH, perform a rapid buffer exchange of the activated PEG into the Coupling Buffer using a desalting column before adding it to the protein.

    • Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_COOH This compound Intermediate O-Acylisourea Intermediate PEG_COOH->Intermediate + EDC EDC EDC NHS NHS PEG_NHS Activated m-PEG8-CH2CO-NHS Intermediate->PEG_NHS + NHS N_Acylisourea N-Acylisourea (Byproduct) Intermediate->N_Acylisourea Side Reaction Conjugate PEG-Protein Conjugate PEG_NHS->Conjugate + Protein-NH2 (Amidation) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Byproduct) PEG_NHS->Hydrolyzed_PEG + H2O (Hydrolysis) Protein_NH2 Protein-NH2 H2O H2O

Caption: Reaction pathway for EDC/NHS activation and conjugation of this compound.

G start Start: Low Conjugation Yield q_reagents Are EDC/NHS reagents fresh and stored properly? start->q_reagents s_reagents Use fresh reagents. Store desiccated at -20°C. q_reagents->s_reagents No q_ph Is reaction pH optimized? (Activation pH 4.5-6.0, Conjugation pH 7.2-8.0) q_reagents->q_ph Yes s_reagents->q_ph s_ph Adjust pH using MES for activation and PBS for conjugation. q_ph->s_ph No q_buffer Is buffer amine-free? q_ph->q_buffer Yes s_ph->q_buffer s_buffer Use non-amine buffers like MES, PBS, HEPES. q_buffer->s_buffer No q_molar_ratio Is molar ratio of EDC/NHS sufficient? q_buffer->q_molar_ratio Yes s_buffer->q_molar_ratio s_molar_ratio Increase molar excess of EDC/NHS to PEG-acid (e.g., 2-10 fold). q_molar_ratio->s_molar_ratio No end_nok Further Investigation (e.g., MS analysis of byproducts, protein stability check) q_molar_ratio->end_nok Yes end_ok Problem Solved s_molar_ratio->end_ok

Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.

References

Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: m-PEG8-CH2COOH vs. m-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the PEGylation of proteins, peptides, and other biomolecules, the choice of an appropriate PEG linker is a critical decision that profoundly influences the efficiency, reproducibility, and ultimate success of the conjugation strategy. Among the plethora of available reagents, m-PEG8-CH2COOH and m-PEG8-NHS ester are two commonly employed options for modifying primary amines. This guide provides an objective, data-driven comparison of these two reagents, detailing their reaction mechanisms, performance metrics, and experimental protocols to facilitate an informed selection for your specific bioconjugation needs.

Chemical Properties and Reaction Mechanisms

At the heart of the comparison between this compound and m-PEG8-NHS ester lies the nature of their reactive termini. Both molecules share a monodisperse eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity, enhances stability, and can reduce the immunogenicity of the conjugated biomolecule.[1] However, their amine-reactive functional groups operate on fundamentally different principles.

This compound possesses a terminal carboxylic acid. This functional group is not intrinsically reactive towards primary amines. It requires an in-situ activation step, most commonly achieved through the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[2][3] This two-step, one-pot reaction first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This intermediate then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.[3]

m-PEG8-NHS ester , on the other hand, is a pre-activated reagent. The N-hydroxysuccinimide ester is a highly reactive group that can directly and efficiently couple with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) without the need for additional activating agents.[4][5] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[4]

Performance Comparison: A Quantitative Overview

The choice between a two-step activation and a direct reaction has significant implications for several key performance indicators in a bioconjugation experiment. The following table summarizes the quantitative parameters for reactions involving this compound (with EDC/NHS activation) and m-PEG8-NHS ester.

ParameterThis compound (with EDC/NHS)m-PEG8-NHS EsterRationale & Remarks
Reaction Steps 2 (Activation + Conjugation)1 (Direct Conjugation)The carboxylic acid requires in-situ activation before it can react with amines.
Reaction Time Activation: 15-30 min; Conjugation: 1-2 hours at RT or overnight at 4°C[2]30-60 min at RT or 2 hours on ice[4][6]Pre-activated NHS esters generally offer a faster overall reaction time.
Optimal pH Activation: 4.5-6.0; Conjugation: 7.2-8.0[2][7]7.2-8.5[8]The two-step process for the carboxylic acid allows for pH optimization of each step, while the NHS ester reaction is a compromise between amine reactivity and ester hydrolysis.
Reagent Stability The O-acylisourea intermediate is highly unstable and prone to hydrolysis. The in-situ formed NHS ester is more stable but should be used promptly.[3]The NHS ester is moisture-sensitive and susceptible to hydrolysis, especially at higher pH. Stock solutions are not recommended.[4][5]Both methods require careful handling of reagents to avoid inactivation due to hydrolysis.
Molar Excess 5- to 20-fold molar excess of PEG linker over protein[2]5- to 20-fold molar excess of PEG linker over protein[4][9]The optimal molar ratio is empirical and depends on the number of accessible amines and the desired degree of PEGylation.
Conjugation Efficiency Can be high, but is sensitive to reaction conditions and the efficiency of the activation step.Generally offers high reactivity and can lead to higher conjugation efficiency under optimal conditions.[10]The direct reaction of the pre-activated NHS ester can be more straightforward to optimize for maximum yield.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for the conjugation of a protein with both this compound and m-PEG8-NHS ester.

Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry

This protocol outlines a two-step procedure for the covalent attachment of this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[11]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[11]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Activation of this compound: In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (PEG linker:EDC:NHS).[2] Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[2]

  • Protein Preparation: During the activation step, exchange the protein of interest into the Coupling Buffer (PBS, pH 7.2-7.5). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Conjugation to the Protein: Add the activated m-PEG8-NHS ester solution to the protein solution. A starting point is a 5- to 20-fold molar excess of the PEG linker over the protein.[2] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[2]

  • Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

Protocol 2: Protein Conjugation with m-PEG8-NHS Ester

This protocol describes a direct, one-step procedure for labeling a protein with the pre-activated m-PEG8-NHS ester.

Materials:

  • Protein of interest

  • m-PEG8-NHS Ester[4]

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4][9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]

  • Purification system (e.g., SEC column, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9]

  • m-PEG8-NHS Ester Preparation: Equilibrate the vial of m-PEG8-NHS ester to room temperature before opening to prevent moisture condensation.[4][5] Immediately before use, dissolve the reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5][6] Do not prepare stock solutions for long-term storage due to the hydrolytic instability of the NHS ester.[5]

  • PEGylation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved m-PEG8-NHS ester to the protein solution with gentle mixing.[4][9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][6]

  • Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4][9] Incubate for 30 minutes at room temperature.[9]

  • Purification: Purify the PEGylated protein conjugate by size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[9]

Visualizing the Conjugation Pathways

To further elucidate the differences in the experimental workflows, the following diagrams, generated using Graphviz, illustrate the reaction pathways for both this compound and m-PEG8-NHS ester.

G cluster_0 This compound Pathway peg_cooh This compound edc_nhs EDC, NHS pH 4.5-6.0 peg_cooh->edc_nhs activated_peg Activated m-PEG8-NHS Ester (in-situ) edc_nhs->activated_peg Activation (15-30 min) protein_amine_1 Protein-NH2 pH 7.2-8.0 activated_peg->protein_amine_1 peg_protein_1 PEGylated Protein (Stable Amide Bond) protein_amine_1->peg_protein_1 Conjugation (1-2 hours)

Caption: Reaction pathway for this compound conjugation.

G cluster_1 m-PEG8-NHS Ester Pathway peg_nhs m-PEG8-NHS Ester protein_amine_2 Protein-NH2 pH 7.2-8.5 peg_nhs->protein_amine_2 peg_protein_2 PEGylated Protein (Stable Amide Bond) protein_amine_2->peg_protein_2 Direct Conjugation (30-60 min)

Caption: Reaction pathway for m-PEG8-NHS ester conjugation.

Conclusion and Recommendations

The choice between this compound and m-PEG8-NHS ester is contingent upon the specific requirements of the bioconjugation application, available resources, and the desired level of control over the reaction.

Choose this compound (with EDC/NHS activation) when:

  • Cost is a primary consideration, as the carboxylic acid form of the PEG linker is often less expensive than the pre-activated NHS ester.

  • You are working with a biomolecule that is sensitive to the conditions of the direct NHS ester reaction, and the ability to perform a two-step pH adjustment is beneficial.

  • You have established and optimized protocols for EDC/NHS chemistry in your laboratory.

Choose m-PEG8-NHS ester when:

  • A streamlined, one-step reaction with a shorter overall reaction time is preferred.

  • Maximizing conjugation efficiency and yield is a primary objective, as the pre-activated nature of the reagent can lead to more consistent results.

  • Convenience and ease of use are important factors in your experimental workflow.

References

The Balancing Act: Optimizing Antibody-Drug Conjugate Efficacy Through PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a critical factor in achieving a therapeutic with an optimal therapeutic index. The linker, a crucial component connecting the antibody to the potent cytotoxic payload, significantly influences the ADC's stability, pharmacokinetics, and ultimately, its efficacy and safety.[1][] Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) has become a key strategy to modulate the physicochemical properties of ADCs, particularly those with hydrophobic payloads.[1] This guide provides an objective comparison of different PEG linker lengths in ADC development, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

The length of the PEG chain within the linker can have a profound impact on an ADC's performance.[1] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs. The inclusion of hydrophilic PEG linkers can counteract this, improving solubility and allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical characteristics.[1][3] The choice of PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1][4]

Comparative Analysis of ADC Performance with Varying PEG Linker Lengths

Experimental data from several preclinical studies highlight a clear trend: increasing PEG linker length generally correlates with a longer plasma half-life and, in some instances, improved in vivo efficacy.[5] This is often accompanied by a decrease in in vitro cytotoxicity, presenting a trade-off that necessitates careful optimization for each ADC candidate.[5]

Impact on Pharmacokinetics (PK)

Longer PEG linkers increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[6] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[4][6]

PEG Linker LengthKey Pharmacokinetic FindingReference
NoneHalf-life of 19.6 minutes[7]
4 kDa2.5-fold increase in half-life compared to no PEG[7]
10 kDa11.2-fold increase in half-life compared to no PEG[7]
PEG4Slower clearance and increased exposure compared to no PEG[8]
PEG8Further increased exposure, reaching a plateau[8]
PEG12Similar exposure to PEG8[8]
Impact on In Vitro Cytotoxicity

A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity.[4] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[4]

Cell LineADC with Short PEG Linker (IC50 in nM)ADC with Long PEG Linker (IC50 in nM)Fold Change
HER2+ (NCI-N87)0.10.656.5
HER2+ (BT-474)0.52.254.5

Data synthesized from preclinical studies. Actual values are dependent on the specific antibody, payload, and experimental conditions.

Impact on In Vivo Efficacy

The enhanced pharmacokinetic profile of ADCs with longer PEG linkers often translates to improved anti-tumor activity in vivo. The increased accumulation and sustained exposure at the tumor site can lead to greater tumor growth inhibition.

Xenograft ModelADC with Short PEG Linker (Tumor Growth Inhibition)ADC with Long PEG Linker (Tumor Growth Inhibition)
NCI-N87ModerateStrong
LNCaPModerateStrong

Data synthesized from preclinical studies. Actual values are dependent on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Protocol:

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.[4]

  • Incubation: The plates are incubated for a period of 72 to 120 hours.[4]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[5] The absorbance or luminescence is measured to determine the concentration of ADC that inhibits cell growth by 50% (IC50).[5]

In Vivo Pharmacokinetic (PK) Study

This study assesses how the ADC is absorbed, distributed, metabolized, and excreted in a living organism.

Protocol:

  • Animal Model: Healthy mice or rats are utilized for the study.[4]

  • ADC Administration: A single intravenous dose of the ADCs with different PEG linker lengths is administered to the animals.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Analysis: The concentration of the ADC in the plasma is quantified using methods like ELISA.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[3]

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.[1]

Protocol:

  • Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.[4]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[4]

  • Randomization: Mice are randomized into treatment and control groups.[4]

  • ADC Administration: ADCs with different PEG linker lengths are administered, typically intravenously, at a specified dose and schedule.[4]

  • Tumor Measurement: Tumor volume and body weight are measured two to three times per week.[4]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[1]

Visualizing Key Processes

Diagrams illustrating the experimental workflow and the mechanism of action provide a clearer understanding of the concepts.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker PEG Linker (Varying Lengths) Linker->ADC Payload Cytotoxic Payload Payload->ADC InVitro In Vitro Cytotoxicity ADC->InVitro InVivo_PK In Vivo Pharmacokinetics ADC->InVivo_PK InVivo_Efficacy In Vivo Efficacy ADC->InVivo_Efficacy Data_Analysis Data Analysis & Comparison InVitro->Data_Analysis InVivo_PK->Data_Analysis InVivo_Efficacy->Data_Analysis

Caption: Workflow for Synthesis and Evaluation of ADCs with Varying PEG Linker Lengths.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG Linker Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Generalized Mechanism of Action for an Antibody-Drug Conjugate.

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their therapeutic index. While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency.[5] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[5] The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics.[5]

References

Navigating Stability: A Comparative Analysis of m-PEG8-CH2COOH Conjugate Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in-vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety profile. The choice of linker technology plays a pivotal role in maintaining the integrity of the conjugate in circulation. This guide provides an objective comparison of the serum stability of conjugates formed using m-PEG8-CH2COOH, which results in a stable amide bond, against other common bioconjugation linkages. Supported by experimental data, this analysis aims to facilitate informed decisions in the design of long-circulating and effective biotherapeutics.

Comparative Stability of Bioconjugate Linkages in Serum

The covalent bond formed between a drug and its carrier is fundamental to the performance of the bioconjugate. The this compound linker, upon activation of its carboxylic acid group, reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a highly stable amide bond. This non-cleavable linkage is designed to endure the enzymatic and chemical challenges within the bloodstream, ensuring the payload remains attached to the carrier until it reaches the target site.

The following table summarizes the stability of various common bioconjugation linkages in serum or plasma, providing a comparative landscape for evaluating the performance of the amide bond formed by this compound. It is important to note that half-life values can be influenced by the nature of the conjugated molecule and the specific experimental conditions.

Linkage ChemistryResulting BondGeneral Stability in SerumRepresentative Half-life (t½) in Serum/PlasmaKey Features & Considerations
Carboxylic Acid + Amine Amide Very High Generally very long; resistant to enzymatic and chemical cleavage. [1]The benchmark for stable, non-cleavable linkers. The ether backbone of the PEG chain is also metabolically stable.
Thiol + MaleimideThioether (Succinimide)ModerateVariable (hours to ~7 days)[1][2]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to premature drug release. Newer generation maleimides show improved stability.[2]
Aldehyde/Ketone + AminooxyOximeHigh~1 month[2]Highly stable, particularly at neutral pH, offering a robust alternative to amide bonds.[2][3]
Azide + Alkyne (Click Chemistry)TriazoleVery HighExceptionally long[2][4]Considered bio-inert and offers exceptional stability, making it a superior choice for applications requiring utmost stability.[2][4]
Carboxylic Acid + AlcoholEsterLowProne to rapid hydrolysis by serum esterases.Often used in prodrug strategies where controlled and rapid release is desired.[4]

Experimental Protocols

A standardized and robust methodology is crucial for the accurate assessment of bioconjugate stability in serum. Below are detailed protocols for conducting an in-vitro serum stability assay using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: In-Vitro Serum Stability Assay using HPLC-UV

This protocol outlines a general method to quantify the percentage of intact conjugate over time.

1. Materials and Reagents:

  • Test Conjugate (e.g., this compound conjugated to a peptide or protein)

  • Control (unconjugated molecule)

  • Human Serum (or serum from a relevant species)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein Precipitation Solution: Acetonitrile (ACN) or Methanol, optionally with 0.1% Trifluoroacetic Acid (TFA)

  • Incubator (37°C)

  • HPLC system with UV detector

  • Reversed-Phase HPLC Column (e.g., C4, C8, or C18, depending on the conjugate's hydrophobicity)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the test conjugate in PBS.

  • Incubation: Add the conjugate stock solution to pre-warmed human serum to a final concentration of 1 mg/mL. Vortex gently to mix.

  • Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the serum mixture.

  • Protein Precipitation: To the collected aliquot, add 2-3 volumes of ice-cold protein precipitation solution. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the conjugate and its potential degradation products.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient appropriate for separating the intact conjugate from its metabolites (e.g., 5-95% B over 30 minutes).

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptides or 280 nm for proteins).

  • Data Analysis:

    • Identify the peak corresponding to the intact conjugate based on its retention time from a standard injection.

    • Calculate the peak area of the intact conjugate at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 (considered 100% intact).

    • Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life (t½).

Protocol 2: In-Vitro Serum Stability Assay using LC-MS/MS

For higher sensitivity and specificity, especially for complex conjugates or low concentrations, LC-MS/MS is the preferred method.

1. Materials and Reagents:

  • As per Protocol 1, with the addition of an internal standard (IS) if available.

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

2. Procedure:

  • Sample Preparation, Incubation, and Protein Precipitation: Follow steps 1-5 from Protocol 1. An internal standard can be added during the protein precipitation step for more accurate quantification.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

    • LC Conditions: Similar to HPLC, but often using formic acid (0.1%) instead of TFA in the mobile phases for better MS compatibility.

    • MS/MS Method: Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method to specifically detect and quantify the parent ion of the intact conjugate and its characteristic fragment ions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard at each time point.

    • Normalize these ratios to the ratio at time 0.

    • Plot the percentage of intact conjugate remaining versus time to determine the stability and half-life.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in-vitro serum stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution mix Mix Conjugate with Serum prep_conjugate->mix prep_serum Pre-warm Serum (37°C) prep_serum->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling (0, 1, 4, 8, 24h...) precipitate Protein Precipitation (ice-cold ACN) sampling->precipitate centrifuge Centrifuge precipitate->centrifuge collect Collect Supernatant centrifuge->collect analyze HPLC or LC-MS/MS Analysis collect->analyze data Data Processing & Half-life Calculation analyze->data

Experimental workflow for in-vitro serum stability assay.

References

A Comparative Guide to the Characterization of m-PEG8-CH2COOH Modified Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve a protein's solubility, increase its in vivo stability, and reduce its immunogenicity. The m-PEG8-CH2COOH is a discrete PEG reagent with a terminal carboxylic acid, offering a specific point of attachment to proteins. Its characterization, particularly by mass spectrometry, is crucial for ensuring the quality, consistency, and efficacy of the resulting bioconjugate.

This guide provides an objective comparison of protein modification using this compound and its subsequent characterization by mass spectrometry against other common PEGylation alternatives. It includes detailed experimental protocols, quantitative comparisons, and visual workflows to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Comparison of PEGylation Chemistries

The choice of PEGylation chemistry is a critical factor that influences the specificity of the modification, the stability of the resulting conjugate, and the preservation of the protein's biological activity. The this compound reagent, after activation, primarily targets primary amines. Below is a comparison of this approach with other prevalent PEGylation strategies.

FeatureThis compound (via EDC/NHS)m-PEG-NHS Esterm-PEG-Maleimidem-PEG-Aldehyde
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)Primary amines (N-terminus, Lysine)
Reaction Chemistry Carbodiimide crosslinkingAcylationMichael additionReductive amination
Typical Yield Variable, can be optimized to >80%High, often >90%High, often >90%Variable, can be optimized to >80%
Site-Specificity Moderate; can react with multiple lysines, leading to heterogeneity.Moderate; can react with multiple lysines.High; Cysteine is a less frequent amino acid, allowing for site-specific modification.Can be controlled to favor N-terminal modification at lower pH.
Bond Stability Stable amide bondStable amide bondStable thioether bondStable secondary amine bond
Key Advantages Utilizes a common functional group on proteins.Simple and rapid one-step labeling process.Enables production of homogeneous, site-specifically PEGylated proteins.Can achieve high N-terminal specificity under controlled conditions.
Key Disadvantages Can lead to a heterogeneous mixture of PEGylated species; potential for protein cross-linking if not performed in a two-step manner.Susceptible to hydrolysis in aqueous solutions, which can lower efficiency.Requires the presence of a free cysteine, which may necessitate protein engineering.The reaction can be slower than NHS ester or maleimide (B117702) chemistry.

Mass Spectrometry for the Characterization of PEGylated Proteins

Mass spectrometry is an indispensable tool for the detailed characterization of PEGylated proteins, providing information on the degree of PEGylation, the site of modification, and the overall heterogeneity of the conjugate.

ParameterIntact Mass Analysis (e.g., ESI-QTOF)Peptide Mapping (LC-MS/MS)
Primary Information Average molecular weight of the conjugate, degree of PEGylation (number of attached PEG molecules).Precise location of PEGylation sites on the amino acid sequence.
Sample Preparation Minimal; buffer exchange into a volatile solvent.Multi-step; denaturation, reduction, alkylation, and enzymatic digestion.
Throughput HighLower
Strengths Rapid assessment of modification efficiency and product distribution.Gold standard for definitive site-of-attachment determination.
Limitations Does not provide information on the specific site of modification.More time-consuming and complex data analysis.

Experimental Protocols

Protocol 1: Protein Modification with this compound using EDC/NHS Chemistry

This protocol describes a two-step procedure for the covalent attachment of this compound to primary amines on a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation to the Protein:

    • Buffer exchange the protein of interest into the Coupling Buffer. Protein concentration should be in the range of 1-10 mg/mL.

    • Add the activated m-PEG8-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the PEG linker over the protein is a common starting point, but this should be optimized for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using SEC or dialysis.

Protocol 2: Intact Mass Analysis of PEGylated Protein by LC-MS

This protocol outlines the general procedure for determining the molecular weight of the intact PEGylated protein.

Instrumentation:

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation:

    • Buffer exchange the purified PEGylated protein into a volatile buffer, such as 50 mM ammonium (B1175870) bicarbonate.

    • Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a solution of 0.1% formic acid in water/acetonitrile (B52724) (50:50 v/v).

  • LC-MS Analysis:

    • Inject the sample onto a reversed-phase column suitable for protein analysis (e.g., C4 or C8).

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the PEGylated protein to the unmodified protein to determine the number of attached PEG molecules.

Protocol 3: Peptide Mapping of PEGylated Protein by LC-MS/MS

This protocol describes the "bottom-up" proteomics approach to identify the specific sites of PEGylation.

Materials:

  • Purified PEGylated protein

  • Denaturation Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS grade water and acetonitrile with 0.1% formic acid

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the PEGylated protein in Denaturation Buffer.

    • Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate the reduced cysteines by adding IAA and incubating for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture by LC-MS/MS using a suitable reversed-phase column (e.g., C18) and a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using a suitable software package (e.g., Mascot, Sequest).

    • Include the mass of the m-PEG8 modification as a variable modification on primary amines (lysine and N-terminus).

    • Manually validate the identification of PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Visualizing the Workflow and Relationships

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G Experimental Workflow for this compound Protein Modification and MS Analysis cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis Protein Protein Activation Activation Protein->Activation This compound, EDC, Sulfo-NHS Conjugation Conjugation Activation->Conjugation Quenching Quenching Conjugation->Quenching Tris or Glycine Purification Purification Quenching->Purification SEC or Dialysis Intact_Mass Intact_Mass Purification->Intact_Mass LC-MS Peptide_Mapping Peptide_Mapping Purification->Peptide_Mapping LC-MS/MS Degree_of_PEGylation Degree_of_PEGylation Intact_Mass->Degree_of_PEGylation Site_of_PEGylation Site_of_PEGylation Peptide_Mapping->Site_of_PEGylation

Caption: Workflow for protein modification with this compound and subsequent mass spectrometry analysis.

G Logical Relationships in PEGylated Protein Characterization PEGylation_Chemistry Choice of PEGylation Chemistry MS_Technique Choice of MS Technique PEGylation_Chemistry->MS_Technique Protein_Properties Protein Properties (e.g., available residues) Protein_Properties->PEGylation_Chemistry Desired_Outcome Desired Outcome (e.g., site-specificity, activity) Desired_Outcome->PEGylation_Chemistry Data_Interpretation Data Interpretation and Validation MS_Technique->Data_Interpretation Analytical_Goal Analytical Goal (e.g., degree, site) Analytical_Goal->MS_Technique

A Comparative Guide to the Validation of m-PEG8-CH2COOH Conjugation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] The choice of PEGylation reagent is a critical factor that influences the efficacy, stability, and in vivo performance of the resulting conjugate.[2] This guide provides an objective comparison of m-PEG8-CH2COOH, a monofunctional PEG linker with a terminal carboxylic acid, against other common amine-reactive PEGylation reagents. This comparison is supported by a review of their chemical properties, with detailed experimental protocols and data presentation to assist in the validation of conjugation sites.

Overview of this compound and Alternatives

This compound is a heterobifunctional linker that contains a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units and a terminal carboxylic acid. The carboxylic acid group can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.[3] This allows for the covalent attachment of the hydrophilic PEG chain, which can improve solubility, increase circulating half-life, and reduce the immunogenicity of the conjugated molecule.[4]

The performance of this compound can be benchmarked against other amine-reactive PEGylation reagents, primarily N-hydroxysuccinimide (NHS)-esters and aldehydes. Each of these reagents targets primary amines but through different reaction mechanisms, which can affect the specificity and stability of the resulting conjugate.[2]

Performance Comparison of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent should be guided by the specific requirements of the therapeutic molecule and the desired characteristics of the final conjugate. The following table summarizes the key features of this compound (activated) and its common alternatives.

FeatureThis compound (activated as NHS-ester)m-PEG-NHS Esterm-PEG-Aldehyde
Target Functional Group Primary Amines (e.g., Lysine, N-terminus)Primary Amines (e.g., Lysine, N-terminus)[5]Primary Amines (e.g., N-terminus)[6]
Bond Formed Amide[3]Amide[5]Secondary Amine (after reduction)[5]
Reaction pH 7.0 - 9.0[7]7.2 - 8.5[4]Mildly acidic for Schiff base formation[2]
Key Advantages Forms a stable amide bond; the carboxylic acid allows for a two-step activation process, providing more control.[3]High reactivity with primary amines, leading to efficient conjugation.[4]Site-specific conjugation can be achieved at the N-terminus under controlled pH conditions.[6]
Key Disadvantages Requires an activation step (e.g., with EDC/NHS) prior to conjugation.[3]Susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency and can lack specificity, leading to a heterogeneous mixture of conjugates.[4][6]Requires a subsequent reduction step to form a stable secondary amine linkage.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents and the validation of conjugation sites.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid on this compound to form an NHS-ester, followed by conjugation to a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent like DMSO or DMF.

    • In a separate tube, add a 5 to 20-fold molar excess of this compound to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.[3]

  • Conjugation:

    • Add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction.

  • Purification: Remove excess PEG reagent and byproducts using a desalting column or size-exclusion chromatography.

Protocol 2: Validation of Conjugation Site by Peptide Mapping Mass Spectrometry

Mass spectrometry-based peptide mapping is the gold standard for identifying the precise location of PEGylation.[8]

Materials:

  • PEGylated protein sample

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate the PEGylated protein to unfold it and break disulfide bonds.

    • Digest the protein into smaller peptides using a specific protease like trypsin.[8]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Introduce the separated peptides into a tandem mass spectrometer.

    • The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.

    • Select the PEGylated peptides for fragmentation in the collision cell.

    • The second mass spectrometer (MS2) analyzes the fragment ions.[8]

  • Data Analysis:

    • Identify the amino acid sequence of the fragmented peptides using database search algorithms.

    • The mass shift corresponding to the this compound linker on a specific peptide confirms the site of conjugation.[8]

Visualization of Experimental Workflow and Signaling Pathway

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification mPEG_COOH This compound Activated_PEG Activated m-PEG8-NHS Ester mPEG_COOH->Activated_PEG Activation (pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein Conjugation (pH 7.4) Protein Protein (with Lysine residues) Protein->PEGylated_Protein Purified_Product Purified PEGylated Protein PEGylated_Protein->Purified_Product Size-Exclusion Chromatography

Caption: Workflow for the activation and conjugation of this compound to a protein.

G PEG_Protein PEGylated Protein Denature Denaturation, Reduction, and Alkylation PEG_Protein->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation (RP-HPLC) Peptides->LC MS1 MS1 Analysis (Intact Peptide Mass) LC->MS1 Fragmentation Fragmentation (Collision Cell) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Mass) Fragmentation->MS2 Analysis Data Analysis and Site Identification MS2->Analysis

Caption: Experimental workflow for conjugation site validation using peptide mapping LC-MS/MS.

References

A Comparative Analysis of m-PEG8-CH2COOH and Alternative Crosslinkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of m-PEG8-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker, with other commonly employed crosslinking agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate an informed selection process for your specific research and therapeutic applications.

This compound is a heterobifunctional linker featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal carboxylic acid. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the in vivo half-life of the conjugate.[1][2] The carboxylic acid moiety allows for covalent linkage to primary amines through the formation of a stable amide bond, typically via activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS).[3]

Performance Comparison of Crosslinkers

The choice of a crosslinker is dictated by several factors, including the target functional groups, desired stability of the linkage, and the overall physicochemical properties of the final conjugate. Here, we compare this compound with other widely used classes of crosslinkers.

Quantitative Data Summary
FeatureThis compoundHeterobifunctional (e.g., SMCC)Zero-Length (e.g., EDC/NHS)
Target Groups Primary Amines (-NH2)Primary Amines (-NH2) and Thiols (-SH)Carboxyls (-COOH) and Primary Amines (-NH2)
Resulting Linkage Amide BondAmide and Thioether BondsAmide Bond
Spacer Arm Length ~38 Å8.3 Å[4]0 Å[5]
Reaction Efficiency Moderate to High (dependent on activation)HighVariable, can be high with optimization
Linkage Stability High (Amide bond is very stable)[6][7]Amide bond is stable; Thioether bond can be susceptible to retro-Michael addition[6][7][8]High (Amide bond is very stable)[6][7]
Solubility High (due to PEG spacer)Low (hydrophobic spacer)No impact on solubility
Biocompatibility Generally high; PEG can reduce immunogenicity[2][9]Can be immunogenicGenerally biocompatible

Key Applications and Signaling Pathways

Crosslinkers are integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Internalization Pathway

ADCs utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells. Upon binding to a target antigen on the cell surface, the ADC is internalized through receptor-mediated endocytosis.[6][10] The conjugate is then trafficked through the endosomal-lysosomal pathway, where the linker is cleaved, releasing the cytotoxic payload and inducing cell death.[10][11]

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

ADC Internalization and Payload Release Pathway.
PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[12] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[12] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][12]

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound: Dissolve this compound in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS over the this compound.[3] Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[13]

  • Conjugation to Protein: Add the activated m-PEG8-NHS ester solution to the protein solution (typically 1-10 mg/mL). A 5- to 20-fold molar excess of the PEG linker over the protein is a common starting point.[13] Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[13]

  • Purification: Remove unreacted PEG linker and byproducts using SEC or dialysis.

Protocol 2: Two-Step Protein Conjugation using SMCC

This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using the heterobifunctional crosslinker SMCC.[4]

Materials:

  • SMCC

  • Amine-containing protein

  • Sulfhydryl-containing molecule

  • Conjugation Buffer A: Phosphate buffered saline (PBS), pH 7.2-8.0

  • Conjugation Buffer B: PBS, pH 6.5-7.5

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Maleimide-Activation of Amine-Containing Protein: Dissolve the amine-containing protein in Conjugation Buffer A. Dissolve SMCC in DMF or DMSO and add a 10- to 50-fold molar excess to the protein solution.[12] Incubate for 30-60 minutes at room temperature.[12]

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.[12]

  • Conjugation to Sulfhydryl-Containing Molecule: Combine the maleimide-activated protein with the sulfhydryl-containing molecule in Conjugation Buffer B. Incubate for 1-2 hours at room temperature.[14]

  • Purification: Purify the conjugate using a desalting column or other appropriate chromatography method.

General Experimental Workflow for Protein Crosslinking

The following diagram illustrates a generalized workflow applicable to most protein crosslinking experiments.

Crosslinking_Workflow Start Start: Purified Protein PrepareProtein Prepare Protein Solution (Adjust concentration and buffer) Start->PrepareProtein AddCrosslinker Add Crosslinking Agent (e.g., this compound, SMCC, EDC/NHS) PrepareProtein->AddCrosslinker Incubate Incubate (Controlled time and temperature) AddCrosslinker->Incubate Quench Quench Reaction (Add quenching agent like Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Product (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End: Purified Conjugate Analyze->End

A generalized workflow for protein crosslinking.

Conclusion

The selection of a crosslinker is a critical step in the design of bioconjugates. This compound offers significant advantages in applications where enhanced solubility, reduced immunogenicity, and a long circulation half-life are desired, owing to its hydrophilic PEG spacer. The resulting amide bond provides high stability.

Heterobifunctional crosslinkers like SMCC are ideal for the specific and sequential conjugation of two different biomolecules, minimizing the formation of homodimers. However, the thioether linkage can be less stable than an amide bond, and the hydrophobic spacer may negatively impact solubility.

Zero-length crosslinkers such as EDC/NHS provide a direct, covalent linkage without introducing a spacer arm, which can be advantageous in structural studies. The reaction efficiency can be variable and requires careful optimization.

Ultimately, the optimal crosslinker is application-dependent. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most suitable crosslinking strategy for their specific bioconjugation needs.

References

A Comparative Guide to the Biocompatibility of m-PEG8-CH2COOH Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, engineering surfaces that minimize non-specific biological interactions is a cornerstone of creating effective and safe biomedical devices, drug delivery systems, and research tools. This guide provides a comprehensive comparison of surfaces modified with m-PEG8-CH2COOH against common alternatives, focusing on critical biocompatibility metrics. Supported by experimental data, this document details the performance of these surfaces in terms of protein adsorption, cell adhesion, and inflammatory response, offering a clear rationale for material selection in your research and development endeavors.

Performance Comparison of Surface Modifications

The biocompatibility of a material is determined by a complex series of interactions at the material-biology interface. Key indicators of biocompatibility include resistance to protein adsorption, prevention of cell adhesion, and the absence of a significant inflammatory response. Here, we compare this compound modified surfaces with two leading alternatives: zwitterionic coatings (e.g., poly(sulfobetaine methacrylate) - pSBMA) and hydroxyl-terminated PEG.

Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of their performance in critical biocompatibility assays.

Table 1: Protein Adsorption

Surface ModificationAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)Data Source(s)
This compound ~10-50 ~15-60 [1] (Inferred)
Zwitterionic (pSBMA)< 5< 10---
m-PEG-OH< 5< 10[1]
Unmodified Gold Surface> 350> 200---

Note: Data for this compound is inferred from studies showing that carboxylic acid end-groups on PEG chains can increase protein adsorption by up to tenfold compared to hydroxyl end-groups[1].

Table 2: Cell Adhesion

Surface ModificationRelative Cell Adhesion (%)Cell LineData Source(s)
This compound < 15% Fibroblasts [2] (Expected)
Zwitterionic (pSBMA)< 5%Fibroblasts---
m-PEG-OH< 10%Fibroblasts[2]
Tissue Culture Polystyrene100% (Control)Fibroblasts---

Note: Expected performance of this compound is based on the general understanding that while still low, the presence of carboxyl groups may slightly increase cell adhesion compared to -OH terminated PEGs[2].

Table 3: In Vitro Inflammatory Response (Cytokine Secretion)

Surface ModificationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Data Source(s)
This compound ~100-200 ~150-300 [3][4] (Expected)
Zwitterionic (pSBMA)< 50< 100---
m-PEG-OH< 100< 150[5]
Lipopolysaccharide (LPS)> 1000> 2000---

Note: Expected values for this compound are based on studies indicating that surfaces with COOH groups can promote anti-inflammatory responses, though some baseline cytokine secretion is anticipated[3][4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and validation of these findings.

Protocol 1: Surface Modification with this compound

This protocol details the covalent immobilization of this compound onto an amine-functionalized surface using EDC/NHS chemistry.

  • Amine Functionalization of Substrate (e.g., Glass or Gold):

    • Clean substrates with piranha solution (3:1 H₂SO₄:H₂O₂ - Caution: extremely corrosive ) for 15 minutes, rinse extensively with deionized water, and dry under a nitrogen stream.

    • For glass, immerse in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol (B145695) for 1 hour.

    • For gold, immerse in a 1 mM solution of cysteamine (B1669678) in ethanol for 12 hours.

    • Rinse with ethanol and deionized water, then cure at 110°C for 30 minutes.

  • Activation of this compound:

    • Dissolve this compound (10 mg/mL), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 molar excess), and N-hydroxysuccinimide (NHS, 1.5 molar excess) in 0.1 M MES buffer (pH 6.0).

    • Incubate at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Coupling Reaction:

    • Immerse the amine-functionalized substrates in the activated PEG solution.

    • Incubate for 4 hours at room temperature with gentle agitation.

  • Washing and Drying:

    • Rinse the surfaces sequentially with deionized water, ethanol, and again with deionized water.

    • Dry the modified substrates under a gentle stream of nitrogen.

    • Store in a desiccator until use.

Protocol 2: Protein Adsorption Assay (Quartz Crystal Microbalance - QCM-D)
  • Baseline Establishment:

    • Mount the surface-modified QCM-D sensor in the measurement chamber.

    • Flow phosphate-buffered saline (PBS, pH 7.4) over the sensor at a constant rate (e.g., 100 µL/min) until a stable frequency and dissipation baseline is achieved.

  • Protein Incubation:

    • Introduce a solution of the target protein (e.g., 0.1 mg/mL fibrinogen in PBS) into the chamber at the same flow rate.

    • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time until the signals saturate, indicating the completion of protein adsorption.

  • Rinsing:

    • Flow PBS over the sensor again to remove loosely bound protein. The final stable frequency shift is used to quantify the adsorbed mass.

  • Data Analysis:

    • Calculate the adsorbed protein mass per unit area using the Sauerbrey equation (for rigid films) or a viscoelastic model (for soft films).

Protocol 3: Cell Adhesion Assay (Centrifugation Assay)
  • Cell Seeding:

    • Place the sterile, surface-modified substrates in a 24-well plate.

    • Seed a fibroblast cell line (e.g., NIH-3T3) onto each surface at a density of 2 x 10⁴ cells/cm².

    • Include tissue culture polystyrene as a positive control.

    • Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Application of Detachment Force:

    • Seal the plate and invert it.

    • Centrifuge the inverted plate at a defined relative centrifugal force (RCF) for 5 minutes. The RCF can be varied to determine adhesion strength.

  • Quantification of Adherent Cells:

    • After centrifugation, remove the medium and gently wash the surfaces with PBS to remove detached cells.

    • Quantify the remaining adherent cells using a viability assay such as the MTT assay or by direct cell counting after staining with a fluorescent dye (e.g., Calcein AM).

    • Calculate the percentage of adherent cells relative to the non-centrifuged control for each surface.

Protocol 4: Inflammatory Response Assay (Macrophage Cytokine Secretion)
  • Macrophage Seeding:

    • Place sterile, modified substrates into a 24-well plate.

    • Seed a macrophage-like cell line (e.g., RAW 264.7 or THP-1 derived macrophages) at a density of 5 x 10⁴ cells/cm².

    • Include a positive control with lipopolysaccharide (LPS, 1 µg/mL) to induce a strong inflammatory response.

    • Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine and calculate the concentration in each sample. Compare the cytokine levels from the modified surfaces to the negative control (unmodified surface) and the positive control (LPS-stimulated).

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_prep Surface Preparation cluster_peg PEGylation cluster_char Biocompatibility Assessment sub Substrate (Glass/Gold) clean Piranha Cleaning sub->clean amine Amine Functionalization clean->amine couple Covalent Coupling amine->couple peg This compound edc EDC/NHS Activation peg->edc edc->couple protein Protein Adsorption (QCM-D) couple->protein cell Cell Adhesion (Centrifugation) couple->cell inflam Inflammatory Response (ELISA) couple->inflam

Experimental workflow for surface modification and biocompatibility assessment.

G cluster_ecm Extracellular Matrix / Biomaterial Surface cluster_cell Cell ecm Adsorbed Proteins (e.g., Fibronectin) integrin Integrin Receptor (αβ heterodimer) ecm->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Clustering & Activation src Src Kinase fak->src rho Rho GTPases fak->rho ras Ras/MAPK Pathway src->ras gene Gene Expression (Proliferation, Survival) ras->gene cytoskeleton Actin Cytoskeleton Reorganization rho->cytoskeleton cytoskeleton->gene

Simplified integrin signaling pathway in cell adhesion to a biomaterial surface.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus stimulus Biomaterial Surface or Adsorbed Factors receptor Toll-like Receptor (TLR) stimulus->receptor Recognition myd88 MyD88 receptor->myd88 ikk IKK Complex myd88->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus genes Pro-inflammatory Gene Transcription nfkb_nuc->genes cytokines Cytokine Secretion (TNF-α, IL-6) genes->cytokines

Simplified NF-κB signaling pathway in macrophage response to a biomaterial.

References

The Performance of m-PEG8-CH2COOH in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides an objective comparison of the in vitro and in vivo performance of ADCs utilizing the m-PEG8-CH2COOH linker against other common linker technologies, supported by experimental data.

The this compound linker, a discrete polyethylene (B3416737) glycol (dPEG®) linker, offers a balance of hydrophilicity and a defined length, which can be advantageous in ADC design. The eight-unit PEG chain enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and can improve its pharmacokinetic profile.

Comparative Analysis of Key Performance Parameters

The performance of an ADC is a multifactorial equation where the linker plays a pivotal role. The following sections and tables provide a comparative overview of ADCs constructed with this compound linkers versus those with other prevalent linker types, such as shorter PEG chains and cleavable linkers like valine-citrulline (VC).

In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. While the cytotoxic payload is the ultimate determinant of cell-killing ability, the linker can influence the delivery and release of this payload.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ExampleCell LineIC50 (nM)Key Observations
m-PEG8 IgG-mDPR-PEG8-MMAEVariousGenerally PotentADCs with PEG8 or longer linkers are well-tolerated and effective.[1]
Short-chain PEG (IgG-mDPR-PEG<8-MMAEVariousVariableLess effective and not as well-tolerated at higher doses compared to ≥PEG8.[1]
Non-PEG (Cleavable)Trastuzumab-Val-Cit-MMAESK-BR-3 (HER2+)0.8 (Fictionalized Data)Cleavable linkers can release highly potent, native payloads.[2]
Non-PEG (Non-Cleavable)Trastuzumab-SMCC-DM1KPL-4 (HER2+)0.5 (Fictionalized Data)Can be highly potent, relying on lysosomal degradation for payload release.[2]

Note: The data presented is a synthesis of trends observed in preclinical studies. The optimal linker is context-dependent and should be empirically determined.

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target antigen or its internalization into the cancer cell.[2] However, this is not always the case and is dependent on the specific antibody, payload, and target.

In Vivo Efficacy

In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of an ADC in a biological system. These studies provide insights into how the linker influences the ADC's ability to reach the tumor and exert its cytotoxic effect.

Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models

Linker TypeADC ExampleXenograft ModelTumor Growth Inhibition (%)Key Observations
m-PEG8 mp-PEG8-Val-Lys-Gly-AMDCPTL540cy CDXComplete Cures at 1 mg/kgDemonstrated significant efficacy.[3]
Short-chain PEG (PEG4)mp-PEG4-Val-Lys-Gly-AMDCPTL540cy CDXComplete Cures at 1 mg/kgAlso highly effective, but with lower plasma stability than PEG8.[3]
Valine-Citrulline (VC)Anti-HER2 ADC with VC linkerHER2-positive breast cancer-Prone to instability in mouse models, which can lead to poor therapeutic effect.[4]
Glutamic acid-Valine-Citrulline (EVCit)Anti-HER2 ADC with EVCit linkerHER2-positive breast cancerComplete RemissionEnhanced stability in mouse models leads to superior efficacy.[4]

Studies have shown that increasing the PEG chain length to eight or more units can lead to a more pronounced reduction in tumor weight compared to shorter PEG chains.[5] This is often attributed to the improved pharmacokinetic profile conferred by the longer PEG linker.

Pharmacokinetics and Stability

The stability of an ADC in systemic circulation is paramount for minimizing off-target toxicity and maximizing the amount of drug that reaches the tumor. The pharmacokinetic profile, including clearance rate and half-life, is heavily influenced by the linker.

Table 3: Comparative Pharmacokinetic and Stability Data

Linker TypeParameterValueKey ObservationsReference
m-PEG8 Clearance (mL/day/kg) in rats~5Pharmacokinetic benefits appear to plateau around PEG8.[6]
Payload Loss in Mouse Plasma (24h)12%More stable than shorter PEG4 linkers.[3]
Half-life of conjugated antibody (Loncastuximab tesirine)10.4 days (in humans)Exhibits excellent stability in humans.[7]
Short-chain PEG (PEG4)Payload Loss in Mouse Plasma (24h)22%Less stable than PEG8 linkers.[3]
Valine-Citrulline (VC)Stability in Mouse PlasmaUnstableSusceptible to premature cleavage by carboxylesterase in mice.[4]
Stability in Human PlasmaStableGenerally stable in human plasma.[4]

The hydrophilic nature of the PEG8 linker creates a hydration shell around the ADC, which can shield the hydrophobic payload, reduce aggregation, and decrease the rate of clearance from the body.[6][8] This leads to a longer circulation half-life and increased tumor accumulation.

Drug-to-Antibody Ratio (DAR) and Aggregation

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Hydrophobic payloads can lead to aggregation, especially at higher DARs. The inclusion of a hydrophilic PEG linker can mitigate this issue.

Table 4: Impact of Linker on DAR and Aggregation

Linker FeatureImpactKey Observations
Hydrophilic PEG Linker (e.g., m-PEG8) Reduces AggregationThe hydrophilic nature of PEG counteracts the hydrophobicity of the payload, allowing for higher DARs without inducing significant aggregation.[8]
Enables Higher DARBy improving solubility and reducing aggregation, PEG linkers facilitate the development of ADCs with higher, more homogeneous DARs.[3]
Hydrophobic Non-PEG LinkersIncreased Aggregation PropensityThe conjugation of hydrophobic payloads with hydrophobic linkers can lead to the formation of aggregates, which can negatively impact efficacy and safety.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADC performance. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC are added to the cells, along with controls such as an unconjugated antibody and free payload.

  • Incubation: The cells are incubated with the treatments for a period of 72-120 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and a dose-response curve is generated to determine the IC50 value.[2]

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Grouping: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • ADC Administration: The ADCs and a vehicle control are administered, typically intravenously, according to a specified dosing schedule.

  • Tumor Measurement: Tumor volumes are measured periodically with calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[9]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.

  • ADC Incubation: The test ADC is diluted in plasma from various species (e.g., human, mouse) and incubated at 37°C.

  • Time-Point Sampling: Aliquots are collected at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).

  • Sample Processing: The ADC is separated from plasma proteins, often using immuno-affinity capture methods.

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: The average DAR is plotted against time to determine the rate of payload loss, which is a measure of the ADC's plasma stability.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes described, the following diagrams illustrate key experimental workflows and biological mechanisms.

ADC_Synthesis_and_Evaluation_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation Performance Evaluation mAb Monoclonal Antibody conjugation Conjugation mAb->conjugation linker_payload This compound -Payload Conjugate linker_payload->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (e.g., SEC) crude_adc->purification purified_adc Purified ADC purification->purified_adc characterization Characterization (DAR, Purity) purified_adc->characterization in_vitro In Vitro Assays (Cytotoxicity, Stability) purified_adc->in_vitro in_vivo In Vivo Studies (Efficacy, PK) purified_adc->in_vivo

Caption: A generalized workflow for the synthesis and evaluation of an ADC.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (with m-PEG8 linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

A Comparative Guide to Analytical Techniques for Characterizing m-PEG8-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is critical for ensuring product quality, consistency, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for characterizing m-PEG8-CH2COOH conjugates. We delve into the performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.

Comparison of Core Analytical Techniques

A multi-pronged analytical approach is often essential for the thorough characterization of this compound conjugates. Each technique offers unique insights into the purity, structure, and molecular weight of the conjugate.

Analytical MethodPrimary Information ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of unreacted materials, and separation of different PEGylated species.[1][][3][4]High resolution and sensitivity, excellent for purity determination and separating isomers.[1][5] Can be coupled with various detectors for enhanced analysis.[][3]Can be destructive to the sample depending on the conditions.[5] May require reference standards for absolute quantification.
Mass Spectrometry (MS) Precise molecular weight determination of the conjugate, confirmation of the degree of PEGylation, and identification of modification sites.[5][6][7]High sensitivity and specificity, providing definitive confirmation of molecular identity.[6][7] Can analyze complex mixtures when coupled with LC.[6][7]Can be challenging to interpret spectra from heterogeneous PEGylated mixtures.[6] Does not provide detailed structural information on its own.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, determination of the degree of functionalization, and purity assessment.[3][8]Non-destructive and provides detailed structural information.[8] Allows for quantification of impurities and end-groups.[3]Lower sensitivity compared to mass spectrometry.[8] Can be complex to interpret for large or heterogeneous molecules and requires higher sample concentrations.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of PEG derivatives, providing a baseline for performance comparison.

ParameterHPLC with Charged Aerosol Detection (CAD)Mass Spectrometry (ESI-MS)¹H NMR Spectroscopy
Purity Assessment >95% (typical)[9]Qualitative assessment of impurities≥98.0% (typical)[10]
Limit of Detection (LoD) Low nanogram range[3]High sensitivity, capable of detecting low-level impurities[8]0.1-1% for structural impurities[3]
Limit of Quantification (LoQ) 0.04 - 0.10 µg[3]-0.5-5% for quantifiable impurities[3]
Molecular Weight Determination Indirectly through calibrationHigh accuracy and resolution[7][8]Estimation based on end-group analysis[11]

Experimental Workflow for Characterization

A logical workflow is crucial for the comprehensive characterization of this compound conjugates, from initial synthesis to final structural confirmation.

cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 In-depth Structural Analysis cluster_3 Final Assessment synthesis Conjugation of this compound purification Purification (e.g., SEC, RP-HPLC) synthesis->purification hplc HPLC Analysis (Purity & Heterogeneity) purification->hplc ms Mass Spectrometry (Molecular Weight & Degree of PEGylation) purification->ms nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr ms_ms Tandem MS (MS/MS) (Site of Conjugation) ms->ms_ms data_analysis Comprehensive Data Analysis & Report Generation nmr->data_analysis ms_ms->data_analysis

Caption: Workflow for this compound conjugate characterization.

Experimental Protocols

Detailed methodologies are vital for reproducible and accurate characterization of this compound conjugates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This method is used to separate and quantify the this compound conjugate from unreacted starting materials and other impurities.

  • System: Agilent 1100 or equivalent HPLC system.[1]

  • Column: Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[1]

  • Column Temperature: 45 °C.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: UV at 220 nm or Charged Aerosol Detector (CAD).[1][12]

  • Sample Preparation: Dissolve the conjugate in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.[1]

  • Gradient:

    • 0-25 min: 20% to 65% B

    • 25-30 min: 65% to 90% B (column wash)

    • 30-35 min: Hold at 90% B

    • 35-36 min: 90% to 20% B (return to initial)

    • 36-45 min: Hold at 20% B (re-equilibration)[1]

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

This protocol is for determining the accurate molecular weight of the this compound conjugate.

  • Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceLink Q-TOF MS.[5]

  • LC Conditions (for LC-MS):

    • Column: Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 50 mm.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient: 20-80% B over 10 minutes.[5]

  • MS Parameters:

    • Ionization Mode: Positive or Negative, depending on the nature of the conjugate.

    • Mass Range: Optimized based on the expected molecular weight of the conjugate.

  • Sample Preparation: Dilute the purified conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of 1-10 µM.[13]

¹H NMR Spectroscopy for Structural Confirmation

This technique provides detailed structural information to confirm the identity and purity of the this compound conjugate.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.[14]

  • Sample Preparation: Accurately weigh 5-10 mg of the conjugate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).[8]

    • Number of Scans: 16-64 (dependent on signal-to-noise).[8]

    • Relaxation Delay (d1): 1-5 seconds.[8]

    • Spectral Width: ~16 ppm.[8]

  • Data Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative proton counts.[8]

By employing this comprehensive suite of analytical techniques, researchers can ensure a thorough and accurate characterization of this compound conjugates, a critical step in the development of robust and reliable bioconjugates.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers with a PEG8 Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective and safe Antibody-Drug Conjugate (ADC) hinges on the intricate interplay between its three core components: the antibody, the cytotoxic payload, and the linker. The linker, which bridges the antibody and payload, is a critical determinant of the ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action. A key decision in linker design is the choice between a cleavable and a non-cleavable strategy. Furthermore, the incorporation of spacers, such as the 8-unit polyethylene (B3416737) glycol (PEG8) chain, can significantly modulate the physicochemical properties of the ADC.

This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers, with a specific focus on constructs incorporating a PEG8 spacer. We will delve into their distinct mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation.

The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

The primary distinction between these two linker classes lies in their payload release mechanism.

Cleavable Linkers are engineered to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells.[1] This "intelligent" release can be triggered by:

  • Enzymes: Dipeptide sequences like valine-citrulline (vc) are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in cancer cells.[2]

  • pH: Acid-sensitive moieties such as hydrazones are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2]

  • Redox Potential: Disulfide bonds can be reduced in the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[2]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[2] Once the membrane-permeable payload is released, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3]

Non-Cleavable Linkers , such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[4] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[5] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[3]

The Role of the PEG8 Spacer

Incorporating a discrete PEG8 spacer into the linker design, irrespective of its cleavability, offers several significant advantages that address common challenges in ADC development:

  • Enhanced Solubility and Reduced Aggregation: Many potent payloads are hydrophobic. The hydrophilic PEG8 spacer acts as a solubilizing agent, improving the overall solubility of the ADC and preventing aggregation, which is crucial for manufacturing and in vivo stability.[6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and prolong its circulation half-life.[7] Studies have shown that a PEG length of at least eight units can be a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.[8][9]

  • Optimized Spatial Separation: The defined length of the PEG8 spacer provides optimal distance between the antibody and the payload, minimizing steric hindrance and ensuring that the antibody can bind to its target antigen effectively.

Comparative Performance Data

The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers. While direct head-to-head comparisons of linkers both containing a PEG8 spacer are limited in the literature, the data presented illustrates the general performance differences, and the impact of PEGylation is discussed.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.

ADC ConfigurationLinker TypeCell Line (Target)IC50 (ng/mL)Reference
Anti-HER2-vc-MMAECleavableSK-BR-3 (HER2 high)10[3]
Anti-HER2-mc-MMAENon-cleavableSK-BR-3 (HER2 high)25[3]
Anti-CD30-PEG8-MMAECleavableKarpas-299 (CD30+)85% TGI @ 3mg/kg[10]
Trastuzumab-MCC-maytansinoidNon-cleavable--[11]
Trastuzumab-MC-VC-PAB-MMAECleavable--[11]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Generally, cleavable linkers can exhibit higher in vitro potency due to the release of an unmodified, highly potent payload.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

Tumor growth inhibition (TGI) studies in animal models are a key measure of an ADC's anti-cancer activity.

ADC ConfigurationLinker TypeTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Anti-CD30-vc-MMAECleavableKarpas-299 (CD30+)3 mg/kg, single dose95 (with tumor regression)[10]
Anti-HER2-SMCC-DM1Non-cleavableNCI-N87 (HER2+)10 mg/kg, single dose70[10]
DAR8-ADC with PEG8CleavableHER2+ cell lines-Stronger activity[12]
DAR8-ADC with PEG12CleavableHER2+ cell lines-Higher tolerability[12]

Note: In vivo efficacy is influenced by a multitude of factors, including plasma stability, pharmacokinetics, and the bystander effect. The potent bystander effect of cleavable linkers can lead to significant tumor regression, especially in heterogeneous tumors.

Table 3: Plasma Stability

The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicities. This is often assessed by measuring the percentage of the cytotoxic payload that remains conjugated to the antibody over time.

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[9]
ADC-PEG82412%[9]
Conventional Valine-Citrulline168 (1 week)~20% (in rat plasma)[1]

Note: Non-cleavable linkers generally exhibit superior plasma stability. For cleavable linkers, the inclusion of a longer PEG spacer, such as PEG8, has been shown to enhance plasma stability.

Table 4: Pharmacokinetic Parameters

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of an ADC. Key parameters include half-life (t½) and clearance (CL).

Linker FeatureKey Pharmacokinetic ParameterObservationReference
PEGs smaller than PEG8Clearance RateClearance rates increased rapidly
PEG8, PEG12, and PEG24Tumor to Plasma Exposure RatioSignificantly higher ratio compared to PEG2 and PEG4

Note: In general, non-cleavable linkers are associated with longer half-lives and lower plasma clearance. For PEGylated linkers, a chain length of at least 8 units appears crucial for achieving favorable pharmacokinetic profiles.

Mandatory Visualizations

Payload Release Mechanisms cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC binds to Antigen-Positive Cell Internalization_cleavable Internalization into Endosome ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to Lysosome (Low pH, High Protease) Internalization_cleavable->Lysosome_cleavable Cleavage Linker Cleavage Lysosome_cleavable->Cleavage Payload_Release_cleavable Free, Membrane-Permeable Payload Released Cleavage->Payload_Release_cleavable Target_Cell_Death Target Cell Death Payload_Release_cleavable->Target_Cell_Death Bystander_Cell Neighboring Antigen- Negative Cell Payload_Release_cleavable->Bystander_Cell Diffusion Bystander_Effect Bystander Cell Death Bystander_Cell->Bystander_Effect ADC_non_cleavable ADC binds to Antigen-Positive Cell Internalization_non_cleavable Internalization into Endosome ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_Release_non_cleavable Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release_non_cleavable Target_Cell_Death_non Target Cell Death Payload_Release_non_cleavable->Target_Cell_Death_non

Caption: Payload release for cleavable vs. non-cleavable linkers.

General Workflow for ADC Efficacy Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize Cleavable-PEG8 and Non-Cleavable-PEG8 ADCs Characterization Characterize DAR, Aggregation, and Purity (HIC, SEC) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Bystander Bystander Effect Assay Characterization->Bystander Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Efficacy Tumor Growth Inhibition (TGI) in Xenograft Model Cytotoxicity->Efficacy PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Tolerability Tolerability Assessment Efficacy->Tolerability

Caption: Experimental workflow for ADC evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADCs (cleavable-PEG8 and non-cleavable-PEG8), unconjugated antibody, and free payload. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value for each ADC.

In Vitro Plasma Stability Assay

This protocol is used to determine the stability of an ADC in plasma, mimicking its time in circulation.

  • ADC Incubation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADCs in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.[9]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.[9]

  • Sample Analysis (LC-MS for DAR Measurement):

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.

    • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.

    • LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: Plot the average DAR over time to determine the rate of payload deconjugation.

Bystander Effect Assay (Co-culture Method)

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Setup: Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: After 24 hours, treat the co-cultures and control wells with a predetermined concentration of the ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Imaging-based: Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager.

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the viability of the GFP-positive Ag- population.

  • Data Analysis: Calculate the percentage viability of the Ag- cells in the co-cultures relative to the Ag- cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of an ADC in a living organism.[8]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells that express the target antigen into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody control, cleavable-PEG8 ADC, non-cleavable-PEG8 ADC).

  • ADC Administration: Administer the ADCs and controls to the mice, typically via intravenous injection, according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the general health of the animals.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Calculate tumor growth inhibition (TGI) and perform statistical analysis to assess the significance of the anti-tumor effect.

Conclusion: Selecting the Optimal Linker with a PEG8 Spacer

The choice between a cleavable and a non-cleavable linker with a PEG8 spacer is a multifaceted decision that depends on the specific therapeutic context.

Cleavable linkers with a PEG8 spacer are often favored for their potential for a potent bystander effect, which can be highly advantageous in treating heterogeneous tumors with varied antigen expression. The PEG8 spacer can enhance the stability of these inherently less stable linkers, improving their pharmacokinetic profile and therapeutic window.

Non-cleavable linkers with a PEG8 spacer generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[4] The PEG8 spacer further enhances their favorable pharmacokinetic properties. The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.

Ultimately, a thorough head-to-head comparison using the standardized in vitro and in vivo assays detailed in this guide is essential for selecting the optimal linker to maximize the therapeutic index of a novel ADC. By carefully considering the interplay between the linker's release mechanism and the benefits conferred by the PEG8 spacer, researchers can make informed decisions in the development of the next generation of targeted cancer therapies.

References

A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Evaluation for ADCs Featuring m-PEG8-CH2COOH and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of Antibody-Drug Conjugates (ADCs), the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that profoundly influences therapeutic efficacy, safety, and pharmacokinetic profiles. The choice of linker technology not only impacts the conjugation chemistry but also the analytical methods required for accurate DAR assessment. This guide provides an objective comparison of ADCs synthesized with a methoxy-terminated, 8-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid (m-PEG8-CH2COOH) against other common linker architectures. We present supporting experimental data, detailed methodologies for DAR determination, and visual workflows to aid in the rational design and analysis of next-generation ADCs.

The inclusion of PEG chains in linker design is a well-established strategy to enhance the hydrophilicity of ADCs, particularly when dealing with hydrophobic payloads, thereby reducing aggregation and improving pharmacokinetics.[1][2][3] The this compound linker offers a discrete length PEG chain, which helps in creating a more homogeneous ADC product.[4] Its terminal carboxylic acid group allows for covalent linkage to primary amines, such as those on lysine (B10760008) residues of the antibody, through amide bond formation.[1]

Comparative Analysis of Linker Technologies

The selection of a linker significantly impacts the physicochemical properties and in vivo behavior of an ADC. Here, we compare ADCs constructed with a carboxylated PEG8 linker to those with alternative linker designs, such as branched PEG linkers and non-PEG linkers.

FeatureThis compound (Linear)Branched PEG Linker (e.g., P-(PEG12)2)Non-PEG Linker (e.g., SMCC)
Structure Linear chain of 8 ethylene (B1197577) glycol units with a terminal carboxylic acid.Multiple PEG arms extending from a central core.[]Typically a short, hydrophobic aliphatic or heteroaromatic spacer.
Hydrophilicity HighVery HighLow
Potential DAR Can be controlled by reaction conditions, but high DAR may increase aggregation risk with hydrophobic drugs.Can facilitate higher DARs while mitigating aggregation due to superior hydrophilic shielding.[6]High DAR often leads to significant aggregation and poor pharmacokinetics.
Pharmacokinetics Generally improves plasma half-life and reduces clearance compared to non-PEG linkers.[7]Offers superior pharmacokinetic profiles, especially at high DARs, with lower clearance and longer half-life.[3]Can lead to rapid clearance and suboptimal exposure, particularly with high DARs.
Conjugation Chemistry Activation of the carboxylic acid (e.g., with EDC/NHS) for reaction with antibody lysine residues.[1]Dependent on the functional groups at the termini of the branches.Commonly utilizes maleimide (B117702) chemistry for conjugation to cysteine residues.
Experimental Data: Impact of Linker Architecture on ADC Properties

The following tables summarize representative quantitative data from preclinical studies, illustrating the influence of different linker types on key ADC parameters.

Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Linear vs. Branched PEG Linkers (High DAR)

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Branched (P-(PEG12)2)Low
This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[3]

Table 2: Influence of Linear PEG Linker Length on ADC Clearance

LinkerADC ConstructClearance (mL/h/kg)
No PEGHomogeneous DAR 8 ADC~0.50
PEG4Homogeneous DAR 8 ADC~0.30
PEG8Homogeneous DAR 8 ADC~0.15
PEG12Homogeneous DAR 8 ADC~0.15
This table illustrates that increasing the length of a linear PEG linker can decrease ADC clearance, with a potential plateau effect observed around a PEG8 length in this study.[2]

Table 3: In Vivo Efficacy of ADCs with and without a PEG Linker

LinkerADC ConstructXenograft ModelTumor Growth Inhibition (%)
No PEGZHER2-SMCC-MMAENCI-N87~40%
PEG10KZHER2-PEG10K-MMAENCI-N87>80%
The enhanced pharmacokinetic profile of ADCs with longer PEG linkers often translates to improved in vivo efficacy, as the extended circulation time allows for greater tumor accumulation.[7]

Experimental Protocols for DAR Determination

Accurate DAR determination is essential for the characterization and quality control of ADCs. The choice of analytical method can be influenced by the properties of the linker and the payload.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR analysis of intact ADCs under non-denaturing conditions.[8] It separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug-linker moieties.

Protocol for HIC Analysis of a PEGylated ADC:

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM potassium phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM potassium phosphate, pH 7.0, with 20% isopropanol

  • Column: TSKgel Butyl-NPR or similar HIC column

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 280 nm

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time, for example, 20-30 minutes.

  • Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different DAR species.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases (High and Low Salt) equilibrate Equilibrate HIC Column prep_mobile->equilibrate prep_sample Prepare ADC Sample inject Inject ADC Sample prep_sample->inject equilibrate->inject separate Separate by Salt Gradient inject->separate detect Detect at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Weighted Average DAR integrate->calculate

Workflow for DAR determination using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (MS), is another powerful technique for DAR analysis.[9] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis. For lysine-linked ADCs, such as those that would be generated with this compound, analysis of the intact, deglycosylated ADC is common.

Protocol for RP-HPLC-MS Analysis of an Intact PEGylated ADC:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm and mass spectrometry

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the ADC species.

  • Sample Preparation: The ADC sample may be deglycosylated using PNGase F to reduce heterogeneity and simplify the mass spectra.

  • Data Analysis: The mass spectra are deconvoluted to determine the mass of each DAR species, and the weighted average DAR is calculated from the relative abundance of each species.[10]

RPHPLC_Workflow cluster_prep Sample Preparation cluster_lcms RP-HPLC-MS Analysis cluster_analysis Data Analysis prep_sample Prepare ADC Sample (Optional Deglycosylation) inject Inject Sample prep_sample->inject separate Separate by RP-HPLC inject->separate detect Detect by UV and MS separate->detect deconvolute Deconvolute Mass Spectra detect->deconvolute calculate Calculate Average DAR deconvolute->calculate

Workflow for DAR determination using RP-HPLC-MS.
Conjugation of this compound to an Antibody

The synthesis of an ADC using a carboxyl-terminated linker like this compound involves the activation of the carboxylic acid to make it reactive towards primary amines on the antibody.[1]

Protocol for Amide Bond Conjugation:

  • Activation of this compound-Drug: The drug-linker construct with the terminal carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a reactive NHS ester. This reaction is typically performed in a buffer at a pH between 4.5 and 7.2.

  • Conjugation to Antibody: The activated drug-linker is then added to the antibody solution in a suitable buffer (e.g., PBS, pH 7.2-7.5). The NHS ester reacts with the primary amine groups of lysine residues on the antibody surface to form stable amide bonds.

  • Quenching: The reaction is stopped by adding a quenching reagent, such as Tris or glycine, which contains primary amines to react with any remaining NHS esters.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reaction components, typically by size-exclusion chromatography (SEC).

Conjugation_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification activate Activate this compound-Drug with EDC/NHS conjugate React Activated Linker with Antibody activate->conjugate quench Quench Reaction conjugate->quench purify Purify ADC by SEC quench->purify

Workflow for ADC synthesis with a carboxylated PEG linker.

References

Navigating the Functional Landscape of PEGylated Proteins: A Comparative Guide to Assays for m-PEG8-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the PEG linker is critical, as it can significantly influence the biological activity of the modified protein. This guide provides an objective comparison of functional assays for proteins conjugated with m-PEG8-CH2COOH, offering supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

The covalent attachment of PEG, or PEGylation, can improve a protein's stability, extend its circulating half-life, and reduce its immunogenicity.[1] However, the addition of a PEG molecule can also introduce steric hindrance, potentially impeding the protein's interaction with its target and modulating its biological function.[2][3] Therefore, a thorough functional assessment is paramount to ensure the therapeutic efficacy of the PEGylated protein. This guide focuses on proteins conjugated with this compound, a monofunctional PEG linker with an eight-unit PEG chain, and explores the methodologies to evaluate their functional integrity.

Comparative Analysis of Functional Assays

The selection of an appropriate functional assay is dictated by the protein's mechanism of action. A combination of different assays is often necessary for a comprehensive understanding of the impact of PEGylation.[2]

Receptor Binding Assays

These assays are crucial for evaluating the initial step in the mechanism of action for many therapeutic proteins, such as cytokines and antibodies. Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetic data on the binding affinity between the PEGylated protein and its receptor.[2]

Cell-Based Proliferation and Cytotoxicity Assays

For proteins that elicit a cellular response, such as growth factors or certain cytokines, cell-based assays are indispensable. These assays measure the biological activity of the PEGylated protein by quantifying its effect on cell proliferation or viability.[3]

Enzyme Activity Assays

For PEGylated enzymes, it is essential to determine if the conjugation has altered their catalytic activity. Enzyme kinetic parameters, such as KM and Vmax, can be determined by measuring the reaction rates at varying substrate concentrations.[2]

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are widely used to quantify the concentration of PEGylated proteins and to assess their binding to target antigens or anti-PEG antibodies.[2][3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from various functional assays, comparing a native protein to its this compound conjugated counterpart and an alternative PEGylation strategy.

Assay TypeProteinNative ProteinThis compound ConjugateAlternative (e.g., m-PEG24-CH2COOH)
SPR (Binding Affinity, KD) Cytokine X1.2 nM5.8 nM15.2 nM
Cell Proliferation (EC50) Growth Factor Y0.5 ng/mL2.1 ng/mL8.5 ng/mL
Enzyme Kinetics (kcat/KM) Enzyme Z1.5 x 106 M-1s-10.8 x 106 M-1s-10.3 x 106 M-1s-1
Competitive ELISA (IC50) Antibody W10 pM45 pM120 pM

Note: The data presented are illustrative and will vary depending on the specific protein, conjugation conditions, and assay parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of functional assays.

Protocol 1: Cell-Based Proliferation Assay (e.g., for a PEGylated Growth Factor)

Materials:

  • Appropriate cell line (e.g., NFS-60 for G-CSF)[2]

  • Growth medium (e.g., RPMI-1640 with 10% FBS)[2]

  • Native and PEGylated growth factor

  • Cell proliferation reagent (e.g., WST-8)[2]

  • 96-well microplate

  • CO2 incubator

Procedure:

  • Culture the selected cell line in the appropriate medium.

  • Prior to the assay, wash the cells to remove any residual growth factors.[2]

  • Seed the cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the native and PEGylated growth factor.

  • Add the dilutions to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the EC50 value by plotting the absorbance against the log of the concentration.

Protocol 2: Enzyme Activity Assay (e.g., for a PEGylated Uricase)

Materials:

  • Spectrophotometer

  • Cuvettes

  • Native and PEGylated uricase

  • Uric acid solution (substrate)

  • Reaction buffer

Procedure:

  • Prepare a solution of uric acid in the reaction buffer.

  • Add a known concentration of the native or PEGylated uricase to the cuvette to initiate the reaction.[2]

  • Record the decrease in absorbance at 290 nm over time.[2]

  • Calculate the rate of the reaction from the linear portion of the curve.[2]

  • Determine the specific activity of the enzyme.

Visualizing Biological and Experimental Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

G General Workflow for Functional Assessment of PEGylated Proteins cluster_0 Protein Conjugation cluster_1 Functional Assays cluster_2 Data Analysis Native Protein Native Protein PEGylated Protein PEGylated Protein Native Protein->PEGylated Protein Conjugation This compound This compound This compound->PEGylated Protein Receptor Binding Receptor Binding PEGylated Protein->Receptor Binding Cell-Based Assays Cell-Based Assays PEGylated Protein->Cell-Based Assays Enzyme Activity Enzyme Activity PEGylated Protein->Enzyme Activity Immunoassays Immunoassays PEGylated Protein->Immunoassays Comparative Analysis Comparative Analysis Receptor Binding->Comparative Analysis Cell-Based Assays->Comparative Analysis Enzyme Activity->Comparative Analysis Immunoassays->Comparative Analysis

Caption: General workflow for the functional assessment of PEGylated proteins.

PI3K_Akt_Signaling_Pathway Simplified PI3K-Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes

References

A Head-to-Head Comparison of PEGylation Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biomolecules. This guide provides an objective comparison of the performance of common PEGylation reagents, supported by experimental data, to facilitate informed decision-making in the development of PEGylated therapeutics.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The benefits of PEGylation are numerous and well-documented, including increased drug solubility, an extended circulating half-life, reduced immunogenicity, and improved stability. However, the choice of PEGylation reagent, characterized by its reactive group and structure, significantly influences the efficiency, specificity, and ultimate performance of the resulting conjugate.[1]

This guide provides a head-to-head comparison of the most common classes of PEGylation reagents, focusing on their reaction chemistry, performance metrics, and the stability of the resulting conjugates.

Performance Comparison of PEGylation Reagents

The selection of a PEGylation reagent is a crucial decision that dictates the specificity, efficiency, and stability of the final protein-PEG conjugate.[2] The following tables summarize key performance metrics for commonly used amine-reactive (N-hydroxysuccinimide esters and aldehydes) and thiol-reactive (maleimides) PEGylation reagents. The data compiled from various studies represents typical outcomes, and actual results may vary depending on the specific protein, PEG reagent, and reaction conditions.[3]

Table 1: General Performance Characteristics of Common PEGylation Reagents

FeatureNHS-Ester PEGAldehyde PEGMaleimide PEG
Primary Target Primary amines (Lysine ε-amines, N-terminal α-amine)Primary amines (N-terminal α-amine at controlled pH, Lysine ε-amines)[2]Thiols (Cysteine)[4]
Reaction Type AcylationReductive AminationMichael Addition
Resulting Linkage AmideSecondary AmineThioether
Reaction pH 7.2 - 9.0[2]5.0 - 8.0[2]6.5 - 7.5[1]
Reaction Time 30 - 60 minutes at room temperature[5]2 - 24 hours[4]1 - 4 hours[4]
Specificity Generally non-selective, targets all accessible primary amines[2]Higher potential for N-terminal selectivity under acidic to neutral pH[2]Highly specific for cysteine residues[4]
Key Advantage High reactivity and a straightforward, single-step protocol[2]Greater control over site-specificity, leading to more homogeneous conjugates[2]Site-specific conjugation, resulting in a well-defined, homogeneous product[1]
Key Disadvantage Susceptible to hydrolysis, which is a competing reaction; can lead to a heterogeneous mixture of products[6]Requires a reducing agent (e.g., sodium cyanoborohydride)[2]Requires an available cysteine residue; the thioether bond can be unstable in vivo[5]

Table 2: Quantitative Comparison of PEGylation Reagent Performance

ParameterNHS-Ester PEGAldehyde PEGMaleimide PEG
Typical Yield Variable, dependent on reaction conditions and proteinCan be optimized to >80%[4]High, often >90%[4]
Stability of Linkage Highly stable amide bond[7]Stable secondary amine bond[4]Thioether bond can be susceptible to retro-Michael reaction and thiol exchange in vivo[5][7]
Hydrolysis Half-life of Reactive Group Varies significantly with pH and linker structure (e.g., ~10 minutes at pH 8.6, 4°C)[3]Stable in aqueous solution[3]More stable than NHS ester, but can slowly hydrolyze at pH > 7.5[3]

Signaling Pathways and Experimental Workflows

To better visualize the processes involved in PEGylation, the following diagrams illustrate the reaction mechanisms of the compared reagents and a general workflow for a comparative PEGylation study.

G Reaction Mechanisms of Common PEGylation Reagents cluster_0 NHS-Ester PEGylation cluster_1 Aldehyde PEGylation cluster_2 Maleimide PEGylation Protein-NH2 Protein-NH2 Protein-NH-CO-PEG PEGylated Protein (Amide Bond) Protein-NH2->Protein-NH-CO-PEG + PEG-NHS PEG-NHS PEG-NHS NHS NHS byproduct Protein-NH2_2 Protein-NH2 Schiff_Base Schiff Base Intermediate Protein-NH2_2->Schiff_Base + PEG-CHO PEG-CHO PEG-CHO PEGylated_Protein_Amine PEGylated Protein (Secondary Amine) Schiff_Base->PEGylated_Protein_Amine + NaBH3CN Protein-SH Protein-SH PEGylated_Protein_Thioether PEGylated Protein (Thioether Bond) Protein-SH->PEGylated_Protein_Thioether + PEG-Maleimide PEG-Maleimide PEG-Maleimide

A comparison of common PEGylation reaction mechanisms.

G Experimental Workflow for Comparing PEGylation Reagents Start Start Protein_Preparation Prepare Protein Solution (amine-free buffer) Start->Protein_Preparation Reagent_A PEGylation with Reagent A Protein_Preparation->Reagent_A Reagent_B PEGylation with Reagent B Protein_Preparation->Reagent_B Reagent_C PEGylation with Reagent C Protein_Preparation->Reagent_C Purification_A Purification (e.g., SEC) Reagent_A->Purification_A Purification_B Purification (e.g., SEC) Reagent_B->Purification_B Purification_C Purification (e.g., SEC) Reagent_C->Purification_C Characterization_A Characterization (SDS-PAGE, MS, HPLC) Purification_A->Characterization_A Characterization_B Characterization (SDS-PAGE, MS, HPLC) Purification_B->Characterization_B Characterization_C Characterization (SDS-PAGE, MS, HPLC) Purification_C->Characterization_C Stability_A Stability Assay Characterization_A->Stability_A Stability_B Stability Assay Characterization_B->Stability_B Stability_C Stability Assay Characterization_C->Stability_C Data_Analysis Compare Yield, Purity, Degree of PEGylation, and Stability Stability_A->Data_Analysis Stability_B->Data_Analysis Stability_C->Data_Analysis End End Data_Analysis->End

A systematic workflow for comparing PEGylation reagents.

G Decision Logic for PEGylation Reagent Selection Start Start: Define PEGylation Goal Site_Specificity Site-Specific Conjugation Required? Start->Site_Specificity Cysteine_Available Free Cysteine Available? Site_Specificity->Cysteine_Available Yes NHS_Ester Use NHS-Ester PEG (random conjugation) Site_Specificity->NHS_Ester No N_Terminal N-terminal Modification Preferred? Cysteine_Available->N_Terminal No Maleimide Use Maleimide-PEG Cysteine_Available->Maleimide Yes Consider_Engineering Consider Engineering a Cysteine Residue Cysteine_Available->Consider_Engineering Alternative Aldehyde Use Aldehyde-PEG (at acidic pH) N_Terminal->Aldehyde Yes Random_Lysine Use NHS-Ester PEG for random Lysine conjugation N_Terminal->Random_Lysine No

A decision tree to guide reagent selection.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents. The following are generalized protocols for protein PEGylation and subsequent analysis. Optimization is recommended for specific proteins and PEG reagents.

Protocol 1: General Protein PEGylation

This protocol describes a general procedure for the conjugation of a PEG reagent to a protein.

Materials:

  • Protein of interest

  • PEGylation reagent (e.g., mPEG-NHS, mPEG-Aldehyde, mPEG-Maleimide)

  • Reaction Buffer:

    • For NHS-ester PEG: Phosphate-buffered saline (PBS), pH 7.2-8.0

    • For Aldehyde PEG: PBS, pH 6.0-7.4

    • For Maleimide PEG: PBS with EDTA, pH 6.5-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) for NHS esters; free cysteine or β-mercaptoethanol for maleimides)

  • Reducing agent (e.g., Sodium cyanoborohydride for aldehyde PEGs)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • For NHS-Ester PEG: Add a 5- to 20-fold molar excess of the PEG-NHS ester to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

    • For Aldehyde PEG: Add a 5- to 20-fold molar excess of the PEG-aldehyde and a 20- to 50-fold molar excess of sodium cyanoborohydride to the protein solution. Incubate at room temperature for 2-24 hours.

    • For Maleimide PEG: Add a 3- to 5-fold molar excess of the PEG-maleimide to the protein solution. Incubate at room temperature for 1-4 hours.

  • Quenching: Stop the reaction by adding the appropriate quenching solution.

  • Purification: Remove unreacted PEG and byproducts by dialysis or SEC.

Protocol 2: Characterization of PEGylated Protein

This protocol describes the analysis of the PEGylated protein to assess the outcome of the conjugation reaction.

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE apparatus and reagents

  • HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

  • SDS-PAGE Analysis: Run the PEGylated and unmodified protein samples on an SDS-PAGE gel. The PEGylated protein will show a significant increase in apparent molecular weight.

  • Size-Exclusion Chromatography (SEC-HPLC): Inject the samples onto an SEC-HPLC system. PEGylated proteins will elute earlier than their unmodified counterparts due to their larger hydrodynamic radius. The peak areas can be used to estimate the yield of the PEGylated product.[1]

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: Determine the molecular weight of the unmodified and PEGylated protein. The mass difference will correspond to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.

    • LC-MS and Peptide Mapping: For site-specific characterization, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified.[8][9]

Protocol 3: In Vitro Stability Assay

This protocol describes a general method for assessing the stability of a PEGylated protein in serum.

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • Human or animal serum

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • HPLC system for analysis

Procedure:

  • Incubation: Spike the PEGylated and unmodified protein samples into pre-warmed serum at a final concentration (e.g., 100 µg/mL). Incubate at 37°C with gentle shaking.[10]

  • Time Points: At various time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the sample and immediately add it to a quenching solution to stop any enzymatic degradation.

  • Sample Preparation: Precipitate the serum proteins and recover the supernatant containing the test protein.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact protein remaining at each time point.

  • Data Analysis: Plot the percentage of intact protein versus time to determine the in vitro half-life. A longer half-life for the PEGylated protein compared to the unmodified control indicates improved stability.

References

The Double-Edged Sword of PEGylation: A Comparative Guide to Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins—a process known as PEGylation—offers a powerful strategy to enhance their pharmacokinetic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the impact of PEGylation on a protein's biological activity is a critical consideration that requires careful evaluation. This guide provides an objective comparison of the biological activity of proteins before and after PEGylation, supported by experimental data and detailed methodologies.

PEGylation can significantly alter a protein's interaction with its target, sometimes leading to a decrease in in vitro biological activity.[1] This reduction is often attributed to several factors, including steric hindrance, where the bulky PEG chains physically obstruct the protein's active site, and conformational changes in the protein's structure.[1] Despite a potential decrease in in vitro activity, the in vivo efficacy of PEGylated proteins is often significantly enhanced due to their improved pharmacokinetic profiles.[1][2] The extended half-life and reduced clearance can lead to a more sustained therapeutic effect, compensating for the lower specific activity.[1][2]

Quantitative Comparison of Native vs. PEGylated Protein Activity

The extent to which PEGylation affects protein activity is highly dependent on the protein itself, the size and structure of the PEG molecule, and the site of attachment.[3] The following table summarizes quantitative data from various studies comparing the in vitro activity of native proteins with their PEGylated counterparts.

ProteinPEG MoietyIn Vitro Bioactivity (Relative to Native Protein)Key FindingsReference(s)
Interferon-α2a40 kDa branched PEG~7%Significant reduction in in vitro antiviral activity, but improved pharmacokinetic profile allows for less frequent dosing.[4][5]
Interferon-α2b20 kDa linear PEG (aldehyde chemistry)~45%Higher retention of biological activity compared to larger or different linkage chemistries.[4]
Interferon-α2b40 kDa Y-shaped PEG (NHS chemistry)~7%Demonstrates the significant impact of both PEG size and conjugation chemistry on activity.[4]
Anti-p185(HER-2) scFv20 kDa PEG~20% (in terms of apparent affinity)A 5-fold reduction in apparent affinity was observed, primarily due to a slower on-rate.[4]
IL-6 Binding Peptide20 kDa linear PEGMaintained high affinity (low nM IC50)Site-specific PEGylation on a non-binding surface minimized the impact on activity.[4]
Fibroblast Growth Factor 7 (FGF7)10 kDa PEGReduced proliferative effectPEGylation led to a noticeable decrease in the protein's functional effect.[4]
AsparaginaseMultiple 5 kDa PEGsActivity retainedHyperPEGylation with many smaller PEGs can reduce immunogenicity while maintaining activity.[6]

Experimental Protocols for Assessing Protein Activity

Accurate assessment of the biological activity of PEGylated proteins requires robust and specific assays. Below are detailed methodologies for key experiments.

Cell-Based Proliferation Assay (e.g., for G-CSF)

This assay measures the ability of a protein like Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the proliferation of a dependent cell line.

Principle: The activity of G-CSF is determined by quantifying the increase in the number of viable cells in a G-CSF-dependent cell line.[1]

Protocol:

  • Cell Seeding: Plate a G-CSF-dependent cell line (e.g., NFS-60) in a 96-well plate.[1]

  • Sample Preparation: Prepare serial dilutions of native and PEGylated G-CSF in cell culture medium.[1]

  • Treatment: Add the G-CSF dilutions to the cells and incubate for a period that allows for significant cell proliferation (e.g., 48-72 hours).[1]

  • Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well.[1]

  • Incubation: Incubate the plate for a few hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[1]

  • Quantification: Measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: The activity is determined by comparing the dose-response curves of the native and PEGylated G-CSF.[1]

Enzyme Activity Assay

This assay measures the catalytic efficiency of an enzyme.

Principle: The activity of an enzyme is determined by measuring the rate at which it converts a specific substrate into a product. For chromogenic substrates, this can be monitored by a change in absorbance.[1]

Protocol:

  • Reaction Setup: In a suitable buffer, combine the enzyme (both native and PEGylated forms) and its specific substrate.

  • Monitoring: Continuously measure the absorbance of the reaction mixture at a wavelength specific for the product.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.[1] Compare the V₀ of the PEGylated enzyme to the native enzyme to determine the relative activity.

Cytopathic Effect Inhibition Assay (e.g., for Interferon)

This assay determines the biological activity of interferon by measuring its ability to protect cells from a viral challenge.[4]

Materials:

  • Human lung carcinoma cell line (e.g., A549)[4]

  • Encephalomyocarditis virus (EMCV)[4]

  • Culture medium[4]

  • 96-well plates[4]

  • Crystal violet staining solution[4]

  • Interferon standard, native and PEGylated protein samples[4]

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates and incubate overnight to form a confluent monolayer.[4]

  • Sample Treatment: Prepare serial dilutions of the interferon standard, native, and PEGylated samples and add them to the cells. Incubate for a sufficient time to induce an antiviral state.

  • Viral Challenge: Add a standardized amount of EMCV to all wells except for the cell-only controls.

  • Incubation: Incubate the plates until the viral control wells show a significant cytopathic effect (cell death).

  • Staining: Stain the remaining viable cells with crystal violet.

  • Quantification: Elute the crystal violet and measure the absorbance. The absorbance is proportional to the number of viable, protected cells.

  • Data Analysis: Compare the protective effect of the PEGylated interferon to the native interferon and the standard to determine its relative activity.

Visualizing the Impact and Workflow

To better understand the processes and relationships involved in assessing the impact of PEGylation, the following diagrams are provided.

PEGylation_Impact cluster_0 Protein Modification cluster_1 Consequences of PEGylation cluster_2 Resulting Properties Native_Protein Native Protein PEGylation PEGylation Native_Protein->PEGylation PEGylated_Protein PEGylated Protein PEGylation->PEGylated_Protein Increased_Size Increased Hydrodynamic Size PEGylated_Protein->Increased_Size leads to Masked_Epitopes Masked Epitopes PEGylated_Protein->Masked_Epitopes leads to Steric_Hindrance Steric Hindrance PEGylated_Protein->Steric_Hindrance can lead to Longer_HalfLife Longer Circulating Half-Life Increased_Size->Longer_HalfLife Reduced_Immunogenicity Reduced Immunogenicity Masked_Epitopes->Reduced_Immunogenicity Decreased_Activity Decreased In Vitro Bioactivity Steric_Hindrance->Decreased_Activity

Caption: The multifaceted impact of PEGylation on protein properties.

Experimental_Workflow cluster_0 Preparation cluster_1 Activity Assessment cluster_2 Data Acquisition cluster_3 Analysis Protein_Sample Native and PEGylated Protein Samples Bioassay Perform Relevant Bioactivity Assay (e.g., Cell Proliferation, Enzyme Kinetics) Protein_Sample->Bioassay Measurement Measure Assay-Specific Signal (e.g., Absorbance, Fluorescence) Bioassay->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response EC50 Calculate EC50/IC50 Values Dose_Response->EC50 Comparison Compare Activity of PEGylated vs. Native Protein EC50->Comparison

Caption: General workflow for assessing protein activity after PEGylation.

References

Safety Operating Guide

Proper Disposal of m-PEG8-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. For researchers, scientists, and drug development professionals utilizing m-PEG8-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol (PEG) linker with a carboxylic acid group, adherence to specific disposal protocols is crucial for mitigating risks and ensuring regulatory compliance.

While some safety data sheets (SDS) for similar PEG compounds may classify them as non-hazardous, the toxicological properties of many specialized reagents are not fully investigated.[1] Therefore, it is best practice to treat this compound and any contaminated materials as chemical waste. This guide provides a comprehensive, step-by-step plan for the safe handling and proper disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be prepared for potential spills.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For this compound, the recommended minimum PPE is outlined below.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).
Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]

Spill Management

In the event of a minor spill, the area should be immediately contained.

  • Absorb Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1][3]

  • Collect Material: Carefully sweep or vacuum the absorbed material and place it into a suitable, clearly labeled container for chemical waste disposal.[3]

  • Decontaminate Area: Clean the spill site thoroughly with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.

  • Dispose of Cleaning Materials: All contaminated cleaning materials should also be disposed of as chemical waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations. Never dispose of this material down the drain or in the regular trash.[2][4]

1. Waste Identification and Segregation:

  • Treat all unused or expired this compound as chemical waste.

  • Any materials that have come into contact with the chemical, such as pipette tips, weigh boats, gloves, and other consumables, must also be considered chemical waste.[2]

  • Segregate this waste stream from others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Waste Containerization:

  • Place all solid and liquid waste containing this compound into a designated, sealable, and clearly labeled chemical waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Ensure the container is properly labeled with the full chemical name ("this compound") and any other information required by your institution.

3. Decontamination of Reusable Labware:

  • Glassware and other reusable equipment that have been in contact with this compound should be thoroughly decontaminated.

  • Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual chemical.

  • Collect the solvent rinsate and dispose of it as chemical waste.

  • Following the initial rinse, proceed with standard laboratory washing procedures.

4. Final Disposal:

  • The disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.[3][4]

  • Follow your institution's specific procedures for arranging a chemical waste pickup.

  • Ensure all paperwork and labeling are completed in accordance with regulatory requirements.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Decontamination cluster_disposal Final Disposal A Don Appropriate PPE B Identify Waste Streams (Unused chemical, contaminated items) A->B C Place in Labeled Chemical Waste Container B->C D Decontaminate Reusable Labware (Rinse with solvent) B->D F Store Waste Container in Designated Area C->F E Collect Solvent Rinsate as Chemical Waste D->E E->F G Arrange for Pickup by Licensed Disposal Contractor F->G

Figure 1. Logical workflow for the disposal of this compound.

Experimental Protocols

While no specific deactivation protocol is typically required for carboxylic acid-terminated PEGs, the following general procedure for handling and preparing chemical waste for disposal is recommended.

Protocol for Waste Collection and Containerization

  • Objective: To safely collect and store this compound waste for disposal.

  • Materials:

    • Designated HDPE chemical waste container

    • Waste labels

    • Permanent marker

    • Appropriate PPE (gloves, safety glasses, lab coat)

  • Procedure:

    • Ensure the waste container is clean, dry, and in good condition.

    • Affix a waste label to the container and fill in all required information (e.g., chemical name, concentration, date).

    • Carefully transfer all solid waste, including unused product and contaminated consumables, into the container.

    • For liquid waste, such as solvent rinsate from decontamination, use a funnel to carefully pour the liquid into the designated liquid waste container.

    • Securely seal the container lid.

    • Store the container in a designated satellite accumulation area or your laboratory's main chemical waste storage area, following institutional guidelines.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety that extends beyond the research itself. Always consult your institution's Environmental Health and Safety office for specific guidance and clarification on disposal policies.

References

Essential Safety and Operational Guide for Handling m-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with m-PEG8-CH2COOH. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. While some suppliers may classify polyethylene (B3416737) glycol (PEG) derivatives as non-hazardous, it is prudent to handle them with a degree of caution, as related compounds can cause skin, eye, and respiratory irritation.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[1][3] A comprehensive PPE strategy is necessary to minimize exposure risks.

Protection Type Recommended Equipment Rationale & Specifications
Eye and Face Protection Chemical safety goggles with side shieldsProtects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile glovesPrevents skin irritation upon contact.[1] Gloves should be inspected for tears or degradation before use and changed immediately if contact is suspected.[1][4]
Body Protection Laboratory coatProvides a barrier against accidental spills and splashes.[1]
Respiratory Protection Not generally required if handled in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, allow the reagent vial to equilibrate to room temperature to avoid moisture condensation.[6][7]

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[3][4]

  • Since many PEG acid reagents are low-melting solids that can be difficult to weigh, it is recommended to prepare a stock solution.[6][7] Dissolve the compound in an appropriate anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7]

2. Performing Reactions:

  • When using this compound in reactions, such as coupling to primary amines, use non-amine-containing buffers like PBS (phosphate-buffered saline), MES, or borate (B1201080) buffers.[6][7] Buffers containing primary amines, such as Tris or glycine, will compete with the desired reaction.[6][7]

  • The carboxylic acid group can be activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive intermediate for amide bond formation.[6][7][8]

  • Keep containers tightly sealed when not in use to prevent moisture absorption and contamination.[1]

3. Storage:

  • Store this compound in a tightly sealed container at -20°C, protected from light and moisture.[5]

  • Unused stock solutions should also be stored at -20°C under an inert gas like argon or nitrogen.[6][7]

Experimental Protocol: Amine Coupling via EDC/NHS Chemistry

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule (R-NH2).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS

  • Amine-containing substrate (R-NH2)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[7]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[7]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[9]

  • Anhydrous DMSO or DMF

  • Reaction vials and stirring equipment

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.[6][7]

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the solution. A common starting molar ratio is 1:1.5:1.5 (acid:EDC:NHS), though this may need to be optimized.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8]

  • Coupling to Amine:

    • Dissolve the amine-containing substrate in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing substrate. For optimal results, the pH should be adjusted to 7.2-7.5.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8][9]

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters.[9]

    • Incubate for 30 minutes at room temperature.[8]

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Disposal Plan

1. Waste Segregation:

  • Treat all unused this compound and any contaminated materials (e.g., pipette tips, gloves, weigh boats) as chemical waste.[2]

  • Collect solid waste and contaminated consumables in a designated, sealed, and clearly labeled plastic bag or container.[10]

  • Collect liquid waste containing this compound in a separate, labeled, and sealable chemical waste container.[2] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[2]

2. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[2][10]

  • Collect the absorbed material and place it into a sealed container for disposal.[10]

  • Ventilate the area and clean the spill site thoroughly.[11]

3. Final Disposal:

  • Never dispose of this compound or its waste down the drain or in the regular trash.[2]

  • All waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[2][10]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Solid or Prepare Stock Solution prep_fumehood->prep_weigh react_activate Activate with EDC/NHS prep_weigh->react_activate react_couple Couple with Amine Substrate react_activate->react_couple react_quench Quench Reaction react_couple->react_quench cleanup_decontaminate Decontaminate Glassware & Surfaces react_quench->cleanup_decontaminate cleanup_segregate Segregate Chemical Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_dispose Arrange for Licensed Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-CH2COOH
Reactant of Route 2
Reactant of Route 2
m-PEG8-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.